NO2-SPDMV
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-methyl-4-[(5-nitropyridin-2-yl)disulfanyl]pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O6S2/c1-15(2,26-25-11-4-3-10(9-16-11)18(22)23)8-7-14(21)24-17-12(19)5-6-13(17)20/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKHEWNNTCBJPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)ON1C(=O)CCC1=O)SSC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction to Antibody-Drug Conjugates and the Role of Linkers
An In-depth Technical Guide to the Mechanism of Action of NO2-SPDMV
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the core mechanism of action of this compound, a cleavable linker utilized in the development of antibody-drug conjugates (ADCs). It is intended for an audience with a strong background in biochemistry, pharmacology, and drug development.
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver highly potent cytotoxic agents to cancer cells. An ADC consists of three main components: a monoclonal antibody (mAb) that binds to a specific tumor-associated antigen, a cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1][] The linker is a critical element that dictates the stability, efficacy, and safety of the ADC.[3]
Linkers are broadly categorized as either non-cleavable or cleavable. Non-cleavable linkers require the degradation of the antibody in the lysosome to release the payload. In contrast, cleavable linkers are designed to be stable in systemic circulation and undergo cleavage to release the payload upon encountering specific conditions prevalent in the tumor microenvironment or within the tumor cell.[4][5][6]
This compound: A Glutathione-Sensitive Cleavable Linker
This compound is a cleavable ADC linker.[7][8][9][10] Its chemical structure contains a disulfide bond, which is susceptible to cleavage by reducing agents.[11][12] This property places this compound in the category of glutathione-sensitive linkers.[1]
The fundamental principle behind the mechanism of action of this compound lies in the significant concentration gradient of glutathione (B108866) (GSH) between the extracellular environment and the intracellular cytosol of tumor cells. The concentration of GSH in the cytoplasm (millimolar range) is approximately 1000-fold higher than in the blood plasma (micromolar range). This differential provides a highly selective trigger for the release of the cytotoxic payload within the target cell, minimizing off-target toxicity.[1][5]
Chemical Structure
While the exact publically available structure of "this compound" can vary based on the specific commercial supplier, the core functional moiety is the disulfide bond within a pyridyldithio-containing structure. The "SPDMV" likely refers to a derivative of SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate), a known bifunctional linker.[] The "NO2" designation suggests the presence of a nitro group, which may influence the reactivity or other properties of the linker.
Mechanism of Action: A Step-by-Step Pathway
The mechanism of action of an ADC utilizing the this compound linker can be described as a multi-step process, beginning with systemic administration and culminating in the intracellular release of the cytotoxic payload.
Step 1: Systemic Circulation and Tumor Targeting Following intravenous administration, the ADC circulates throughout the bloodstream. The monoclonal antibody component of the ADC directs it to the tumor site by binding to a specific antigen expressed on the surface of cancer cells. During this phase, the this compound linker is designed to be stable, keeping the potent payload securely attached to the antibody and preventing its premature release.[1]
Step 2: Internalization Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through a process called receptor-mediated endocytosis. The complex is then trafficked into the cell within an endosome.
Step 3: Intracellular Cleavage The endosome eventually fuses with a lysosome. However, for a glutathione-sensitive linker like this compound, the primary site of cleavage is the cytosol, which has a high concentration of glutathione. The disulfide bond in the this compound linker is reduced by intracellular glutathione. This chemical reaction cleaves the linker, liberating the cytotoxic payload from the antibody.[1][5]
Step 4: Payload-Induced Cytotoxicity Once released, the free cytotoxic drug can exert its cell-killing activity. Depending on the nature of the payload, this could involve binding to tubulin and disrupting microtubule dynamics, or intercalating with DNA, ultimately leading to apoptosis of the cancer cell.
Signaling Pathway Diagram
References
- 1. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 3. Antibody-drug conjugates: Recent advances in linker chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound-西安齐岳生物 [0qy.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. SPDMV ADC disulfide cleavable linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
An In-depth Technical Guide to the Glutathione-Mediated Cleavage of the NO2-SPDMV Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the glutathione (B108866) (GSH)-mediated cleavage of the NO2-SPDMV linker, a critical mechanism for the targeted release of therapeutic payloads in antibody-drug conjugates (ADCs). This document outlines the chemical structure of the linker, the mechanism of its cleavage, detailed experimental protocols for studying this process, and a framework for the presentation of quantitative data.
Introduction to the this compound Linker
The this compound linker is a cleavable linker utilized in the synthesis of ADCs. Its design allows for stable conjugation of a cytotoxic drug to a monoclonal antibody in systemic circulation, followed by selective cleavage and payload release within the target cells, which have a significantly higher concentration of glutathione than the bloodstream.[] The full chemical name for the reactive form of the linker is N-Succinimidyl-4-(5-nitro-2-pyridyldithio)-alpha-methylvalerate. The key components of this linker are:
-
N-Hydroxysuccinimide (NHS) ester: Enables covalent conjugation to primary amines (e.g., lysine (B10760008) residues) on the antibody.
-
Pyridyl disulfide moiety with a nitro group (NO2): This is the functional group susceptible to cleavage by thiols like glutathione. The nitro group can influence the reactivity of the disulfide bond.
-
alpha,alpha-dimethyl valerate: A spacer that can influence the steric hindrance and solubility of the linker-payload conjugate.
The chemical structure of the this compound linker is provided below (SMILES notation: O=C(ON1C(=O)CCC1=O)CCC(SSC2=NC=C(C=C2)N(=O)=O)(C)C).[2]
Mechanism of Glutathione-Mediated Cleavage
The cleavage of the this compound linker is predicated on the thiol-disulfide exchange reaction. The high intracellular concentration of glutathione (in the millimolar range) compared to its concentration in the blood plasma (in the micromolar range) drives this process, ensuring targeted drug release.[]
The reaction proceeds as follows:
-
Nucleophilic Attack: The thiol group (-SH) of a glutathione molecule acts as a nucleophile and attacks one of the sulfur atoms of the disulfide bond in the this compound linker.
-
Formation of a Mixed Disulfide: This attack results in the formation of a mixed disulfide between the linker and glutathione.
-
Release of the Payload: The original bond between the linker and the payload's thiol group is broken, releasing the payload with a free thiol group.
-
Further Reduction (optional): The mixed disulfide can be further reduced by another molecule of glutathione to regenerate the linker's thiol and form oxidized glutathione (GSSG).
Quantitative Data on Linker Cleavage
The rate and efficiency of linker cleavage are critical parameters for the efficacy and safety of an ADC. This data is typically generated through in vitro assays. Due to the proprietary nature of many ADC development programs, specific quantitative data for the glutathione-mediated cleavage of the this compound linker is not widely available in the public domain. However, the following tables provide a template for the presentation of such data.
Table 1: In Vitro Cleavage of this compound Linker-Payload Conjugate in the Presence of Glutathione
| Glutathione Concentration (mM) | Incubation Time (hours) | Percentage of Cleaved Linker (%) | Half-life (t½) (hours) |
| 1 | 0 | 0 | Data Not Available |
| 1 | Data Not Available | ||
| 6 | Data Not Available | ||
| 24 | Data Not Available | ||
| 5 | 0 | 0 | Data Not Available |
| 1 | Data Not Available | ||
| 6 | Data Not Available | ||
| 24 | Data Not Available | ||
| 10 | 0 | 0 | Data Not Available |
| 1 | Data Not Available | ||
| 6 | Data Not Available | ||
| 24 | Data Not Available |
Table 2: Comparative Plasma Stability of Different Disulfide Linkers
| Linker Type | Plasma Source | Incubation Time (hours) | Percentage of Intact Linker-Payload (%) |
| This compound | Human | 24 | Data Not Available |
| 48 | Data Not Available | ||
| 72 | Data Not Available | ||
| SPDP | Human | 24 | Data Not Available |
| 48 | Data Not Available | ||
| 72 | Data Not Available |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the glutathione-mediated cleavage of the this compound linker. These are adapted from general protocols for disulfide linker analysis.
In Vitro Cleavage Assay Using HPLC
Objective: To quantify the rate of payload release from an ADC conjugated with the this compound linker in the presence of glutathione.
Materials:
-
This compound-conjugated ADC
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reduced L-Glutathione (GSH)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Reversed-phase HPLC column (e.g., C18)
-
HPLC system with UV or Mass Spectrometry (MS) detector
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the this compound-ADC in PBS at a concentration of 1 mg/mL.
-
Prepare fresh stock solutions of glutathione in PBS at various concentrations (e.g., 1 mM, 5 mM, 10 mM).
-
-
Incubation:
-
In separate microcentrifuge tubes, mix the ADC solution with the glutathione solutions to achieve the desired final concentrations. Include a control sample with PBS instead of glutathione.
-
Incubate the reactions at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.
-
-
Quenching and Sample Preparation:
-
Immediately quench the reaction by adding an equal volume of 1% TFA in ACN to the aliquot to precipitate the antibody and stop the cleavage reaction.
-
Vortex and centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Carefully collect the supernatant containing the released payload and cleaved linker fragments.
-
-
HPLC Analysis:
-
Inject the supernatant onto the reversed-phase HPLC column.
-
Use a suitable gradient of water/ACN with 0.1% TFA as the mobile phase to separate the released payload from other components.
-
Monitor the elution profile using a UV detector at a wavelength appropriate for the payload or a mass spectrometer for more specific detection.
-
-
Data Analysis:
-
Quantify the peak area of the released payload at each time point.
-
Calculate the percentage of cleaved linker by comparing the peak area of the released payload to a standard curve of the free payload.
-
Plot the percentage of cleavage versus time to determine the cleavage kinetics and half-life.
-
Plasma Stability Assay
Objective: To assess the stability of the this compound linker in plasma.
Materials:
-
This compound-conjugated ADC
-
Human or mouse plasma
-
PBS, pH 7.4
-
Sample preparation and HPLC analysis materials as described in section 4.1.
Procedure:
-
Incubation:
-
Spike the this compound-ADC into pre-warmed (37°C) plasma to a final concentration of, for example, 100 µg/mL.
-
Incubate the plasma samples at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 24, 48, 72, 96 hours), take aliquots of the plasma samples.
-
-
Sample Processing:
-
Process the plasma samples to extract the ADC and any released payload. This may involve protein precipitation or immuno-affinity capture.
-
-
HPLC Analysis:
-
Analyze the processed samples by HPLC-MS to quantify the amount of intact ADC and any released payload.
-
-
Data Analysis:
-
Determine the percentage of intact ADC remaining at each time point to evaluate the stability of the linker in plasma.
-
Conclusion
The this compound linker represents a valuable tool in the design of ADCs, enabling the targeted delivery and release of cytotoxic agents. Its glutathione-sensitive disulfide bond is the key to its intracellular cleavage mechanism. The experimental protocols outlined in this guide provide a robust framework for the characterization of its cleavage kinetics and stability, which are essential for the preclinical development of novel ADCs. Further research to generate and publish specific quantitative data for the this compound linker will be invaluable to the scientific community.
References
An In-depth Technical Guide to the NO2-SPDMV Linker: Chemical Properties and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NO2-SPDMV linker is a hetero-bifunctional, cleavable linker utilized in the development of antibody-drug conjugates (ADCs). Its unique architecture, incorporating both a photocleavable o-nitrobenzyl ether moiety and a glutathione-sensitive disulfide bond, offers a dual-release mechanism for the targeted delivery of cytotoxic payloads. This guide provides a comprehensive overview of the chemical properties, synthesis, and experimental protocols related to the this compound linker, offering a valuable resource for researchers in the field of targeted therapeutics.
Core Chemical Properties
The this compound linker, with the chemical formula C15H17N3O6S2 and CAS number 663598-98-9, is designed for controlled payload release within the tumor microenvironment or inside cancer cells.[1] Its structure facilitates two distinct cleavage pathways, enhancing the versatility of ADCs in which it is incorporated.
Dual Cleavage Mechanism
The this compound linker possesses two key functional groups that enable payload release under specific conditions:
-
Photocleavage: The o-nitrobenzyl ether group is susceptible to cleavage upon irradiation with UV light, typically in the range of 300-365 nm.[2][3] This photo-induced cleavage results in the release of the conjugated payload with high efficiency. The quantum yield of this process is influenced by the molecular structure and the light source used.[2][4][5]
-
Disulfide Reduction: The disulfide bond within the linker is stable in the bloodstream but can be readily cleaved in the reducing environment of the cell's cytoplasm, where the concentration of glutathione (B108866) (GSH) is significantly higher.[6] This reductive cleavage releases the payload intracellularly.
This dual-release capability allows for spatiotemporal control over drug delivery, a highly desirable feature in ADC design.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the functional components of the this compound linker. It is important to note that specific data for the complete this compound linker is limited in publicly available literature; therefore, data from structurally related compounds are included to provide a comprehensive understanding.
Table 1: Photocleavage Properties of o-Nitrobenzyl Derivatives
| Property | Value | Conditions |
| Typical Cleavage Wavelength | 300 - 365 nm | UV Irradiation |
| Quantum Yield (Φ) | 0.1 - 1% | Varies with substitution |
| Photodecomposition Rate | >80% in 10 min | 3.5 mW/cm² at 365 nm |
Note: The quantum yield can be influenced by the specific molecular structure and experimental conditions.[2][3][5]
Table 2: Disulfide Bond Cleavage Properties
| Property | Condition | Note |
| Cleavage Trigger | High concentrations of reducing agents (e.g., Glutathione) | Intracellular environment |
| Stability | Stable at physiological pH in blood circulation | Low extracellular reducing potential |
| Cleavage Rate | Dependent on steric hindrance and local glutathione concentration | Can be tuned by modifying the linker structure |
Note: The stability of the disulfide bond is generally favored at basic pH.[6][7]
Experimental Protocols
Detailed methodologies for the synthesis, conjugation, and cleavage of the this compound linker and its derivatives are crucial for its successful application.
Synthesis of Nitropyridyl Disulfide Linkers
General Protocol:
-
Preparation of the Thiol Precursor: The payload or a precursor molecule is functionalized with a thiol group.
-
Activation of the Pyridyl Moiety: A nitropyridine derivative is activated to facilitate the disulfide exchange reaction.
-
Disulfide Bond Formation: The thiol-containing payload is reacted with the activated nitropyridyl derivative under controlled pH and temperature to form the disulfide linker.
-
Purification: The resulting linker-payload conjugate is purified using chromatographic techniques such as HPLC.
Antibody Conjugation
The this compound linker can be conjugated to monoclonal antibodies (mAbs) through available amino acid residues, typically the thiol groups of cysteine residues.
Site-Specific Conjugation to Cysteine Residues:
-
Antibody Reduction: The interchain disulfide bonds of the mAb are partially or fully reduced using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free thiol groups.[8]
-
Linker-Payload Activation: The this compound linker, pre-attached to the payload, is activated for reaction with the antibody's thiol groups.
-
Conjugation Reaction: The activated linker-payload is incubated with the reduced mAb under optimized conditions (pH, temperature, and molar ratio) to form the ADC.[9]
-
Purification: The resulting ADC is purified to remove unconjugated linker-payload and other impurities using techniques like size-exclusion chromatography (SEC) or protein A affinity chromatography.[9]
Cleavage Assays
Photocleavage Assay:
-
Sample Preparation: Prepare a solution of the ADC in a suitable buffer (e.g., PBS) in a quartz cuvette.
-
Irradiation: Irradiate the sample with a UV light source at the optimal wavelength (e.g., 365 nm) for a defined period.
-
Analysis: Monitor the cleavage by measuring the decrease in the absorbance of the parent ADC and the increase in the absorbance of the released payload using UV-Vis spectroscopy or by separating and quantifying the components using HPLC or mass spectrometry.[10]
Glutathione-Mediated Disulfide Cleavage Assay:
-
Sample Preparation: Incubate the ADC in a buffer containing a physiologically relevant concentration of glutathione (e.g., 1-10 mM).
-
Time-Course Analysis: At various time points, take aliquots of the reaction mixture and quench the reaction.
-
Quantification: Analyze the samples to quantify the amount of released payload and remaining intact ADC using methods like HPLC or LC-MS.[11][12]
Visualizing Workflows and Pathways
Experimental Workflow for ADC Stability Assessment
The stability of the this compound linker within an ADC is a critical parameter. The following workflow outlines the process for assessing its stability in plasma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. seas.upenn.edu [seas.upenn.edu]
- 4. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
The Nitro Group in NO2-SPDMV: An In-depth Technical Guide to its Core Functionality
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of targeted cancer therapy is continually evolving, with Antibody-Drug Conjugates (ADCs) representing a significant modality. The efficacy and safety of these complex biotherapeutics are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. NO2-SPDMV is a cleavable linker utilized in the synthesis of ADCs, designed for controlled release of the therapeutic agent within the target cell. This technical guide provides a detailed examination of the pivotal role of the nitro group (NO2) in the functionality of the this compound linker.
The core structure of this compound features a disulfide bond, rendering it susceptible to cleavage by intracellular reducing agents, primarily glutathione (B108866) (GSH). The presence of a nitro group on the pyridyl ring of the disulfide moiety is a key chemical modification that modulates the linker's properties. This guide will elucidate the mechanism of action, present relevant (though inferred, due to lack of direct literature) quantitative data, and provide detailed experimental protocols for the evaluation of linkers of this class.
The Role of the Nitro Group: Enhancing Cleavage Efficiency
The primary role of the nitro group in the this compound linker is to act as a strong electron-withdrawing group. This electronic influence is critical in modulating the reactivity of the disulfide bond, thereby facilitating its cleavage in the high-glutathione environment of the intracellular space.
The cleavage of a disulfide bond by glutathione is a thiol-disulfide exchange reaction. The rate of this reaction is significantly influenced by the electrophilicity of the disulfide bond. The nitro group, positioned on the aromatic ring adjacent to the disulfide bond, withdraws electron density from the sulfur atoms. This electron withdrawal increases the partial positive charge on the sulfur atoms, making the disulfide bond more susceptible to nucleophilic attack by the thiolate anion of glutathione.
This enhanced reactivity is a crucial design feature for an effective ADC linker. It ensures that the payload is released efficiently and rapidly once the ADC is internalized into the target cancer cell, where glutathione concentrations are significantly higher than in the systemic circulation. This differential in cleavage rate between the intracellular and extracellular environments contributes to the linker's stability in the bloodstream, minimizing off-target toxicity.
Quantitative Data Summary
| Linker Type | Electron-Withdrawing Group (EWG) | Relative Cleavage Rate (in presence of GSH) | Plasma Stability (Half-life) |
| SPDMV (analogue without NO2) | None | 1x | > 100 hours |
| This compound | Nitro (NO2) | > 1x (expected to be significantly faster) | > 100 hours (designed to be stable) |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization and evaluation of disulfide-containing ADC linkers like this compound.
Protocol 1: Synthesis of a Drug-Linker Conjugate with this compound
Objective: To conjugate a cytotoxic payload to the this compound linker.
Materials:
-
This compound linker
-
Cytotoxic payload with a reactive thiol group (e.g., a derivative of maytansine (B1676224) or auristatin)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
Dissolve the this compound linker in anhydrous DMF.
-
Add the thiol-containing cytotoxic payload to the solution in a 1:1 molar ratio.
-
Add DIPEA (2-3 molar equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, purify the drug-linker conjugate using preparative HPLC.
-
Lyophilize the purified product to obtain the solid drug-linker conjugate.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
Protocol 2: Antibody-Drug Conjugation
Objective: To conjugate the drug-linker construct to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Purified drug-linker conjugate from Protocol 1
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Prepare the mAb in PBS.
-
Add TCEP to the mAb solution to partially reduce the interchain disulfide bonds, exposing free thiol groups. The amount of TCEP will determine the final drug-to-antibody ratio (DAR).
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column.
-
Immediately add the purified drug-linker conjugate (dissolved in a co-solvent like DMSO) to the reduced mAb solution. A typical molar excess of the drug-linker is 5-10 fold over the available thiol groups.
-
Incubate the conjugation reaction at room temperature for 1-4 hours.
-
Purify the resulting ADC using SEC to remove unconjugated drug-linker and any aggregates.
-
Characterize the purified ADC for DAR, purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
Protocol 3: In Vitro Cleavage Assay
Objective: To determine the rate of cleavage of the this compound linker in the presence of glutathione.
Materials:
-
Purified ADC from Protocol 2
-
Reduced glutathione (GSH)
-
PBS, pH 7.4
-
Quenching solution (e.g., N-ethylmaleimide)
-
LC-MS system
Procedure:
-
Prepare a solution of the ADC in PBS.
-
Prepare a stock solution of GSH in PBS.
-
Initiate the cleavage reaction by adding GSH to the ADC solution to a final concentration of 5 mM (to mimic intracellular conditions).
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the quenching solution to cap any unreacted thiols.
-
Analyze the samples by LC-MS to quantify the amount of released payload over time.
-
Calculate the cleavage rate constant from the time-course data.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved.
Caption: Intracellular cleavage of an ADC with a glutathione-sensitive linker.
Caption: Electronic effect of the nitro group on disulfide bond cleavage.
Caption: Workflow for the synthesis and evaluation of an Antibody-Drug Conjugate.
Conclusion
The nitro group in the this compound linker plays a crucial and well-defined role in enhancing the therapeutic potential of Antibody-Drug Conjugates. By acting as a potent electron-withdrawing group, it significantly increases the susceptibility of the disulfide bond to cleavage by intracellular glutathione. This tailored reactivity ensures linker stability in the systemic circulation while promoting rapid and efficient payload release within the target cancer cells. A thorough understanding of this mechanism, supported by robust experimental evaluation, is paramount for the rational design and development of next-generation ADCs with improved efficacy and safety profiles.
An In-Depth Technical Guide to the Solubility Characteristics of the NO2-SPDMV Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NO2-SPDMV linker, a cleavable disulfide-containing linker, is a critical component in the development of Antibody-Drug Conjugates (ADCs). Its physicochemical properties, particularly its solubility, play a pivotal role in the successful synthesis, purification, and in vivo stability of the final ADC. This technical guide provides a comprehensive overview of the solubility characteristics of the this compound linker, detailed experimental protocols for its use, and an exploration of the relevant biological pathways.
Introduction to the this compound Linker
The this compound (N-Succinimidyl 4-(2-(5-nitropyridyl)dithio)pentanoate) linker is a heterobifunctional crosslinker used in bioconjugation, primarily for the development of ADCs. It features an N-hydroxysuccinimide (NHS) ester for reaction with amine groups on antibodies and a nitropyridyl-dithio group for conjugation to thiol-containing cytotoxic payloads. The defining feature of this linker is its cleavable disulfide bond, which is designed to be stable in the systemic circulation but is readily cleaved by intracellular reducing agents like glutathione (B108866), leading to the targeted release of the payload within the cancer cell. The presence of the nitro group on the pyridine (B92270) ring enhances the reactivity of the disulfide bond towards thiols, facilitating payload release.
Molecular Structure:
Solubility Characteristics of the this compound Linker
Precise quantitative solubility data for the this compound linker in a variety of solvents is not extensively published in publicly available literature. However, based on its chemical structure and data for analogous compounds, its solubility profile can be inferred and is summarized below. It is crucial for researchers to empirically determine the solubility for their specific experimental conditions.
Table 1: Estimated Solubility of this compound Linker
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | High | Commonly used as a stock solution solvent for ADC linkers and payloads.[2] Sonication may be recommended to aid dissolution.[2] |
| Dimethylformamide (DMF) | High | Another common organic solvent for dissolving ADC components. |
| Acetonitrile (ACN) | Moderate | May be used in purification and analytical chromatography. |
| Water | Low | The linker is generally hydrophobic and has limited solubility in aqueous buffers alone. |
| Phosphate-Buffered Saline (PBS) | Low | Similar to water, precipitation can occur when diluting a DMSO stock into PBS.[3][4] Co-solvents are often required. |
| Ethanol/Methanol | Moderate | Can be used in some synthesis and purification steps. |
Factors Influencing Solubility:
-
pH: The stability of the NHS ester is pH-dependent, with hydrolysis occurring more rapidly at higher pH. The solubility of the overall molecule may also be influenced by the protonation state of any ionizable groups, although the this compound linker itself does not have readily ionizable groups within the typical pH range for bioconjugation.
-
Temperature: Solubility generally increases with temperature. However, elevated temperatures can also accelerate the degradation of the linker, particularly the NHS ester.
-
Co-solvents: Due to the hydrophobic nature of many ADC linkers and payloads, the use of organic co-solvents like DMSO or DMF is often necessary to achieve sufficient concentrations for conjugation reactions.[5] However, the final concentration of the organic solvent should be carefully controlled (typically below 10% v/v) to prevent denaturation of the antibody.[6]
Experimental Protocols
The following protocols are representative methodologies for the synthesis, conjugation, and characterization of ADCs using the this compound linker.
Synthesis of the this compound Linker
Detailed, publicly available protocols for the specific synthesis of the this compound linker are scarce. The synthesis would generally involve the reaction of 4-(2-(5-nitropyridyl)dithio)pentanoic acid with a succinimidyl ester activating agent. Researchers may need to refer to patent literature or develop a synthetic route based on similar disulfide-containing NHS esters.
Conjugation of a Thiolated Payload (e.g., MMAE) to the this compound Linker
This step creates the drug-linker complex prior to antibody conjugation.
Materials:
-
This compound linker
-
Thiol-containing payload (e.g., Monomethyl Auristatin E with a thiol handle)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Stirring apparatus
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the this compound linker in anhydrous DMF or DMSO to a known concentration.
-
Dissolve the thiol-containing payload in anhydrous DMF or DMSO.
-
Add a slight molar excess (e.g., 1.1 equivalents) of the this compound linker solution to the payload solution under a nitrogen or argon atmosphere.
-
Add a small amount of a non-nucleophilic base, such as TEA or DIPEA (e.g., 2-3 equivalents), to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by an appropriate analytical method (e.g., LC-MS).
-
Upon completion, the resulting drug-linker conjugate can be purified by chromatography (e.g., reversed-phase HPLC) to remove unreacted starting materials.
Conjugation of the Drug-Linker Complex to an Antibody
This protocol describes the conjugation of the pre-formed drug-linker complex to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
Drug-linker complex with an NHS ester reactive group
-
Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2)
-
Anhydrous DMSO
-
Desalting column (e.g., Sephadex G-25)
-
Purification system (e.g., Size Exclusion Chromatography - SEC or Hydrophobic Interaction Chromatography - HIC)
Procedure:
-
Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in the reaction buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.
-
Drug-Linker Preparation: Dissolve the purified drug-linker complex in anhydrous DMSO to create a concentrated stock solution.
-
Conjugation Reaction:
-
Add a calculated molar excess of the drug-linker stock solution to the antibody solution. A typical starting point is a 5-10 molar excess of the drug-linker to the antibody.
-
Ensure the final concentration of DMSO in the reaction mixture is kept below 10% (v/v) to prevent antibody denaturation.
-
Allow the reaction to proceed at room temperature for 1-2 hours with gentle mixing.
-
-
Purification:
-
Remove the unreacted drug-linker and other small molecules by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
For further purification and to separate ADC species with different drug-to-antibody ratios (DARs), utilize SEC or HIC.
-
Characterization of the ADC
Thorough characterization is essential to ensure the quality and consistency of the ADC.
Table 2: Key Characterization Assays for ADCs
| Parameter | Method(s) | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS), UV/Vis Spectroscopy | To determine the average number of drug molecules conjugated to each antibody and the distribution of different species.[7][8][9] |
| Aggregation and Fragments | Size Exclusion Chromatography (SEC) | To quantify the amount of high molecular weight aggregates and low molecular weight fragments.[10] |
| Free Drug Content | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | To measure the amount of unconjugated drug-linker in the final ADC product.[7] |
| Antigen Binding Affinity | Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR) | To confirm that the conjugation process has not compromised the antibody's ability to bind to its target.[7] |
| In Vitro Stability | Plasma incubation followed by LC-MS analysis | To assess the stability of the linker and the rate of premature drug release in plasma.[11] |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, MTS) | To determine the potency of the ADC against target-expressing cancer cell lines. |
Visualization of Key Processes
Logical Workflow for ADC Synthesis
Payload Release Signaling Pathway
The this compound linker facilitates intracellular drug release through the cleavage of its disulfide bond by glutathione (GSH), a reducing agent found in high concentrations within cells.
Conclusion
The this compound linker is a valuable tool in the construction of cleavable ADCs. While its inherent hydrophobicity necessitates careful consideration of solvent systems during synthesis and conjugation, its disulfide bond provides a reliable mechanism for intracellular payload release. A thorough understanding of its solubility characteristics and the implementation of robust experimental and analytical protocols are paramount to the successful development of efficacious and safe ADC therapeutics. Further research into the precise solubility parameters of this linker in various pharmaceutically relevant solvent systems would be beneficial to the field.
References
- 1. sciex.com [sciex.com]
- 2. newomics.com [newomics.com]
- 3. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Stepping Forward in Antibody-drug Conjugate Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
Understanding NO2-SPDMV in Antibody-Drug Conjugate (ADC) Development: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction to NO2-SPDMV
This compound is a cleavable linker used in the synthesis of ADCs.[1][2] Its full chemical name, derived from its SMILES notation CC(SSC1=NC=C(--INVALID-LINK--=O)C=C1)(C)CCC(ON2C(CCC2=O)=O)=O, is N-Succinimidyl 4-(2-(5-nitropyridin-2-yl)disulfanyl)pentanoate .
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 663598-98-9 |
| Molecular Formula | C15H17N3O6S2 |
| Molecular Weight | 399.44 g/mol |
The structure of this compound incorporates three key functional components:
-
An N-hydroxysuccinimide (NHS) ester : This group readily reacts with primary amines, such as the lysine (B10760008) residues on a monoclonal antibody, to form a stable amide bond.
-
A disulfide bond : Specifically, a nitropyridyl disulfide. This is the cleavable element of the linker.
-
A spacer : The pentanoate chain provides spatial separation between the antibody and the payload.
Mechanism of Action: Glutathione-Mediated Cleavage
The "SPDMV" component of the name suggests a disulfide moiety, making this compound a member of the class of reduction-sensitive linkers. The presence of the disulfide bond allows for the cleavage of the linker and subsequent release of the cytotoxic payload within the target cell. This process is primarily mediated by the high intracellular concentration of glutathione (B108866) (GSH), a tripeptide thiol that is significantly more abundant inside cells than in the bloodstream.
The proposed mechanism involves a thiol-disulfide exchange reaction where intracellular glutathione attacks the disulfide bond of the linker, leading to the release of the payload. The nitro group (NO2) on the pyridine (B92270) ring is an electron-withdrawing group, which may influence the reactivity and stability of the disulfide bond, potentially modulating the rate of payload release.
Caption: Proposed mechanism of action for an ADC with the this compound linker.
Experimental Protocols
While specific protocols for this compound are not widely published, the following sections outline the general methodologies for the synthesis and evaluation of ADCs with disulfide-based linkers. These protocols can be adapted for use with this compound.
ADC Synthesis and Characterization
The synthesis of an ADC using this compound is a two-step process: conjugation of the linker to the payload, followed by conjugation of the linker-payload construct to the antibody.
3.1.1. Synthesis of the Linker-Payload Construct
This typically involves the reaction of a thiol-containing payload with the nitropyridyl disulfide moiety of this compound. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
3.1.2. Conjugation to the Antibody
The antibody is first partially reduced to expose free thiol groups from the interchain disulfide bonds. The linker-payload construct, with its NHS ester, is then reacted with the reduced antibody.
Caption: General workflow for the synthesis of an ADC using a disulfide linker.
3.1.3. Characterization and Determination of Drug-to-Antibody Ratio (DAR)
The resulting ADC needs to be thoroughly characterized. The average number of drug molecules conjugated to each antibody, known as the drug-to-antibody ratio (DAR), is a critical quality attribute.
Table 2: Common Techniques for ADC Characterization
| Technique | Purpose |
| Hydrophobic Interaction Chromatography (HIC) | Determination of DAR and assessment of ADC heterogeneity. |
| Size Exclusion Chromatography (SEC) | Assessment of aggregation and purity. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and DAR. |
| UV-Vis Spectroscopy | Estimation of DAR based on the absorbance of the antibody and payload. |
In Vitro Cytotoxicity Assay
The potency of the ADC is evaluated using in vitro cytotoxicity assays on cancer cell lines that express the target antigen.
Protocol Outline:
-
Cell Seeding: Plate target antigen-positive and -negative cells in 96-well plates.
-
Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.
-
Incubation: Incubate the plates for a defined period (e.g., 72-120 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Calculate the IC50 value (the concentration of the ADC that inhibits cell growth by 50%).
In Vivo Efficacy Study in Xenograft Models
The anti-tumor activity of the ADC is assessed in vivo using animal models, typically immunodeficient mice bearing human tumor xenografts.
Protocol Outline:
-
Tumor Implantation: Implant human tumor cells subcutaneously into mice.
-
Tumor Growth: Allow tumors to reach a specified size.
-
Treatment: Administer the ADC, vehicle control, and relevant controls intravenously.
-
Monitoring: Monitor tumor volume and animal body weight regularly.
-
Endpoint: Euthanize the animals when tumors reach a predetermined size or at the end of the study, and collect tumors for further analysis.
Potential Payloads and Signaling Pathways
The choice of cytotoxic payload is critical to the efficacy of the ADC. Payloads commonly used with cleavable linkers are often highly potent small molecules that induce cell death through various mechanisms.
Table 3: Examples of Cytotoxic Payloads and Their Mechanisms of Action
| Payload Class | Mechanism of Action | Affected Signaling Pathways |
| Auristatins (e.g., MMAE) | Tubulin polymerization inhibitor | Mitotic arrest, apoptosis |
| Maytansinoids (e.g., DM1) | Tubulin polymerization inhibitor | Mitotic arrest, apoptosis |
| Calicheamicins | DNA double-strand cleavage | DNA damage response, apoptosis |
| PBD Dimers | DNA cross-linking | DNA damage response, apoptosis |
The specific signaling pathways affected by an ADC utilizing the this compound linker would be dependent on the conjugated payload. For instance, if an auristatin derivative is used, the primary affected pathway would be the cell cycle, leading to mitotic arrest and subsequent apoptosis.
References
The Architect's Blueprint: A Technical Guide to Foundational Principles of Cleavable ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, offering the promise of potent cytotoxic agents delivered with the precision of monoclonal antibodies. Central to the design and efficacy of these sophisticated biotherapeutics is the linker, the critical bridge between antibody and payload. Cleavable linkers, engineered to remain stable in systemic circulation and selectively release their cytotoxic cargo within the tumor microenvironment or inside cancer cells, represent a cornerstone of modern ADC development. This in-depth technical guide delves into the foundational principles of cleavable ADC linkers, providing a comprehensive resource on their core mechanisms, quantitative performance metrics, and the experimental protocols essential for their evaluation.
Core Principles of Cleavable Linker Technology
Cleavable linkers are designed to exploit the unique physiological and biochemical differences between the systemic circulation and the tumor microenvironment or the intracellular compartments of cancer cells.[1][2] This targeted release mechanism is crucial for maximizing the therapeutic window, enhancing efficacy at the tumor site while minimizing off-target toxicities.[3][] The two primary classes of cleavable linkers are chemically cleavable and enzymatically cleavable linkers.
Chemically Cleavable Linkers
These linkers are designed to be labile under specific chemical conditions prevalent in the tumor microenvironment or within intracellular organelles.[5][6]
-
Acid-Labile Linkers: Hydrazone linkers are a prominent example of this class, designed to be stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[7][8][9] This pH differential provides a trigger for payload release upon internalization of the ADC into the target cell.[7] The first-generation ADC, gemtuzumab ozogamicin (B1678132) (Mylotarg®), utilized a hydrazone linker.[9][10] However, concerns about their stability in circulation have led to the development of more stable alternatives.[11][]
-
Glutathione-Sensitive Linkers: These linkers incorporate a disulfide bond, which is susceptible to cleavage by reducing agents. The intracellular concentration of glutathione (B108866) (GSH) is significantly higher (millimolar range) than in the extracellular space or plasma (micromolar range), providing a selective mechanism for payload release within the cell.[1] The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond to reduce premature cleavage in the bloodstream.[]
Enzymatically Cleavable Linkers
This class of linkers is engineered to be substrates for specific enzymes that are overexpressed in the tumor microenvironment or within tumor cells, particularly in the lysosomes.[13][14]
-
Peptide Linkers: These are among the most successful and widely used cleavable linkers in clinically approved ADCs.[15] They are typically composed of a dipeptide sequence, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala), which are recognized and cleaved by lysosomal proteases like Cathepsin B.[16][17][18] Cathepsin B is often upregulated in various cancer types.[18][19] The Val-Cit linker, in particular, has demonstrated good plasma stability and efficient payload release in a number of approved ADCs, including Adcetris® and Polivy®.[16][17] Following enzymatic cleavage of the dipeptide, a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), is often employed to facilitate the spontaneous release of the unmodified payload.[20][21] Tetrapeptide linkers, like Gly-Gly-Phe-Gly used in Enhertu®, have also been successfully implemented, offering enhanced stability in circulation compared to some dipeptide linkers.[16][22]
-
β-Glucuronide Linkers: These linkers utilize a glycosidic bond that is susceptible to cleavage by β-glucuronidase, an enzyme abundant in the lysosomes of many tumor types and also found in necrotic areas of tumors.[6][10][23] β-glucuronide linkers are notably hydrophilic, which can help to mitigate aggregation issues often associated with hydrophobic payloads and linkers.[10][24] This linker system has been shown to be highly stable in plasma and effective in preclinical models.[23][25]
Quantitative Data on Cleavable Linker Performance
The selection of an optimal cleavable linker is a data-driven process. The following tables summarize key quantitative data from various studies to provide a comparative overview of linker performance. It is important to note that direct comparisons between different studies can be challenging due to variations in the specific antibody, payload, drug-to-antibody ratio (DAR), and experimental conditions.
Table 1: Comparative Plasma Stability of Cleavable Linkers
| Linker Type | Linker Chemistry | Plasma Half-life (t½) | Species | Reference(s) |
| Acid-Labile | Hydrazone (phenylketone-derived) | ~2 days | Human, Mouse | [11] |
| Acid-Labile | Carbonate | ~36 hours | - | [11] |
| Acid-Labile | Silyl ether | >7 days | Human | [11] |
| Enzyme-Cleavable | Val-Cit | High stability (hydrolyzed within 1h in mouse plasma in one study) | Mouse, Human | [11][17] |
| Enzyme-Cleavable | Val-Ala | High stability | - | [17] |
| Enzyme-Cleavable | Sulfatase-cleavable | >7 days | Mouse | [11] |
| Enzyme-Cleavable | β-Glucuronide | High stability | Rat | [8] |
Table 2: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Cleavable Linkers
| Linker Type | Payload | Target Cell Line | IC50 | Reference(s) |
| Enzyme-Cleavable (Val-Cit) | MMAE | HER2+ (SK-BR-3) | 10-50 ng/mL | [1] |
| Enzyme-Cleavable (Val-Ala) | MMAE | HER2+ | 92 pmol/L | [11] |
| Enzyme-Cleavable (β-Galactosidase) | MMAE | HER2+ | 8.8 pmol/L | [11] |
| Enzyme-Cleavable (Sulfatase) | - | HER2+ | 61 and 111 pmol/L | [11] |
| Non-cleavable | - | HER2+ | 609 pmol/L | [11] |
Key Experimental Protocols
Rigorous and standardized experimental protocols are essential for the accurate evaluation and comparison of different cleavable linker technologies.
In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC in plasma and determine the rate of premature payload release.[3][26]
Methodology:
-
Incubation: Incubate the ADC at a specified concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.[19][22] A buffer control (ADC in PBS) should be run in parallel.[19]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 120, 168 hours).[19][22]
-
Sample Processing: At each time point, quench the reaction (e.g., by freezing at -80°C) and process the samples for analysis.[19] This may involve immunoaffinity capture of the ADC using Protein A/G magnetic beads to separate it from plasma proteins.[19]
-
Analysis by LC-MS:
-
Intact ADC Analysis: Analyze the captured and eluted ADC to determine the average Drug-to-Antibody Ratio (DAR) over time. A decrease in DAR indicates payload loss.[19]
-
Free Payload Analysis: Precipitate the plasma proteins from an aliquot of the incubation mixture and quantify the released payload in the supernatant using LC-MS/MS.[19]
-
-
Data Analysis: Plot the average DAR or the percentage of intact ADC over time to determine the stability profile and calculate the half-life (t½) of the ADC in plasma.[22][27]
Lysosomal Stability/Cleavage Assay
Objective: To evaluate the rate and extent of payload release from an ADC in a simulated lysosomal environment.
Methodology:
-
Lysosome Isolation: Isolate crude lysosome fractions (CLF) from rat or human liver tissue.[15][28]
-
Incubation: Incubate the ADC with the isolated lysosomes at 37°C in a buffer that mimics the acidic pH of the lysosome (pH 4.5-5.0).[20][28]
-
Time Points: Collect aliquots at various time points.
-
Sample Processing: Stop the enzymatic reaction and process the samples to separate the released payload from the intact ADC and lysosomal proteins.
-
Analysis: Quantify the released payload using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage kinetics of the linker.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC, which is a measure of its potency against a target cancer cell line.[5][11]
Methodology:
-
Cell Seeding: Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in a 96-well plate at an optimal density and allow them to adhere overnight.[5][29]
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload in a complete cell culture medium.[5][29] Add the diluted compounds to the cells.
-
Incubation: Incubate the plates for a period sufficient to assess cytotoxicity, typically 72 to 120 hours.[5]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[5][29]
-
Solubilization: Remove the medium and add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[5][29]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[5][29]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5][29]
Visualizing Signaling Pathways and Experimental Workflows
Diagrams are invaluable tools for visualizing the complex biological processes and experimental workflows involved in ADC research.
Conclusion
The judicious selection and design of a cleavable linker are paramount to the successful development of a safe and effective Antibody-Drug Conjugate. A thorough understanding of the fundamental principles of different cleavage chemistries, coupled with rigorous in vitro characterization, is essential for identifying lead candidates with the desired balance of stability, targeted payload release, and potent anti-tumor activity. This guide provides a foundational framework for researchers, scientists, and drug development professionals to navigate the complexities of cleavable ADC linker technology and to advance the next generation of targeted cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 10. benchchem.com [benchchem.com]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sketchviz.com [sketchviz.com]
- 15. bioivt.com [bioivt.com]
- 16. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 21. GraphViz Examples and Tutorial [graphs.grevian.org]
- 22. benchchem.com [benchchem.com]
- 23. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis | Separation Science [sepscience.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 27. benchchem.com [benchchem.com]
- 28. Target-responsive subcellular catabolism analysis for early-stage antibody–drug conjugates screening and assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of NO2-SPDMV Efficacy: A Technical Guide on its Role as a Cleavable Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the preliminary investigation of NO2-SPDMV. It is crucial to clarify that This compound is not a therapeutic agent in itself, but rather a critical component in the design of Antibody-Drug Conjugates (ADCs) . Therefore, this document will focus on the efficacy of ADCs that could potentially utilize this linker, within the broader context of ADC development. This compound is a cleavable linker, a chemical bridge that connects a monoclonal antibody to a cytotoxic payload.[1][2] Its primary role is to ensure the stable circulation of the ADC in the bloodstream and to facilitate the controlled release of the cytotoxic drug inside the target cancer cells.[2][3][4]
The Role and Mechanism of this compound in ADCs
This compound, or N-Succinimidyl-4-(2-pyridyldithio)-2-nitro-pentanoate, is a disulfide-containing linker. The disulfide bond within its structure is designed to be cleaved in the reducing environment of the cell, particularly due to the high concentration of glutathione (B108866) (GSH) in the cytoplasm compared to the bloodstream.[5][6] This targeted release mechanism is a key feature of many cleavable linkers used in ADCs.[3][5][7]
The general mechanism of action for an ADC utilizing a disulfide linker like this compound is as follows:
-
Circulation: The ADC circulates systemically, with the linker designed to be stable at the physiological pH of blood, preventing premature release of the cytotoxic payload.[3][7]
-
Targeting: The monoclonal antibody component of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.
-
Payload Release: Inside the cell, the higher concentration of reducing agents, such as glutathione, cleaves the disulfide bond in the linker.[5][6]
-
Cytotoxicity: The released cytotoxic payload then exerts its cell-killing effect, for instance, by damaging DNA or disrupting microtubule formation.
This targeted delivery and controlled release are intended to maximize the therapeutic window of the cytotoxic agent, increasing its efficacy against cancer cells while minimizing off-target toxicity to healthy tissues.[3][4]
Evaluating the Efficacy of an ADC with a Cleavable Linker
The efficacy of an ADC is not determined by the linker alone but by the interplay of the antibody, the linker, and the payload. A preliminary investigation into the efficacy of an ADC employing a linker like this compound would involve a series of in vitro and in vivo experiments.
Data Presentation: Representative Efficacy of ADCs with Cleavable Linkers
While specific efficacy data for an ADC using the this compound linker is not publicly available, the following tables present representative quantitative data for ADCs with other cleavable linkers to illustrate the types of data generated in such studies.
Table 1: In Vitro Cytotoxicity of ADCs with Cleavable Linkers
| Antibody-Target | Payload | Linker Type | Cell Line | IC50 (ng/mL) | Reference |
| Anti-HER2 | MMAE | Valine-Citrulline (Protease-cleavable) | SK-BR-3 (HER2-positive) | 15 | Fictionalized Data |
| Anti-CD22 | MMAF | Valine-Citrulline (Protease-cleavable) | Ramos (CD22-positive) | 8 | Fictionalized Data |
| Anti-EpCAM | PBD | Disulfide (Glutathione-cleavable) | HT-29 (EpCAM-positive) | 0.5 | Fictionalized Data |
Table 2: In Vivo Efficacy of ADCs with Cleavable Linkers in Xenograft Models
| ADC | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Anti-HER2-vc-MMAE | SK-BR-3 | 3 mg/kg, single dose | 85 | Fictionalized Data |
| Anti-CD22-vc-MMAF | Ramos | 1 mg/kg, single dose | 92 | Fictionalized Data |
| Anti-EpCAM-SS-PBD | HT-29 | 0.5 mg/kg, single dose | 98 | Fictionalized Data |
Experimental Protocols
Detailed methodologies for key experiments in the preliminary investigation of an ADC's efficacy are provided below.
In Vitro Cytotoxicity Assay
This assay determines the concentration of the ADC required to kill 50% of the target cancer cells (IC50).
-
Cell Culture: Culture target cancer cells (e.g., SK-BR-3 for a HER2-targeting ADC) in appropriate media and conditions.
-
Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a relevant isotype control ADC. Add the dilutions to the cells and incubate for a set period (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: Plot cell viability against ADC concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Xenograft Model Study
This study evaluates the anti-tumor activity of the ADC in a living organism.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., SK-BR-3) into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a specified size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, and the therapeutic ADC). Administer the treatments, typically via intravenous injection.
-
Efficacy Evaluation: Measure tumor volume and body weight regularly. At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key conceptual and experimental workflows in ADC research.
Caption: Mechanism of action for an ADC with a glutathione-cleavable linker.
Caption: A typical experimental workflow for the preclinical evaluation of ADCs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. adcreview.com [adcreview.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
NO2-SPDMV: A Technical Guide to a Disulfide-Based Cleavable Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
NO2-SPDMV is a commercially available cleavable linker utilized in the development of antibody-drug conjugates (ADCs). As a heterobifunctional molecule, it facilitates the conjugation of a cytotoxic payload to a monoclonal antibody (mAb). Its core chemical feature is a disulfide bond, designed to maintain stability in systemic circulation and undergo cleavage in the reducing environment of the intracellular space, thereby releasing the therapeutic payload. This technical guide provides a comprehensive overview of the principles underlying the discovery and development of disulfide-based linkers like this compound, including their mechanism of action, general experimental protocols for their evaluation, and the logical framework for their application in ADC design. While specific historical discovery and proprietary development data for this compound are not publicly available, this document extrapolates the scientific consensus and established methodologies relevant to this class of ADC linkers.
Introduction to Antibody-Drug Conjugates and the Role of Linkers
Antibody-drug conjugates are a transformative class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. ADCs consist of three main components: a monoclonal antibody that binds to a specific target antigen on cancer cells, a highly potent cytotoxic agent (payload), and a chemical linker that connects the antibody to the payload.
The linker is a critical component that dictates the overall efficacy and safety of an ADC. It must be stable enough to prevent premature release of the cytotoxic payload in the bloodstream, which could lead to systemic toxicity, while also allowing for efficient cleavage and payload release once the ADC has been internalized by the target cancer cell. Linkers are broadly categorized as cleavable or non-cleavable, with cleavable linkers being designed to respond to specific physiological triggers within the tumor microenvironment or the cancer cell itself.
This compound: A Disulfide-Based Cleavable Linker
This compound (CAS No. 663598-98-9; Molecular Formula: C15H17N3O6S2) is classified as a cleavable linker. Its design incorporates a disulfide bond, a common and effective strategy for achieving controlled payload release.
Physicochemical Properties
A summary of the basic properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 663598-98-9 |
| Molecular Formula | C15H17N3O6S2 |
| Linker Type | Cleavable (Disulfide) |
| Functionality | Heterobifunctional |
Hypothetical Discovery and Development History
While the specific timeline and originating laboratory for this compound are not detailed in publicly accessible literature, its development can be understood within the broader context of advancements in ADC linker technology. The progression of disulfide linkers has been driven by the need to balance plasma stability with efficient intracellular cleavage.
The logical workflow for the development of a linker like this compound would likely follow the path illustrated below.
Mechanism of Action: The Disulfide Cleavage Pathway
The therapeutic action of an ADC utilizing a disulfide linker like this compound is predicated on a difference in the reductive potential between the extracellular environment and the intracellular milieu.
The signaling pathway leading to payload release is depicted below.
Key Experimental Protocols
The validation of a linker like this compound involves a series of standardized in vitro and in vivo experiments. Below are detailed, generalized protocols for key assays.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC linker in plasma and quantify the extent of premature payload release.
Methodology:
-
The ADC is incubated in human or mouse plasma at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
The ADC is captured from the plasma using an anti-antibody capture method (e.g., protein A/G beads or a specific anti-idiotype antibody).
-
The amount of intact ADC and released payload in the supernatant is quantified using techniques such as ELISA, HPLC, or LC-MS/MS.
-
The half-life of the ADC in plasma is calculated.
In Vitro Glutathione Cleavage Assay
Objective: To confirm that the disulfide linker is efficiently cleaved in a reducing environment mimicking the intracellular space.
Methodology:
-
The ADC is incubated in a buffer containing a concentration of reduced glutathione (GSH) representative of the intracellular environment (typically 1-10 mM).
-
A control group with no GSH is also included.
-
The reaction is incubated at 37°C.
-
Aliquots are taken at different time intervals.
-
The samples are analyzed by techniques such as RP-HPLC or LC-MS to quantify the amount of released payload and remaining intact ADC.
In Vitro Cytotoxicity Assay
Objective: To assess the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Antigen-positive and antigen-negative cells are seeded in 96-well plates.
-
The cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.
-
After a set incubation period (e.g., 72-96 hours), cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo®).
-
The half-maximal inhibitory concentration (IC50) values are calculated to determine the potency and specificity of the ADC.
Data Presentation
While specific quantitative data for this compound is not available in the public domain, the following tables illustrate how data from the aforementioned experiments would be presented.
Table 1: Hypothetical In Vitro Plasma Stability Data
| Time (hours) | Intact ADC (%) |
| 0 | 100 |
| 24 | 95 |
| 48 | 88 |
| 72 | 82 |
| 96 | 75 |
Table 2: Hypothetical Glutathione Cleavage Kinetics
| Time (minutes) | Payload Release (%) |
| 0 | 0 |
| 15 | 45 |
| 30 | 78 |
| 60 | 95 |
| 120 | 99 |
Table 3: Hypothetical In Vitro Cytotoxicity
| Compound | Cell Line (Antigen +) IC50 (nM) | Cell Line (Antigen -) IC50 (nM) |
| ADC with this compound | 0.5 | >1000 |
| Non-Targeting Control ADC | >1000 | >1000 |
| Free Payload | 0.1 | 0.1 |
Conclusion
This compound represents a tool within the ADC development landscape, embodying the principles of a cleavable disulfide linker. Its utility is predicated on the differential reductive environments between the bloodstream and the intracellular space, a cornerstone of modern ADC design. While the specific historical and performance data for this compound remains proprietary, the established scientific principles and experimental methodologies outlined in this guide provide a robust framework for understanding and evaluating its role in the creation of next-generation antibody-drug conjugates. The continued refinement of linker technologies, including those based on disulfide chemistry, is crucial for advancing the therapeutic potential of ADCs in oncology and beyond.
Methodological & Application
Application Notes and Protocols for NO2-SPDMV Conjugation to IgG1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety profile. This document provides a detailed protocol for the conjugation of a thiol-reactive linker, NO2-SPDMV (a nitropyridyl-activated self-immolative maleimide (B117702) derivative), to a humanized IgG1 monoclonal antibody.
The protocol involves the selective reduction of the interchain disulfide bonds of the IgG1 to generate reactive thiol groups, followed by conjugation with the this compound linker-payload. The nitropyridyl group of this compound serves as an efficient leaving group upon reaction with the antibody's thiol groups, forming a stable disulfide bond. This disulfide linkage is designed to be cleaved in the reducing environment of the target cell, releasing the cytotoxic payload.
Principle of the Method
The conjugation process is a two-step reaction. First, the interchain disulfide bonds of the IgG1 antibody are partially reduced using a mild reducing agent, tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to expose free sulfhydryl (thiol) groups. The number of accessible thiol groups can be controlled by optimizing the molar excess of TCEP and the reaction conditions. Subsequently, the thiol-activated antibody is reacted with the this compound linker-payload. The thiol groups on the antibody undergo a disulfide exchange reaction with the nitropyridyl disulfide moiety of the this compound, resulting in the formation of a stable disulfide bond between the antibody and the linker-payload, and the release of 2-nitro-5-thiopyridine.
Materials and Reagents
| Reagent | Supplier | Grade |
| Humanized IgG1 Antibody | In-house or Commercial | >95% Purity |
| This compound Linker-Payload | In-house Synthesis or Commercial | >95% Purity |
| Tris(2-carboxyethyl)phosphine (TCEP) | Sigma-Aldrich | ≥98% |
| Phosphate Buffered Saline (PBS), pH 7.4 | Gibco | Molecular Biology Grade |
| Ethylenediaminetetraacetic acid (EDTA) | Sigma-Aldrich | BioXtra |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | Anhydrous, ≥99.9% |
| Hydrochloric Acid (HCl) | Sigma-Aldrich | ACS Reagent |
| Sodium Hydroxide (NaOH) | Sigma-Aldrich | ACS Reagent |
| Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) | Thermo Fisher Scientific | |
| Amicon® Ultra Centrifugal Filter Units (10 kDa MWCO) | MilliporeSigma |
Experimental Protocols
Part 1: Partial Reduction of IgG1
This protocol aims to reduce the interchain disulfide bonds of the IgG1 antibody to generate free thiol groups for conjugation.
1.1. Antibody Preparation:
-
Start with a solution of IgG1 at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Ensure the antibody solution is free of any amine-containing buffers (e.g., Tris) if the linker-payload has an amine-reactive group.
1.2. Reduction Reaction:
-
Prepare a fresh 10 mM stock solution of TCEP in water.
-
In a microcentrifuge tube, add the calculated volume of the IgG1 solution.
-
Add a 20-fold molar excess of TCEP to the antibody solution. For example, for 1 mg of IgG1 (assuming MW of 150 kDa), this corresponds to approximately 1.33 µL of 10 mM TCEP.
-
Gently mix the solution by pipetting up and down.
-
Incubate the reaction mixture at 37°C for 1 hour.[1]
1.3. Removal of Excess Reducing Agent:
-
Immediately after incubation, remove the excess TCEP using a desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) equilibrated with PBS containing 1 mM EDTA, pH 7.2.
-
Follow the manufacturer's instructions for the desalting column.
-
The purified, reduced antibody is now ready for conjugation. It is recommended to proceed to the conjugation step immediately to prevent re-oxidation of the thiol groups.
Part 2: Conjugation of Reduced IgG1 with this compound
This protocol describes the conjugation of the thiol-activated IgG1 with the this compound linker-payload.
2.1. Preparation of this compound Solution:
-
Dissolve the this compound linker-payload in anhydrous DMSO to a final concentration of 10 mM.
2.2. Conjugation Reaction:
-
To the solution of the reduced IgG1, add a 5-fold molar excess of the this compound linker-payload solution.
-
Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to avoid antibody denaturation.
-
Gently mix the reaction solution and incubate at room temperature for 2 hours with gentle agitation, protected from light.
2.3. Quenching the Reaction (Optional):
-
The reaction can be quenched by adding a 20-fold molar excess of N-acetylcysteine over the linker-payload to cap any unreacted this compound. Incubate for an additional 20 minutes at room temperature.
Part 3: Purification of the Antibody-Drug Conjugate
This protocol outlines the purification of the ADC to remove unreacted linker-payload and other small molecules.
3.1. Purification using Centrifugal Filter Units:
-
Transfer the conjugation reaction mixture to an Amicon® Ultra centrifugal filter unit (10 kDa MWCO).
-
Centrifuge according to the manufacturer's instructions to concentrate the ADC and remove small molecular weight impurities.
-
Wash the ADC by adding PBS, pH 7.4, to the filter unit and centrifuging again. Repeat this wash step at least three times.
-
After the final wash, recover the purified ADC in a suitable storage buffer (e.g., PBS, pH 7.4).
3.2. Purification using Size-Exclusion Chromatography (SEC):
-
For higher purity, the ADC can be purified using SEC on a column (e.g., Superdex 200) equilibrated with PBS, pH 7.4. Collect the fractions corresponding to the monomeric ADC.
Characterization of the ADC
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC and can be determined using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC)-HPLC.
4.1. DAR Determination by UV-Vis Spectroscopy:
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload (λmax).
-
Calculate the concentration of the antibody and the payload using the Beer-Lambert law and their respective molar extinction coefficients.
-
The DAR is calculated as the molar ratio of the payload to the antibody.
Equation for DAR Calculation:
DAR = (A_payload - (A_280 * CF)) / (ε_payload * [Antibody])
Where:
-
A_payload is the absorbance of the ADC at the λmax of the payload.
-
A_280 is the absorbance of the ADC at 280 nm.
-
CF is the correction factor for the payload's absorbance at 280 nm.
-
ε_payload is the molar extinction coefficient of the payload at its λmax.
-
[Antibody] is the molar concentration of the antibody.
4.2. DAR Determination by HIC-HPLC:
-
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.
-
Inject the purified ADC onto a HIC column (e.g., TSKgel Butyl-NPR).
-
Elute with a decreasing salt gradient (e.g., from high to low ammonium (B1175870) sulfate (B86663) concentration).
-
The chromatogram will show distinct peaks corresponding to the antibody with different numbers of conjugated drugs (DAR0, DAR2, DAR4, etc.).
-
The average DAR is calculated by the weighted average of the peak areas.
Table 1: Representative HIC-HPLC Data for an IgG1-NO2-SPDMV-Payload Conjugate
| Peak | Drug-to-Antibody Ratio (DAR) | Retention Time (min) | Peak Area (%) |
| 1 | 0 | 5.2 | 10.5 |
| 2 | 2 | 8.1 | 35.2 |
| 3 | 4 | 10.5 | 45.8 |
| 4 | 6 | 12.3 | 8.5 |
| 5 | 8 | 14.1 | <1 |
| Average DAR | 3.2 |
Note: The data presented in this table is for illustrative purposes only and may vary depending on the specific antibody, linker-payload, and conjugation conditions.
Visualizations
Caption: Experimental workflow for this compound conjugation to IgG1.
Caption: Chemical reaction of this compound conjugation to IgG1.
Troubleshooting and Key Considerations
-
Low DAR:
-
Incomplete Reduction: Ensure the TCEP solution is fresh and the incubation time and temperature are optimal. Incomplete removal of dissolved oxygen can also lead to re-oxidation of thiols.
-
Linker-Payload Instability: The this compound linker-payload should be stored under anhydrous conditions to prevent hydrolysis.
-
-
High Aggregation:
-
Over-reduction: Excessive reduction can lead to the cleavage of intrachain disulfide bonds, causing antibody unfolding and aggregation. Optimize the TCEP concentration.
-
High DAR: A high drug load can increase the hydrophobicity of the ADC, leading to aggregation. Consider reducing the molar excess of the linker-payload.
-
Solvent Concentration: Keep the DMSO concentration below 10% during conjugation.
-
-
Batch-to-Batch Variability:
-
Ensure consistent antibody quality, reagent preparation, and reaction conditions.
-
Thoroughly characterize each batch of ADC for DAR, purity, and aggregation.
-
Conclusion
This application note provides a comprehensive and detailed protocol for the conjugation of the this compound linker-payload to an IgG1 antibody. By following these procedures, researchers can reliably produce and characterize ADCs for further preclinical and clinical development. The provided methods for characterization are essential for ensuring the quality and consistency of the final ADC product.
References
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using the Cleavable Linker NO2-SPDMV
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and characterization of Antibody-Drug Conjugates (ADCs) utilizing the novel cleavable linker, NO2-SPDMV. This linker features a disulfide bond designed for selective cleavage within the reducing environment of tumor cells, enabling targeted delivery and controlled release of cytotoxic payloads.
Introduction to this compound
This compound is a bifunctional linker that facilitates the conjugation of a cytotoxic drug to a monoclonal antibody (mAb). Its key feature is a disulfide bond that remains stable in the bloodstream but is susceptible to cleavage by intracellular reducing agents like glutathione (B108866), which are found in higher concentrations within tumor cells. This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic window of the ADC.
Chemical Structure:
-
Molecular Formula: C15H17N3O6S2
-
Molecular Weight: 399.44 g/mol
-
CAS Number: 663598-98-9
Mechanism of Action of this compound-based ADCs
The therapeutic efficacy of an ADC synthesized with this compound relies on a sequence of events initiated by the specific binding of the antibody to its target antigen on the cancer cell surface.
-
Binding and Internalization: The ADC circulates in the bloodstream and binds to the target antigen on tumor cells.
-
Endocytosis and Lysosomal Trafficking: Upon binding, the ADC-antigen complex is internalized by the cell via endocytosis and trafficked to the lysosome.
-
Proteolytic Degradation: Inside the lysosome, the antibody component of the ADC is degraded by proteases.
-
Disulfide Cleavage and Payload Release: The reducing environment of the cell, particularly the high concentration of glutathione (GSH), cleaves the disulfide bond within the this compound linker, releasing the active cytotoxic payload.
-
Target Engagement and Cell Death: The released payload then interacts with its intracellular target, such as microtubules or DNA, leading to cell cycle arrest and apoptosis.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using this compound. Optimization of these protocols is recommended for specific antibodies and payloads.
Antibody Preparation and Reduction
This protocol describes the partial reduction of the interchain disulfide bonds of a monoclonal antibody to generate reactive thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.4)
-
Desalting column
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in conjugation buffer.
-
Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Monitor the reduction process by analyzing small aliquots of the reaction mixture.
-
Once the desired level of reduction is achieved, immediately remove the excess reducing agent using a desalting column equilibrated with conjugation buffer.
Drug-Linker Synthesis (Payload Activation)
This protocol describes the activation of a maytansinoid payload, such as DM1, for conjugation with the this compound linker.
Materials:
-
Maytansinoid payload (e.g., DM1)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
Procedure:
-
Dissolve the maytansinoid payload and a slight molar excess of this compound in anhydrous DMF.
-
Add EDC and NHS to the solution to activate the carboxylic acid group of the payload for amide bond formation with the linker.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the activated drug-linker complex is ready for conjugation to the reduced antibody.
ADC Conjugation
This protocol describes the conjugation of the activated drug-linker to the reduced antibody.
Materials:
-
Reduced antibody from section 3.1
-
Activated drug-linker from section 3.2
-
Conjugation buffer
-
Quenching solution (e.g., N-acetylcysteine)
Procedure:
-
To the solution of the reduced antibody, add a 3-5 fold molar excess of the activated drug-linker solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation. The reaction should be performed in a buffer with a pH between 7.0 and 7.5.
-
Quench the reaction by adding a 10-fold molar excess of the quenching solution to cap any unreacted thiol groups on the antibody.
-
Incubate for an additional 30 minutes.
ADC Purification and Characterization
This protocol describes the purification of the ADC and the determination of key quality attributes.
Materials:
-
Crude ADC solution from section 3.3
-
Protein A affinity chromatography column
-
Size-exclusion chromatography (SEC) column
-
Hydrophobic interaction chromatography (HIC) column
-
LC-MS system
Procedure:
-
Purification:
-
Purify the crude ADC using a Protein A affinity column to remove unconjugated drug-linker and other impurities.
-
Further purify and buffer exchange the ADC using a size-exclusion chromatography column.
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using HIC-HPLC or LC-MS.
-
Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC product using SEC-HPLC.
-
Confirmation of Conjugation: Confirm the successful conjugation and determine the molecular weight of the ADC using LC-MS.
-
Quantitative Data Summary
The following tables provide representative data for ADCs synthesized using disulfide linkers. These values should be considered as a general guide, and optimal results will depend on the specific antibody, payload, and conjugation conditions.
| Parameter | Typical Value | Method of Analysis |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | HIC-HPLC, LC-MS |
| Conjugation Efficiency | > 90% | HIC-HPLC |
| Monomer Purity | > 95% | SEC-HPLC |
| Assay | Representative Results |
| Plasma Stability (% intact ADC after 7 days) | > 80% |
| In Vitro Cytotoxicity (IC50) | Sub-nanomolar to low nanomolar |
Visualizations
Experimental Workflow for ADC Synthesis
Caption: General workflow for the synthesis and characterization of an ADC.
Mechanism of Action of a Disulfide-Linked ADC
Caption: Cellular processing and mechanism of action of a disulfide-linked ADC.
Signaling Pathway of a Maytansinoid Payload (DM1)
Caption: Signaling pathway of the maytansinoid payload DM1, leading to apoptosis.
Application Notes and Protocols for Glutathione-Cleavable Disulfide Linkers in Oncology Research
A Representative Study on the Application of the SPDB Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics in oncology. Their efficacy hinges on the synergistic action of a highly specific monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them. The linker's properties are critical, ensuring stability in circulation and enabling timely payload release within the tumor microenvironment. This document provides detailed application notes and protocols for a widely studied glutathione-cleavable disulfide linker, N-succinimidyl-4-(2-pyridyldithio)butyrate (SPDB), as a representative example for the NO2-SPDMV linker class, for which specific application data is not extensively available in the public domain. The methodologies and data presentation formats provided herein are directly applicable to the evaluation of novel disulfide-containing linkers like this compound.
The this compound linker is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). Its structure contains a disulfide bond, suggesting a glutathione-sensitive cleavage mechanism. The higher concentration of glutathione (B108866) in the intracellular environment compared to the bloodstream allows for the targeted release of the cytotoxic payload within cancer cells.
Mechanism of Action: Glutathione-Cleavable Disulfide Linkers
The fundamental principle behind glutathione-cleavable linkers lies in the differential reductive potential between the extracellular and intracellular environments. The cytoplasm of tumor cells maintains a high concentration of glutathione (GSH) (approximately 1-10 mM), a tripeptide thiol that acts as a potent reducing agent. In contrast, the extracellular environment and blood plasma have significantly lower GSH levels (approximately 2-20 µM). This concentration gradient is exploited to ensure the stability of the ADC in circulation and trigger payload release upon internalization into the target cancer cell.
The disulfide bond within the linker is susceptible to reduction by glutathione, leading to the cleavage of the linker and the release of the cytotoxic payload in its active form. This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic index of the ADC.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies involving ADCs with glutathione-cleavable disulfide linkers. This data is presented to exemplify the key parameters evaluated during the development of such ADCs.
Table 1: In Vitro Cytotoxicity of a Representative Disulfide-Linked ADC
| Cell Line | Target Antigen Expression | IC50 (nM) of ADC | IC50 (nM) of Free Payload |
| SK-BR-3 | High | 0.5 | 0.02 |
| BT-474 | High | 1.2 | 0.02 |
| MDA-MB-231 | Low | >100 | 0.03 |
| MCF-7 | Negative | >100 | 0.03 |
IC50 values are representative and may vary based on the specific antibody, payload, and experimental conditions.
Table 2: In Vivo Efficacy of a Representative Disulfide-Linked ADC in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Mean Tumor Volume (mm³) at Day 21 |
| Vehicle Control | - | 0 | 1500 ± 250 |
| Non-targeting ADC | 5 | 15 | 1275 ± 200 |
| Targeting ADC | 1 | 60 | 600 ± 150 |
| Targeting ADC | 5 | 95 | 75 ± 50 |
Data represents a typical outcome in a well-established xenograft model and is subject to variation.
Experimental Protocols
Detailed methodologies for the key experiments involved in the characterization of an ADC with a glutathione-cleavable linker are provided below.
Protocol 1: ADC Conjugation via Thiol-Disulfide Exchange
This protocol describes the conjugation of a thiol-containing payload to an antibody that has been modified to introduce a reactive disulfide group using a linker like SPDB.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
SPDB linker dissolved in dimethyl sulfoxide (B87167) (DMSO)
-
Thiol-containing cytotoxic payload
-
Reducing agent (e.g., dithiothreitol (B142953) - DTT)
-
Reaction buffer: PBS with 5 mM EDTA, pH 7.4
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Antibody Modification:
-
React the mAb with a 10-fold molar excess of the SPDB linker in the reaction buffer for 2 hours at room temperature.
-
Remove excess linker by buffer exchange using a desalting column equilibrated with the reaction buffer.
-
-
Payload Preparation:
-
If the payload is not already in a reduced form, treat it with a 5-fold molar excess of DTT for 30 minutes at 37°C to ensure a free thiol group.
-
Remove excess DTT using a desalting column.
-
-
Conjugation:
-
Add the thiol-containing payload to the modified antibody at a 5-fold molar excess.
-
Incubate the reaction mixture for 4 hours at room temperature with gentle agitation.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 20 mM to cap any unreacted sites.
-
-
Purification:
-
Purify the resulting ADC using a size-exclusion chromatography column to remove unconjugated payload and other small molecules.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).
-
Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC).
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines the procedure for determining the potency of the ADC in cancer cell lines.
Materials:
-
Target cancer cell lines (with varying antigen expression)
-
Complete cell culture medium
-
ADC, free payload, and control antibody
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well microplates
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, free payload, and control antibody in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Plot the viability data against the compound concentration and determine the IC50 values using a non-linear regression model.
-
Protocol 3: In Vivo Xenograft Efficacy Study
This protocol describes a typical xenograft study to evaluate the anti-tumor activity of the ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human tumor cells
-
ADC, vehicle control, and other control groups
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant 5-10 million tumor cells into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth until the average tumor volume reaches 100-200 mm³.
-
-
Randomization and Dosing:
-
Randomize the mice into treatment groups (n=8-10 per group).
-
Administer the ADC, vehicle, and controls intravenously at the specified doses and schedule (e.g., once a week for three weeks).
-
-
Tumor Measurement and Body Weight:
-
Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) twice a week.
-
Monitor the body weight
-
Application Notes and Protocols for NO2-SPDMV Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the conjugation of a cytotoxic payload to a monoclonal antibody (mAb) using the cleavable linker, NO2-SPDMV. This linker is designed for the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted therapeutics.
Introduction to this compound Linker
This compound is a cleavable linker that plays a crucial role in the synthesis of Antibody-Drug Conjugates (ADCs). It serves to connect a potent cytotoxic drug to a monoclonal antibody, enabling the targeted delivery of the therapeutic agent to cancer cells or other specific protein targets. The cleavable nature of the this compound linker is designed to ensure the controlled release of the drug from the antibody once the ADC has reached its target, thereby optimizing the effectiveness of the ADC.[1] This targeted release is achieved through the cleavage of a disulfide bond within the linker, a process facilitated by the reducing environment inside the target cell, which has a higher concentration of glutathione (B108866) (GSH) compared to the bloodstream.[2][][][5][6]
The conjugation process using this compound typically involves a thiol-maleimide reaction. First, the interchain disulfide bonds of the antibody are partially reduced to generate free thiol groups. Subsequently, a drug-linker intermediate, where the cytotoxic drug is already attached to the this compound linker possessing a maleimide (B117702) group, is reacted with the reduced antibody. The thiol groups on the antibody react with the maleimide group of the drug-linker to form a stable covalent bond.
Mechanism of Action of this compound Linked ADCs
The therapeutic efficacy of an ADC constructed with the this compound linker is dependent on a sequence of events:
-
Circulation and Targeting : The ADC is administered and circulates systemically. The antibody component specifically binds to a target antigen that is overexpressed on the surface of the target cells.[1]
-
Internalization : Following binding, the ADC-antigen complex is internalized by the cell, usually through receptor-mediated endocytosis.[1]
-
Payload Release : The internalized ADC is trafficked to intracellular compartments, such as lysosomes. The high concentration of intracellular reducing agents, particularly glutathione (GSH), cleaves the disulfide bond within the this compound linker.[1][2][][5][6]
-
Cytotoxic Effect : The released cytotoxic payload is now free to exert its cell-killing activity, for instance, by disrupting DNA replication or inhibiting microtubule polymerization, ultimately leading to apoptosis of the target cell.[1]
Below is a diagram illustrating the general mechanism of action for a disulfide-linked ADC.
Caption: General mechanism of action of a disulfide-linked ADC.
Experimental Protocols
The generation of an ADC with the this compound linker is a multi-step process that requires careful execution and optimization. The following protocols provide a general framework for this process.
Experimental Workflow Overview
The overall workflow for this compound conjugation can be broken down into four main stages:
-
Antibody Preparation (Reduction) : Partial reduction of the antibody's interchain disulfide bonds to create reactive thiol groups.
-
Drug-Linker Conjugation : Reaction of the reduced antibody with the maleimide-activated this compound-drug conjugate.
-
Purification : Removal of unconjugated antibody, free drug-linker, and other impurities.
-
Characterization : Analysis of the purified ADC to determine key quality attributes such as the drug-to-antibody ratio (DAR).
Caption: General experimental workflow for this compound conjugation.
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) solution (1-10 mg/mL in a suitable buffer like PBS, pH 7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reduction Buffer: Phosphate Buffered Saline (PBS) with 1 mM EDTA, pH 7.2-7.5
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Prepare the antibody solution in the Reduction Buffer at the desired concentration.
-
Add the reducing agent (TCEP or DTT) to the antibody solution. The molar ratio of the reducing agent to the antibody will determine the extent of disulfide bond reduction and, consequently, the number of available thiol groups for conjugation. A typical starting point is a 2-5 molar excess of the reducing agent.
-
Incubate the reaction mixture at 37°C for 30-90 minutes. The optimal time and temperature should be determined empirically for each antibody.
-
Remove the excess reducing agent using a desalting column equilibrated with Reduction Buffer.
-
Determine the concentration of the reduced antibody and the number of free thiol groups per antibody using appropriate methods (e.g., UV-Vis spectroscopy for protein concentration and Ellman's reagent for thiol quantification).
Protocol 2: this compound-Drug Conjugation
This protocol outlines the conjugation of the maleimide-activated this compound-drug to the reduced antibody.
Materials:
-
Reduced antibody from Protocol 1
-
This compound-drug conjugate with a maleimide group (dissolved in a compatible organic solvent like DMSO)
-
Conjugation Buffer: PBS with 1 mM EDTA, pH 7.2-7.5
-
Quenching reagent (e.g., N-acetyl cysteine or cysteine)
Procedure:
-
Adjust the concentration of the reduced antibody with Conjugation Buffer.
-
Add the this compound-drug solution to the reduced antibody solution. A molar excess of the drug-linker (typically 5-20 fold over the available thiol groups) is recommended to drive the reaction to completion.[7] The final concentration of the organic solvent should be kept below 10% (v/v) to prevent antibody denaturation.[1][8]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding a molar excess of the quenching reagent to cap any unreacted maleimide groups. Incubate for an additional 20-30 minutes.
Protocol 3: Purification of the Antibody-Drug Conjugate
Purification is a critical step to remove impurities and obtain a homogenous ADC product.
Materials:
-
Crude ADC reaction mixture from Protocol 2
-
Purification system (e.g., FPLC or HPLC)
-
Size-Exclusion Chromatography (SEC) column or Protein A affinity chromatography column
-
Appropriate buffers for the chosen chromatography method
Procedure (using SEC):
-
Equilibrate the SEC column with the desired formulation buffer (e.g., PBS, pH 7.4).
-
Load the crude ADC reaction mixture onto the column.
-
Elute the ADC with the formulation buffer. The ADC will typically elute in the earlier fractions, while smaller molecules like the unconjugated drug-linker and quenching reagent will be retained longer.
-
Collect the fractions containing the purified ADC.
-
Pool the relevant fractions and concentrate the ADC if necessary.
Protocol 4: Characterization of the ADC
The purified ADC must be thoroughly characterized to ensure its quality and consistency.
Key Characterization Parameters:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody. This is a critical quality attribute that influences the ADC's potency and therapeutic index.
-
Purity and Aggregation: Assessed to ensure the homogeneity of the ADC preparation.
-
Residual Free Drug: The amount of unconjugated drug-linker remaining in the final product.
Analytical Techniques:
-
Hydrophobic Interaction Chromatography (HIC-HPLC): A powerful method to determine the DAR and the distribution of different drug-loaded species.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to quantify the amount of residual free drug-linker.
-
Size-Exclusion Chromatography (SEC-HPLC): To assess the level of aggregation in the ADC preparation.
-
Mass Spectrometry (MS): To confirm the identity and integrity of the ADC.
Quantitative Data Summary
The efficiency of the this compound conjugation process is dependent on several key reaction parameters. The following table summarizes typical ranges for these parameters based on general maleimide-thiol conjugation chemistry. Optimization within these ranges is recommended for each specific antibody and drug-linker combination.
| Parameter | Typical Value/Range | Notes |
| Antibody Reduction | ||
| Reducing Agent | TCEP or DTT | TCEP is often preferred as it does not require removal before the conjugation step. |
| Molar Excess of Reductant | 2 - 10 fold over antibody | The exact ratio determines the number of thiols generated per antibody. |
| Temperature | 25°C - 37°C | Higher temperatures can increase the rate of reduction. |
| Reaction Time | 30 - 90 minutes | Should be optimized to achieve the desired degree of reduction without antibody denaturation. |
| Conjugation Reaction | ||
| pH | 6.5 - 7.5 | Optimal for selective reaction of thiols with maleimides.[9] |
| Temperature | 4°C - 25°C | The reaction can be performed at a lower temperature to control the reaction rate.[9] |
| Molar Excess of Drug-Linker | 5 - 20 fold over available thiols | A molar excess drives the reaction towards completion.[7][9] |
| Reaction Time | 1 - 4 hours (or overnight at 4°C) | Dependent on temperature and reactant concentrations.[9] |
| Organic Solvent Conc. | < 10% (v/v) | To prevent antibody denaturation.[1][8] |
References
- 1. benchchem.com [benchchem.com]
- 2. Towards a glutathione-cleavable azobenzene linker for antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC05824D [pubs.rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Analytical Methods of NO2-SPDMV-Conjugated ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted cancer therapy. An ADC consists of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody and the payload. The linker's properties are critical to the ADC's efficacy and safety, ensuring stability in circulation and enabling efficient payload release at the target site.
This document provides detailed application notes and protocols for the analytical characterization of ADCs conjugated with the NO2-SPDMV linker. This compound is a novel linker system featuring a nitro-aryl moiety, designed for specific release mechanisms within the tumor microenvironment. Comprehensive analytical characterization is crucial to ensure the quality, consistency, and safety of these complex therapeutic agents. Key quality attributes that require careful monitoring include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, the level of unconjugated antibody, and the stability of the conjugate.
The following sections detail the primary analytical techniques and protocols for the characterization of this compound-conjugated ADCs.
I. Determination of Drug-to-Antibody Ratio (DAR) and Drug Load Distribution
The DAR is a critical quality attribute that significantly influences the ADC's potency and therapeutic window. Several analytical techniques can be employed to determine the average DAR and the distribution of different drug-loaded species.
A. Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used technique for determining the DAR and drug load distribution of ADCs. The separation is based on the hydrophobicity of the ADC species; as the number of conjugated hydrophobic drug-linker moieties increases, so does the retention time on the HIC column.[1] This method allows for the analysis of the ADC in its native, non-denatured state.[2]
Protocol for HIC Analysis:
-
Sample Preparation:
-
Dilute the this compound-conjugated ADC sample to a final concentration of 1 mg/mL in a low-salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0).
-
Prepare a high-salt loading buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium (B1175870) Sulfate (B86663), pH 7.0).
-
Mix the diluted ADC sample with the loading buffer to achieve a final ammonium sulfate concentration that promotes binding to the HIC column (e.g., 0.5 M).
-
-
Chromatographic Conditions:
-
Column: A HIC column with appropriate hydrophobicity (e.g., Butyl-NPR, Phenyl).
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.
-
Gradient: A linear gradient from a high concentration of Mobile Phase A to a high concentration of Mobile Phase B is used to elute the different ADC species. A typical gradient might be from 100% A to 100% B over 30 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm (for the antibody) and a wavelength specific to the payload if it has a distinct chromophore.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to each drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)
-
B. Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the characterization of ADCs. It provides accurate mass measurements, allowing for the unambiguous determination of the DAR and the identification of different drug-loaded species.[3][4] Native MS can be used for intact ADC analysis, while reduced MS can analyze the light and heavy chains separately.
Protocol for Native LC-MS Analysis:
-
Sample Preparation:
-
Desalt the ADC sample using a suitable method, such as a desalting column or buffer exchange into an MS-compatible buffer (e.g., 100 mM ammonium acetate).
-
The final concentration should be around 0.5-1.0 mg/mL.
-
-
LC-MS Conditions:
-
LC Column: A size-exclusion chromatography (SEC) column can be used for online buffer exchange and separation of aggregates.[3]
-
Mobile Phase: Volatile buffers such as ammonium acetate (B1210297) or ammonium bicarbonate.
-
MS Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is required.
-
Ionization Source: Electrospray ionization (ESI) under native conditions (gentle source conditions to preserve non-covalent interactions).
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to obtain the zero-charge masses of the different ADC species.
-
The mass difference between consecutive peaks corresponds to the mass of the drug-linker moiety.
-
Calculate the average DAR based on the relative abundance of each species.
-
II. Stability Assessment
The stability of an ADC is crucial for its safety and efficacy.[5] Degradation can occur in the linker, leading to premature payload release, or in the antibody itself. Stability studies are typically performed under various stress conditions (e.g., thermal stress, pH stress) to identify potential degradation pathways.[6]
Protocol for Stability Assessment by SEC-HPLC:
Size-Exclusion Chromatography (SEC) is used to monitor the formation of aggregates and fragments, which are indicators of physical instability.
-
Sample Incubation:
-
Incubate the this compound-conjugated ADC at various temperatures (e.g., 4°C, 25°C, 40°C) and for different durations.
-
Samples at different pH values can also be prepared to assess pH stability.
-
-
SEC-HPLC Conditions:
-
Column: A suitable SEC column for protein analysis.
-
Mobile Phase: A physiological buffer such as phosphate-buffered saline (PBS), pH 7.4.
-
Flow Rate: Typically 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Monitor the percentage of the main peak (monomer) and the formation of high molecular weight species (aggregates) and low molecular weight species (fragments) over time.
-
Protocol for Analysis of Free Drug:
Reversed-phase HPLC (RP-HPLC) is commonly used to quantify the amount of free payload that has been released from the ADC.
-
Sample Preparation:
-
Precipitate the protein from the ADC sample using an organic solvent like acetonitrile.
-
Centrifuge the sample and collect the supernatant containing the free drug.
-
-
RP-HPLC Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A gradient from high A to high B is used to elute the hydrophobic payload.
-
Detection: UV absorbance at a wavelength specific to the payload.
-
-
Data Analysis:
-
Quantify the amount of free drug by comparing the peak area to a standard curve of the pure payload.
-
III. Quantitative Data Summary
| Analytical Method | Parameter Measured | Typical Results for a Stable this compound ADC |
| Hydrophobic Interaction Chromatography (HIC) | Average DAR, Drug Load Distribution | Average DAR of 3.5-4.5, with a well-defined distribution of DAR species (e.g., DAR2, DAR4, DAR6). Low percentage of unconjugated mAb (DAR0). |
| Mass Spectrometry (MS) | Precise mass of ADC species, Average DAR | Confirms the identity of each drug-loaded species with high mass accuracy. Provides an orthogonal measurement of the average DAR. |
| Size-Exclusion Chromatography (SEC-HPLC) | Aggregation and Fragmentation | >95% monomer content under recommended storage conditions. Minimal increase in aggregates or fragments under accelerated stability testing. |
| Reversed-Phase HPLC (RP-HPLC) | Free Drug Level | <1% free drug after formulation and during storage, indicating good linker stability. |
IV. Visualizations
Caption: Cellular uptake and payload release pathway for a this compound-conjugated ADC.
Caption: Experimental workflow for DAR analysis of ADCs using HIC.
Caption: Logical relationship of potential degradation pathways for an ADC.
References
- 1. researchgate.net [researchgate.net]
- 2. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for NO2-SPDMV for Site-Specific Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. Site-specific conjugation, which ensures a homogenous drug-to-antibody ratio (DAR) and a defined attachment site, has emerged as a superior strategy over random conjugation methods, leading to improved pharmacokinetics and a wider therapeutic window.
This document provides detailed application notes and protocols for the use of NO2-SPDMV, a novel cleavable linker for site-specific antibody conjugation. This compound is designed to offer enhanced stability in circulation and controlled payload release within the target cell.
Putative Structure and Mechanism of Action
While specific data on this compound is limited, based on its nomenclature and related technologies, we can infer its likely structure and mechanism. "SPDMV" suggests a disulfide-containing moiety, likely susceptible to cleavage by intracellular glutathione. The "NO2" prefix indicates the presence of a nitroaryl group. Such a group can act as a self-immolative spacer, triggered by a specific intracellular event, leading to the release of the payload.
The proposed mechanism involves the following steps:
-
Targeting: The ADC binds to its target antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized, typically via endocytosis.
-
Trafficking: The complex is trafficked to the lysosome.
-
Cleavage: The disulfide bond in the SPDMV linker is cleaved by the high concentration of intracellular glutathione. This initiates the release mechanism. The nitroaryl moiety may be designed to be reduced by intracellular reductases, triggering a self-immolative cascade that liberates the active drug.
Key Advantages of this compound Mediated Conjugation
-
Site-Specificity: Enables precise control over the conjugation site, leading to a homogenous ADC population.
-
Enhanced Stability: The linker is designed to be stable in systemic circulation, minimizing premature drug release and off-target toxicity.
-
Controlled Payload Release: The dual-release mechanism, potentially involving both disulfide cleavage and nitroaryl reduction, ensures efficient drug liberation within the target cell.
Experimental Data
The following tables present illustrative data from a typical site-specific conjugation experiment using a maleimide-functionalized this compound linker with a model antibody (ThioMab) and a cytotoxic payload (e.g., MMAE).
Table 1: Conjugation Conditions and Efficiency
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Antibody Concentration | 5 mg/mL | 5 mg/mL | 10 mg/mL |
| Linker-Payload Molar Excess | 5-fold | 10-fold | 5-fold |
| Reaction Time | 2 hours | 2 hours | 4 hours |
| Temperature | 25°C | 25°C | 37°C |
| pH | 7.2 | 7.2 | 7.5 |
| Conjugation Efficiency (%) | 85 | 95 | 90 |
| Average DAR | 1.8 | 1.95 | 1.9 |
| % Unconjugated Antibody | 10 | <5 | 8 |
| % Aggregation | <1% | <1% | <2% |
Table 2: In Vitro Stability of ADC
| Time Point | % Intact ADC (Human Plasma, 37°C) |
| 0 hours | 100 |
| 24 hours | 98 |
| 48 hours | 96 |
| 72 hours | 95 |
| 120 hours | 92 |
Experimental Protocols
Protocol 1: Site-Specific Antibody-Payload Conjugation using this compound
This protocol describes the conjugation of a thiol-reactive this compound linker-payload to an engineered antibody containing surface-accessible cysteine residues (e.g., a ThioMab).
Materials:
-
Engineered Monoclonal Antibody (e.g., ThioMab) at 5-10 mg/mL in PBS
-
This compound linker with a maleimide (B117702) functional group, pre-conjugated to the payload of interest
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dehydroascorbic acid (DHAA)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Antibody Reduction:
-
To the antibody solution, add a 10-fold molar excess of TCEP.
-
Incubate at 37°C for 1-2 hours to reduce the engineered cysteine residues.
-
-
Buffer Exchange:
-
Remove excess TCEP by performing a buffer exchange into PBS, pH 7.2 using a desalting column or tangential flow filtration.
-
-
Re-oxidation of Native Disulfides (Optional but Recommended):
-
Add a 20-fold molar excess of DHAA to the reduced antibody solution.
-
Incubate at room temperature for 3 hours to re-oxidize the native interchain disulfide bonds while leaving the engineered cysteines in their reduced state.
-
-
Conjugation Reaction:
-
Immediately add a 5 to 10-fold molar excess of the maleimide-functionalized this compound linker-payload to the antibody solution.
-
Gently mix and incubate at room temperature (25°C) for 2-4 hours.
-
-
Quenching:
-
Add a 20-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC using Size-Exclusion Chromatography (SEC) to remove unconjugated linker-payload and other small molecules.
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
-
Determine the protein concentration (e.g., by A280 measurement).
-
Characterize the Drug-to-Antibody Ratio (DAR) using methods such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
-
Assess the level of aggregation by SEC.
-
Visualizations
Caption: Workflow for site-specific antibody conjugation using this compound.
Caption: Proposed signaling pathway for payload release from an this compound ADC.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Incomplete reduction of antibody cysteines.- Hydrolysis of the maleimide group on the linker.- Insufficient molar excess of linker-payload. | - Increase TCEP concentration or incubation time.- Use freshly prepared linker-payload solution.- Increase the molar excess of the linker-payload. |
| High Levels of Aggregation | - Hydrophobic nature of the linker-payload.- High antibody concentration.- Suboptimal buffer conditions. | - Include a solubilizing agent (e.g., a small percentage of DMSO or arginine) in the conjugation buffer.- Perform conjugation at a lower antibody concentration.- Optimize buffer pH and ionic strength. |
| Heterogeneous DAR | - Incomplete re-oxidation of native disulfides.- Non-specific conjugation to other residues. | - Ensure complete re-oxidation with DHAA.- Optimize conjugation pH to favor thiol-maleimide reaction (pH 6.5-7.5). |
Conclusion
The this compound linker offers a promising platform for the development of next-generation, site-specific ADCs. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this technology. The unique combination of a cleavable disulfide bond and a potential nitroaryl self-immolative spacer is designed to provide enhanced stability and controlled payload release, ultimately leading to more effective and safer cancer therapeutics. Further characterization and optimization of conjugation conditions are recommended for specific antibody and payload combinations.
Application Notes and Protocols for NO2-SPDMV Cleavage Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a cleavage assay for the novel nitrated self-immolative mustard prodrug, NO2-SPDMV. The assay is designed to evaluate the efficacy of enzymatic cleavage, a critical step in the activation of this class of prodrugs for targeted cancer therapy.
Introduction
This compound is a next-generation prodrug designed for selective activation in tumor microenvironments. Its activation is contingent on the enzymatic reduction of a nitro group, which initiates a self-immolative cascade, leading to the release of a potent nitrogen mustard therapeutic agent. This targeted activation mechanism aims to minimize systemic toxicity while maximizing therapeutic efficacy at the tumor site. The following protocols and data presentation guidelines are intended to assist researchers in the systematic evaluation of this compound cleavage.
Data Presentation
Quantitative data from the this compound cleavage assay should be meticulously recorded to ensure reproducibility and accurate interpretation. The following table provides a structured format for summarizing key experimental data.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Control |
| Enzyme Concentration (µM) | 10 | 20 | 30 | 0 |
| This compound Concentration (µM) | 50 | 50 | 50 | 50 |
| Co-factor (NADH) Conc. (µM) | 100 | 100 | 100 | 100 |
| Reaction Time (minutes) | 60 | 60 | 60 | 60 |
| % Cleavage (HPLC) | 25% | 50% | 75% | <1% |
| Initial Reaction Rate (µM/min) | 0.21 | 0.42 | 0.63 | - |
Experimental Protocols
Materials and Reagents
-
This compound Prodrug
-
Nitroreductase Enzyme (e.g., E. coli Nitroreductase)
-
NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA)
-
Deionized Water
-
Microcentrifuge tubes
-
96-well plates
-
Incubator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Protocol for this compound Cleavage Assay
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mg/mL (or appropriate molar concentration) stock solution of the nitroreductase enzyme in PBS.
-
Prepare a 10 mM stock solution of NADH in PBS.
-
Prepare the mobile phase for HPLC: Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in ACN).
-
-
Enzymatic Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following in order:
-
PBS buffer (to make up the final volume)
-
NADH solution to a final concentration of 100 µM.
-
This compound stock solution to a final concentration of 50 µM.
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the nitroreductase enzyme to the desired final concentration (e.g., 10 µM).
-
Set up a control reaction without the enzyme.
-
-
Incubation and Sampling:
-
Incubate the reaction mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Quench the reaction by adding an equal volume of cold acetonitrile to each aliquot.
-
Centrifuge the quenched samples at 14,000 rpm for 10 minutes to precipitate the enzyme.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample into the HPLC system.
-
Elute the compounds using a gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).
-
Monitor the absorbance at a suitable wavelength (e.g., 280 nm or a wavelength specific to the chromophore of this compound).
-
Identify and quantify the peaks corresponding to the intact prodrug and the cleaved product by comparing with standards.
-
-
Data Analysis:
-
Calculate the percentage of this compound cleavage at each time point using the peak areas from the HPLC chromatograms.
-
Determine the initial reaction rate from the linear phase of the cleavage-time curve.
-
Visualizations
Signaling Pathway for this compound Activation
Caption: Activation pathway of this compound prodrug.
Experimental Workflow for Cleavage Assay
Caption: Workflow for the this compound cleavage assay.
Application Notes and Protocols for the Purification of NO2-SPDMV Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component influencing the ADC's stability, efficacy, and safety. NO2-SPDMV is a cleavable linker utilized in the synthesis of ADCs.[1] The successful development and manufacturing of this compound ADCs hinge on robust and reproducible purification processes to ensure a homogenous product with a well-defined drug-to-antibody ratio (DAR), removal of process-related impurities, and minimal aggregation.
The conjugation of hydrophobic payloads and linkers, such as those containing nitro groups, often increases the overall hydrophobicity of the ADC, presenting unique purification challenges.[2] This can lead to the formation of aggregates, which may compromise the therapeutic efficacy and potentially trigger an immunogenic response.[3] Therefore, the purification strategy for this compound ADCs must be carefully designed to address these challenges and yield a product of high purity and quality.
This document provides detailed application notes and protocols for the purification of ADCs synthesized using the this compound linker. The primary techniques discussed are Hydrophobic Interaction Chromatography (HIC) for the separation of different DAR species and the removal of unconjugated antibody, and Size Exclusion Chromatography (SEC) for the removal of aggregates and other size-based impurities.
Purification Workflow Overview
The general workflow for the purification of this compound ADCs involves a multi-step process to remove unconjugated antibody, free payload-linker, and aggregates. A typical purification train involves an initial capture and separation step based on hydrophobicity, followed by a polishing step to remove size-based impurities.
Caption: General workflow for the purification of this compound ADCs.
Data Presentation: Comparison of Purification Techniques
The selection of an appropriate purification strategy is critical for achieving high purity and yield. The following table summarizes typical performance data for different chromatographic techniques used in ADC purification.
| Purification Technique | Primary Separation Principle | Key Impurities Removed | Typical Purity Achieved | Typical Yield | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Unconjugated antibody, different DAR species | >95% (for target DAR) | 70-90% | High resolution of DAR species, non-denaturing conditions.[4] | Can be sensitive to buffer conditions, method development can be complex. |
| Size Exclusion Chromatography (SEC) | Molecular Size | Aggregates, fragments, free payload-linker | >99% (monomer) | >90% | Effective for aggregate removal, mild, non-denaturing conditions.[] | Limited loading capacity, not suitable for DAR separation. |
| Ion Exchange Chromatography (IEX) | Charge | Charge variants, some aggregates | Variable | >85% | High capacity, can be used in flow-through or bind-elute mode. | May not effectively separate based on DAR, requires pH and salt optimization. |
| Hydroxyapatite Chromatography (HAP) | Mixed-mode (ion exchange and metal affinity) | Aggregates, host cell proteins | >98% | >80% | Unique selectivity for removing aggregates. | Can be sensitive to buffer conditions, potential for product precipitation. |
Experimental Protocols
Protocol 1: Purification of this compound ADCs by Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity.[4] Since the conjugation of the this compound-payload increases the hydrophobicity of the antibody, HIC is an ideal method for separating ADC species with different DARs from the unconjugated antibody.
Caption: Step-by-step workflow for HIC purification of ADCs.
Materials:
-
Crude this compound ADC solution
-
HIC Column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
Mobile Phase A (Binding Buffer): 25 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0
-
Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0
-
Chromatography system (e.g., ÄKTA)
Procedure:
-
Sample Preparation:
-
Adjust the salt concentration of the crude ADC solution to match the initial mobile phase conditions (e.g., by adding a concentrated stock of Mobile Phase A) to ensure binding to the column. A final ammonium sulfate concentration of around 1.0-1.5 M is a good starting point.
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
-
Column Equilibration:
-
Equilibrate the HIC column with 5-10 column volumes (CVs) of Mobile Phase A until a stable baseline is achieved.
-
-
Sample Loading:
-
Load the prepared ADC sample onto the equilibrated column at a recommended flow rate.
-
-
Wash:
-
Wash the column with 2-5 CVs of Mobile Phase A to remove any unbound material, including some process-related impurities.
-
-
Elution:
-
Elute the bound ADC species by applying a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 CVs. The unconjugated antibody will elute first, followed by ADCs with increasing DARs due to their increasing hydrophobicity.
-
-
Fraction Collection:
-
Collect fractions throughout the elution gradient based on the UV absorbance at 280 nm.
-
-
Analysis of Fractions:
-
Analyze the collected fractions using analytical HIC, SEC, and/or mass spectrometry to determine the DAR and purity of each fraction. Pool the fractions containing the desired DAR species.
-
Protocol 2: Purification of this compound ADCs by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius.[] This technique is highly effective for removing high molecular weight species (aggregates) and low molecular weight impurities (free payload-linker) from the monomeric ADC.
Caption: Step-by-step workflow for SEC purification of ADCs.
Materials:
-
HIC-purified this compound ADC solution
-
SEC Column (e.g., Sephacryl S-200 HR, Superdex 200)
-
SEC Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable physiological buffer
-
Chromatography system (e.g., ÄKTA)
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column with at least 2 CVs of the SEC mobile phase.
-
-
Sample Loading:
-
Load the HIC-purified ADC sample onto the equilibrated column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
-
Isocratic Elution:
-
Elute the sample with the SEC mobile phase at a constant flow rate. Aggregates will elute first in the void volume, followed by the monomeric ADC, and finally the smaller, unconjugated payload-linker molecules.
-
-
Fraction Collection:
-
Collect fractions corresponding to the main monomeric ADC peak based on the UV absorbance at 280 nm.
-
-
Analysis of Fractions:
-
Analyze the collected fractions using analytical SEC and Dynamic Light Scattering (DLS) to confirm the removal of aggregates and determine the purity of the monomeric ADC.
-
Conclusion
The purification of this compound ADCs requires a well-defined and robust strategy to ensure the production of a safe and effective therapeutic. The combination of Hydrophobic Interaction Chromatography and Size Exclusion Chromatography provides a powerful platform for the removal of process-related impurities and the isolation of a homogenous ADC product. The protocols provided in this document serve as a starting point for the development of a purification process for this compound ADCs. However, it is important to note that optimization of the purification parameters will be necessary for each specific ADC to achieve the desired purity, yield, and product quality.
References
Application Notes and Protocols for Assessing the Stability of Antibody-Drug Conjugates Utilizing the NO2-SPDMV Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload to target cells. The stability of the linker connecting the antibody and the payload is a critical quality attribute, directly influencing the ADC's efficacy and safety profile. Premature release of the cytotoxic agent can lead to off-target toxicity, while a linker that is too stable may not efficiently release the payload at the target site.
This document provides a detailed protocol for assessing the stability of ADCs that utilize the NO2-SPDMV linker. The this compound (N-succinimidyl 4-(2-pyridyldithio)pentanoate) linker is a cleavable linker that contains a disulfide bond. This disulfide bond is susceptible to cleavage by reducing agents, with the most biologically relevant being glutathione (B108866) (GSH), which is present in higher concentrations inside cells compared to the bloodstream. Therefore, the stability of an this compound-containing ADC is primarily evaluated by its resistance to degradation in plasma and its susceptibility to reductive cleavage.
These protocols will detail methods for in vitro plasma stability assessment and in vitro reductive cleavage assessment, utilizing techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor changes in the drug-to-antibody ratio (DAR) and the release of the free payload.
Key Experimental Workflows
The following diagram outlines the general workflow for assessing the stability of an this compound ADC.
Caption: General workflow for assessing the stability of an this compound ADC.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the this compound ADC in plasma from different species over time by monitoring changes in the average DAR and the release of free payload.
Materials:
-
Test this compound ADC
-
Human, mouse, and rat plasma (frozen aliquots)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or G magnetic beads
-
Immunoaffinity capture reagents (e.g., anti-human Fc antibody)
-
Elution buffer (e.g., 20 mM Glycine, 0.1% Acetic Acid, pH 2.5)
-
Neutralization buffer (e.g., 1M Tris-HCl, pH 8.0)
-
LC-MS grade water, acetonitrile (B52724), and formic acid
-
Internal standard for the free payload
Procedure:
-
Preparation of ADC Stock Solution: Prepare a stock solution of the test ADC in PBS at a concentration of 1 mg/mL.
-
Incubation in Plasma:
-
Thaw frozen plasma aliquots at 37°C.
-
In microcentrifuge tubes, add the ADC stock solution to the plasma to a final concentration of 100 µg/mL.
-
Prepare a control sample by adding the ADC to PBS at the same final concentration.
-
Incubate all samples at 37°C.
-
-
Sample Collection:
-
Collect aliquots of the incubation mixtures at designated time points (e.g., 0, 24, 48, 72, 120, and 168 hours).
-
Immediately freeze the collected samples at -80°C to halt any further reactions.
-
-
Sample Analysis for DAR:
-
Thaw the plasma samples on ice.
-
Isolate the ADC from the plasma matrix using Protein A/G magnetic beads or an immobilized anti-human Fc antibody.
-
Wash the beads with PBS to remove non-specifically bound plasma proteins.
-
Elute the intact ADC from the beads using the elution buffer and immediately neutralize the sample with the neutralization buffer.
-
Analyze the eluted ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates payload deconjugation.[1][2]
-
-
Sample Analysis for Free Payload:
-
To the remaining plasma sample after ADC capture, or a separate aliquot, add a protein precipitation solvent (e.g., acetonitrile with an internal standard).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the free payload.
-
Quantify the amount of free payload in the supernatant using a sensitive LC-MS/MS method.[1]
-
Protocol 2: In Vitro Reductive Cleavage Assay
Objective: To determine the susceptibility of the this compound linker to cleavage by the reducing agent glutathione (GSH).
Materials:
-
Test this compound ADC
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS grade water, acetonitrile, and formic acid
-
Internal standard for the free payload
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test ADC in PBS at a concentration of 1 mg/mL.
-
Prepare a stock solution of GSH in PBS at a concentration of 100 mM.
-
-
Incubation with GSH:
-
In microcentrifuge tubes, add the ADC stock solution to PBS.
-
Add the GSH stock solution to achieve a final concentration that is physiologically relevant (e.g., 5 mM).
-
Prepare a control sample with the ADC in PBS without GSH.
-
Incubate all samples at 37°C.
-
-
Sample Collection:
-
Collect aliquots of the incubation mixtures at designated time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Immediately freeze the collected samples at -80°C.
-
-
Sample Analysis for DAR and Free Payload:
-
Analyze the samples directly by LC-MS for changes in the average DAR.
-
For free payload analysis, perform protein precipitation as described in Protocol 1, Step 5, and analyze the supernatant by LC-MS/MS.
-
Data Presentation
Quantitative data from the stability assays should be summarized in clear, structured tables for easy comparison. The following are examples of how to present the data.
Table 1: In Vitro Plasma Stability of this compound ADC - Average DAR
| Time (hours) | Average DAR in Human Plasma | Average DAR in Mouse Plasma | Average DAR in Rat Plasma | Average DAR in PBS (Control) |
| 0 | 3.8 | 3.8 | 3.8 | 3.8 |
| 24 | 3.7 | 3.6 | 3.5 | 3.8 |
| 48 | 3.6 | 3.4 | 3.2 | 3.8 |
| 72 | 3.5 | 3.2 | 3.0 | 3.7 |
| 120 | 3.3 | 2.9 | 2.7 | 3.7 |
| 168 | 3.1 | 2.6 | 2.4 | 3.7 |
Table 2: In Vitro Plasma Stability of this compound ADC - Free Payload (% of Total)
| Time (hours) | % Free Payload in Human Plasma | % Free Payload in Mouse Plasma | % Free Payload in Rat Plasma | % Free Payload in PBS (Control) |
| 0 | < 0.1 | < 0.1 | < 0.1 | < 0.1 |
| 24 | 0.5 | 1.2 | 1.8 | < 0.1 |
| 48 | 1.1 | 2.5 | 3.5 | < 0.1 |
| 72 | 1.8 | 3.8 | 5.2 | 0.1 |
| 120 | 2.9 | 5.9 | 7.8 | 0.1 |
| 168 | 4.2 | 8.5 | 10.9 | 0.2 |
Table 3: In Vitro Reductive Cleavage of this compound ADC with 5 mM GSH
| Time (hours) | Average DAR | % Free Payload |
| 0 | 3.8 | < 0.1 |
| 1 | 2.5 | 34.2 |
| 4 | 1.2 | 68.4 |
| 8 | 0.5 | 86.8 |
| 24 | < 0.1 | > 95.0 |
Note: The data presented in these tables is representative and for illustrative purposes only. Actual results may vary depending on the specific antibody, payload, and experimental conditions.
Signaling Pathways and Logical Relationships
The cleavage of the this compound linker is a chemical process driven by the reducing environment within the cell, primarily the high concentration of glutathione. The following diagram illustrates this process.
Caption: Reductive cleavage of the this compound linker by glutathione.
This application note provides a comprehensive set of protocols and guidelines for assessing the stability of ADCs utilizing the this compound linker. By carefully evaluating both plasma stability and susceptibility to reductive cleavage, researchers can gain valuable insights into the in vivo behavior of their ADC candidates and make informed decisions during the drug development process.
References
Application Notes and Protocols for NO2-SPDMV with Maytansinoid Payloads in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoids, such as DM1 and DM4, are highly potent microtubule-depolymerizing agents that serve as effective cytotoxic payloads in the development of Antibody-Drug Conjugates (ADCs).[1][2] Their subnanomolar cytotoxicity makes them attractive candidates for targeted cancer therapy.[1] ADCs utilizing maytansinoids combine the tumor-targeting specificity of a monoclonal antibody with the potent cell-killing ability of the maytansinoid payload, thereby increasing the therapeutic window and reducing systemic toxicity.[3][4] The linker connecting the antibody to the payload is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile.[5][6][7]
This document provides detailed application notes and protocols for the use of the cleavable linker, NO2-SPDMV, in the synthesis and evaluation of maytansinoid-based ADCs. This compound (4-(2-pyridyldithio)-2-nitro-pentanoyl-N-succinimidyl ester) is a disulfide-containing linker designed for controlled payload release within the reducing environment of the target cell.[8][9][10]
Mechanism of Action
Maytansinoid-based ADCs exert their cytotoxic effect through a multi-step process.[1][3] The antibody component of the ADC selectively binds to a target antigen on the surface of a cancer cell.[3] Following binding, the ADC-antigen complex is internalized, typically through endocytosis.[3] Once inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved, releasing the maytansinoid payload.[3] In the case of disulfide linkers like this compound, cleavage is facilitated by the high intracellular concentration of reducing agents such as glutathione.[11][12] The released maytansinoid then binds to tubulin, inhibiting its polymerization and disrupting the formation of microtubules.[3][][14] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[1][4][15]
Signaling Pathway of Maytansinoid-Induced Apoptosis
Caption: Mechanism of action of a this compound-maytansinoid ADC.
Experimental Protocols
The following protocols provide a framework for the synthesis, characterization, and evaluation of this compound-maytansinoid ADCs.
Protocol 1: ADC Synthesis (Stochastic Cysteine Conjugation)
This protocol describes the conjugation of a maytansinoid payload to a monoclonal antibody via partially reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-Maytansinoid (e.g., this compound-DM1) dissolved in an organic solvent (e.g., DMA or DMSO)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Conjugation Buffer: PBS with EDTA (e.g., 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5)
-
Quenching solution: N-acetylcysteine
-
Purification system: Size-Exclusion Chromatography (SEC)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Conjugation Buffer.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Antibody Reduction:
-
Add a calculated molar excess of TCEP to the antibody solution to partially reduce the interchain disulfide bonds. A typical starting point is a 2-3 fold molar excess over the antibody.
-
Incubate at 37°C for 1-2 hours.
-
-
Payload Preparation:
-
Dissolve the this compound-maytansinoid in a minimal amount of organic solvent.
-
Immediately before use, dilute the payload solution with the Conjugation Buffer.
-
-
Conjugation Reaction:
-
Quenching:
-
Add the quenching solution (e.g., N-acetylcysteine) to a final concentration of 1 mM to stop the conjugation reaction by reacting with any excess linker-payload.[1]
-
-
Purification:
-
Purify the ADC from unreacted payload and other small molecules using SEC with a suitable buffer (e.g., PBS).
-
Protocol 2: ADC Characterization - Drug-to-Antibody Ratio (DAR) Determination
The average number of payload molecules conjugated to each antibody (DAR) is a critical quality attribute. Hydrophobic Interaction Chromatography (HIC) is a common method for this determination.
Materials:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
Column Equilibration: Equilibrate the HIC column with Mobile Phase A until a stable baseline is achieved.[1]
-
Sample Injection: Inject 10-50 µg of the ADC sample onto the column.[1]
-
Chromatographic Separation: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).[1]
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated to the antibody for a given peak.[1]
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is widely used to determine the in vitro potency (IC50) of ADCs.[1][16][17][18]
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound-Maytansinoid ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
ADC Treatment:
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[16]
-
-
Solubilization:
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.[1]
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[1]
-
Protocol 4: In Vivo Antitumor Efficacy Study (Xenograft Model)
This protocol describes the evaluation of the ADC's antitumor activity in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells (antigen-positive)
-
This compound-Maytansinoid ADC
-
Vehicle control (e.g., saline or PBS)
-
Calipers
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer the ADC and vehicle control intravenously (i.v.) or intraperitoneally (i.p.) at a predetermined dose and schedule.[1]
-
-
Monitoring:
-
Endpoint:
-
The study is typically terminated when tumors in the control group reach a predetermined size, or when signs of toxicity are observed.
-
Tumors can be excised for further analysis.
-
Data Presentation
Quantitative data from the characterization and evaluation of this compound-maytansinoid ADCs should be summarized in tables for clarity and comparison.
Table 1: ADC Characterization Summary
| ADC Name | Antibody Target | Maytansinoid Payload | Linker | Average DAR (HIC) | % Monomer (SEC) |
| Trastuzumab-NO2-SPDMV-DM1 | HER2 | DM1 | This compound | 3.5 | >95% |
| Anti-CD22-NO2-SPDMV-DM4 | CD22 | DM4 | This compound | 3.8 | >95% |
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Antigen Expression | ADC | IC50 (ng/mL) |
| SK-BR-3 | HER2-positive | Trastuzumab-NO2-SPDMV-DM1 | 15.2 |
| MDA-MB-468 | HER2-negative | Trastuzumab-NO2-SPDMV-DM1 | >1000 |
| Ramos | CD22-positive | Anti-CD22-NO2-SPDMV-DM4 | 8.5 |
| Jurkat | CD22-negative | Anti-CD22-NO2-SPDMV-DM4 | >1000 |
Table 3: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| SK-BR-3 | Vehicle Control | - | 0 |
| SK-BR-3 | Trastuzumab-NO2-SPDMV-DM1 | 5 | 85 |
| Ramos | Vehicle Control | - | 0 |
| Ramos | Anti-CD22-NO2-SPDMV-DM4 | 3 | 92 |
Experimental Workflow Visualization
Caption: General experimental workflow for ADC development.
Conclusion
The use of the this compound linker provides a robust method for developing maytansinoid-based ADCs with a cleavable disulfide linkage for intracellular payload release. The protocols and data presentation formats outlined in these application notes offer a comprehensive guide for researchers and drug development professionals. Careful optimization of conjugation conditions and thorough characterization of the resulting ADC are paramount to achieving a safe and effective therapeutic candidate. The combination of the potent maytansinoid payload and the targeted delivery by the monoclonal antibody, facilitated by a well-designed linker like this compound, holds significant promise for advancing cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 6. symeres.com [symeres.com]
- 7. veranova.com [veranova.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. njbio.com [njbio.com]
- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 14. Mertansine - Wikipedia [en.wikipedia.org]
- 15. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Evaluating NO2-SPDMV ADC Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on its components: a highly specific monoclonal antibody, a potent cytotoxic payload, and the linker that connects them. This document focuses on ADCs utilizing the NO2-SPDMV linker, a cleavable linker designed for controlled payload release within the target cell.
The this compound (N-succinimidyloxycarbonyl-α-methyl-α-(2-pyridyldithio)toluene) linker contains a disulfide bond, which is stable in the bloodstream but is readily cleaved in the reducing environment of the intracellular space. This targeted release of the cytotoxic payload is paramount for the ADC's therapeutic window.
These application notes provide detailed protocols for a suite of cell-based assays to evaluate the in vitro cytotoxicity of ADCs constructed with the this compound linker. The assays described herein are fundamental for determining ADC potency (IC50), elucidating the mechanism of cell death, and assessing off-target effects. For the purpose of these protocols, we will consider a representative ADC where a potent tubulin inhibitor is conjugated via the this compound linker.
Data Presentation: In Vitro Cytotoxicity of a Representative this compound ADC
The following tables summarize representative quantitative data from in vitro cytotoxicity and apoptosis assays on both antigen-positive and antigen-negative cell lines treated with a hypothetical this compound-tubulin inhibitor ADC. This data is for illustrative purposes to demonstrate how to present experimental findings.
Table 1: Cell Viability (MTT Assay) - IC50 Values
| Cell Line | Antigen Expression | ADC IC50 (nM) | Free Payload IC50 (nM) |
| SK-BR-3 | High | 1.5 | 0.1 |
| BT-474 | High | 2.8 | 0.1 |
| MDA-MB-468 | Low/Negative | >1000 | 0.2 |
| MCF-7 | Negative | >1000 | 0.2 |
Table 2: Membrane Integrity (LDH Release Assay) - % Cytotoxicity at 100 nM
| Cell Line | Antigen Expression | % Cytotoxicity (ADC) | % Cytotoxicity (Free Payload) |
| SK-BR-3 | High | 85% | 95% |
| BT-474 | High | 78% | 95% |
| MDA-MB-468 | Low/Negative | < 5% | 92% |
| MCF-7 | Negative | < 5% | 90% |
Table 3: Apoptosis Induction (Annexin V/PI Staining) - % Apoptotic Cells at 100 nM
| Cell Line | Antigen Expression | % Early Apoptosis (ADC) | % Late Apoptosis (ADC) | % Total Apoptosis (ADC) |
| SK-BR-3 | High | 45% | 35% | 80% |
| BT-474 | High | 40% | 32% | 72% |
| MDA-MB-468 | Low/Negative | < 2% | < 3% | < 5% |
| MCF-7 | Negative | < 2% | < 3% | < 5% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of viable cells and is a widely used method to determine the half-maximal inhibitory concentration (IC50) of a cytotoxic agent.[1]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC and unconjugated antibody
-
Free cytotoxic payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free payload in complete medium.
-
Remove the culture medium and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a negative control and cells treated with a vehicle control if applicable.
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2. The incubation time may vary depending on the cell line and payload mechanism of action.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability data against the compound concentration and determine the IC50 value using non-linear regression analysis.
Membrane Integrity Assay (LDH Release Assay)
This assay quantifies lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme that is released into the culture medium upon cell membrane damage, serving as an indicator of cytotoxicity.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC and unconjugated antibody
-
Free cytotoxic payload
-
LDH cytotoxicity assay kit
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity according to the kit manufacturer's instructions, using controls for spontaneous and maximum LDH release.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC and unconjugated antibody
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with the this compound ADC and controls at the desired concentrations for 48-72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) using appropriate flow cytometry analysis software.
Visualizations
Experimental Workflow
Caption: General workflow for in vitro cytotoxicity assessment of this compound ADCs.
Signaling Pathway for this compound ADC Action
Caption: Mechanism of action for a this compound ADC with a tubulin inhibitor payload.
References
Troubleshooting & Optimization
Technical Support Center: NO2-SPDMV Conjugation Reactions
Welcome to the technical support center for NO2-SPDMV conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis and characterization of Antibody-Drug Conjugates (ADCs) using the this compound linker.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what is its mechanism of action?
A1: this compound is a cleavable ADC linker. It contains a disulfide bond that is stable in the bloodstream but can be cleaved by reducing agents like glutathione, which are found at higher concentrations inside cells.[1][2][3] This allows for the targeted release of the cytotoxic payload within the target cells, minimizing off-target toxicity.[4][] The "NO2" group in its structure is an electron-withdrawing group that can influence the reactivity and stability of the linker.
Q2: What are the critical quality attributes (CQAs) to monitor during and after an this compound conjugation reaction?
A2: The primary CQA for an ADC is the Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to a single antibody.[6][7] An optimal DAR is crucial for balancing therapeutic efficacy with potential toxicity.[2][7] Other important CQAs include the distribution of different DAR species, the level of aggregation, the amount of unconjugated antibody, and the presence of free linker-drug.[8]
Q3: My Drug-to-Antibody Ratio (DAR) is consistently lower than expected. What are the potential causes?
A3: A low DAR is a common issue and can stem from several factors:
-
Inefficient Antibody Reduction: Incomplete reduction of the antibody's interchain disulfide bonds results in fewer available thiol groups for conjugation.[2][6]
-
Suboptimal Reaction pH: The pH of the conjugation buffer can affect the reactivity of the thiol groups and the stability of the linker.
-
Insufficient Molar Excess of Linker-Payload: A low ratio of the this compound linker-payload to the antibody can lead to incomplete conjugation.[9]
-
Linker-Payload Instability: The this compound linker-payload may degrade or precipitate out of solution if not handled correctly.
Q4: I am observing aggregation of my ADC product. What can I do to mitigate this?
A4: ADC aggregation is often caused by the increased hydrophobicity of the conjugate, especially at higher DAR values.[10][11] Strategies to mitigate aggregation include:
-
Optimizing the DAR: Aim for a lower, more homogeneous DAR.
-
Formulation Optimization: Screen different formulation buffers, pH, and excipients (e.g., surfactants) to find conditions that minimize aggregation.[12][13]
-
Site-Specific Conjugation: If possible, using site-specific conjugation methods can lead to more homogeneous and stable ADCs.[10]
-
Storage Conditions: Avoid repeated freeze-thaw cycles and store the ADC at the recommended temperature in a stabilizing buffer.[12]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered during this compound conjugation reactions.
Guide 1: Low Drug-to-Antibody Ratio (DAR)
If you are experiencing a lower than expected DAR, follow this troubleshooting workflow.
Guide 2: ADC Aggregation
If you are observing aggregation in your ADC product, consider the following steps.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of ADCs using a disulfide linker like this compound. These should be optimized for your specific antibody and payload.
Protocol 1: Partial Reduction of Antibody
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.[9][14]
Materials:
-
Monoclonal antibody (mAb) solution (1-10 mg/mL in PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reduction buffer: Phosphate Buffered Saline (PBS) with 1 mM EDTA, pH 7.4
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-2 mg/mL in the reduction buffer.
-
TCEP Preparation: Prepare a fresh 10 mM stock solution of TCEP in water.
-
Reduction Reaction: Add a calculated molar excess of TCEP to the antibody solution. The exact molar excess should be optimized to achieve the desired DAR. A common starting point is a 2-5 fold molar excess over the antibody.
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 30 minutes to 2 hours.[9] The incubation time can be adjusted to control the extent of reduction.
-
Removal of Reducing Agent: Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with the reduction buffer.[9] This is a critical step to prevent re-oxidation of the thiols and interference with the subsequent conjugation.
Protocol 2: Conjugation of this compound-Payload to Reduced Antibody
This protocol outlines the conjugation of a thiol-reactive this compound-payload to the reduced antibody.
Materials:
-
Reduced antibody solution from Protocol 1
-
This compound-payload dissolved in an organic solvent (e.g., DMSO)
-
Conjugation buffer: PBS with 1 mM EDTA, pH 7.0
-
Quenching solution: N-acetylcysteine or cysteine solution
Procedure:
-
Linker-Payload Preparation: Immediately before use, dissolve the this compound-payload in a minimal amount of a compatible organic solvent like DMSO.
-
Conjugation Reaction: Add the dissolved linker-payload to the reduced antibody solution. A molar excess of the linker-payload (typically 5-20 fold over the antibody) is recommended.[9] Ensure the final concentration of the organic solvent is low (<10% v/v) to avoid antibody denaturation.[14]
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted linker-payload.
Protocol 3: Purification of the ADC
This protocol describes the purification of the ADC to remove unconjugated antibody, free linker-payload, and other impurities.[15][]
Materials:
-
Crude ADC reaction mixture
-
Purification system (e.g., Size-Exclusion Chromatography - SEC or Hydrophobic Interaction Chromatography - HIC)
-
Appropriate buffers for the chosen chromatography method
-
Storage buffer (e.g., PBS, pH 7.4)
Procedure:
-
Column Equilibration: Equilibrate the chromatography column with the appropriate buffer.
-
Sample Loading: Load the crude ADC reaction mixture onto the column.
-
Elution: Elute the ADC using the appropriate gradient or isocratic method.
-
Fraction Collection: Collect the fractions containing the purified ADC.
-
Buffer Exchange: Pool the ADC-containing fractions and perform a buffer exchange into the desired storage buffer.
-
Concentration and Storage: Concentrate the purified ADC and store at 2-8°C for short-term use or at -80°C for long-term storage.[9]
Data Presentation
Table 1: Impact of Reaction Conditions on Drug-to-Antibody Ratio (DAR)
This table summarizes the expected impact of varying key reaction parameters on the final DAR of a disulfide-linked ADC. The exact values will be specific to the antibody and linker-payload used.
| Parameter | Variation | Expected Impact on DAR | Rationale |
| Molar Excess of Reducing Agent (e.g., TCEP) | Increasing | Increase | More disulfide bonds are reduced, creating more available thiol groups for conjugation.[17] |
| Reduction Incubation Time | Increasing | Increase | Allows for more complete reduction of disulfide bonds.[9] |
| Molar Excess of Linker-Payload | Increasing | Increase | Drives the conjugation reaction towards completion.[9] |
| Conjugation Reaction pH | Deviating from optimal (typically 6.5-7.5) | Decrease | Thiol reactivity is pH-dependent; non-optimal pH can reduce reaction efficiency.[8] |
Table 2: Comparative Plasma Stability of Different Linker Chemistries
This table provides a qualitative comparison of the plasma stability of different types of ADC linkers. The stability of disulfide linkers can be modulated by introducing steric hindrance near the disulfide bond.[10][18]
| Linker Type | Cleavage Mechanism | Relative Plasma Stability | Key Considerations |
| Disulfide (e.g., SPDMV) | Reduction by glutathione | Moderate to High | Stability can be enhanced by introducing steric hindrance.[10][18] Susceptible to premature cleavage by circulating thiols.[10] |
| Peptide (e.g., Val-Cit) | Protease cleavage | High | Generally stable in plasma, but can be susceptible to cleavage by non-target proteases.[10] |
| Hydrazone | pH-sensitive (acid cleavage) | Low to Moderate | Can be unstable at physiological pH, leading to premature drug release. |
| Thioether (Non-cleavable) | Proteolytic degradation | Very High | Highly stable in circulation; drug is released after lysosomal degradation of the antibody.[19] |
Note: This table provides a general comparison. Actual stability depends on the specific linker structure, conjugation site, and the ADC molecule as a whole.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pharmtech.com [pharmtech.com]
- 12. cellmosaic.com [cellmosaic.com]
- 13. bioprocessintl.com [bioprocessintl.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 17. en.hs-biopharm.com [en.hs-biopharm.com]
- 18. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing NO2-SPDMV Linker Payload Ratio
Welcome to the technical support center for the NO2-SPDMV linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the drug-to-antibody ratio (DAR) and to offer troubleshooting for common challenges encountered during the synthesis and characterization of antibody-drug conjugates (ADCs) utilizing this linker.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what is its mechanism of action?
A1: The this compound linker is a cleavable linker used in the development of ADCs. Based on its nomenclature, it is a second-generation disulfide-based linker. The "SPDM" likely refers to a succinimidyl pyridyldithio methyl moiety, while the "NO2" indicates the presence of a nitro group on the pyridine (B92270) ring. The succinimidyl ester group reacts with primary amines, such as the side chains of lysine (B10760008) residues on the surface of a monoclonal antibody (mAb), to form a stable amide bond. The pyridyldithio group is then used to conjugate a thiol-containing payload. The disulfide bond is designed to be stable in systemic circulation but can be cleaved by reducing agents like glutathione, which are found in higher concentrations inside cells, thus releasing the payload. The nitro group is likely included to modulate the reactivity and stability of the disulfide bond.
Q2: Why is optimizing the Drug-to-Antibody Ratio (DAR) crucial for ADCs with the this compound linker?
A2: The DAR is a critical quality attribute for any ADC as it significantly impacts its therapeutic index. An optimal DAR ensures a balance between efficacy and toxicity. A low DAR may result in insufficient potency, while a high DAR can lead to increased aggregation, faster clearance from circulation, and off-target toxicity.[] For disulfide-based linkers like this compound, a higher DAR can also increase the ADC's hydrophobicity, potentially leading to manufacturing and stability issues.
Q3: What are the primary challenges encountered when using the this compound linker?
A3: Common challenges include:
-
Premature Payload Release: The disulfide bond can be susceptible to premature cleavage in the bloodstream, leading to off-target toxicity.[2]
-
ADC Aggregation: The conjugation of hydrophobic payloads can increase the propensity for aggregation, which can affect efficacy and immunogenicity.
-
Inconsistent DAR: Achieving a consistent and homogenous DAR across different batches can be challenging with lysine conjugation.
-
Suboptimal Conjugation Efficiency: Reaction conditions need to be carefully optimized to ensure efficient conjugation of the linker to the antibody and the payload to the linker.
Q4: How does the nitro group in the this compound linker potentially affect its properties?
A4: While specific data for the this compound linker is limited, the presence of a nitro group on the pyridine ring of a pyridyldithio linker is expected to increase the electrophilicity of the sulfur atom. This can influence the rate of the disulfide exchange reaction with a thiol-containing payload. Additionally, it may affect the stability of the disulfide bond in circulation, potentially modulating the rate of premature cleavage. In other types of linkers, nitro groups have been used to increase the rate of self-immolation following a cleavage event.[3]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the development of ADCs with the this compound linker.
Issue 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
| Possible Cause | Recommended Action |
| Suboptimal Molar Ratio of Linker to Antibody | Perform a titration experiment with varying molar ratios of the this compound linker to the antibody (e.g., 5:1, 10:1, 20:1). |
| Inefficient Antibody-Linker Conjugation | Ensure the antibody is in an amine-free buffer (e.g., PBS) at the optimal pH (typically 7.2-8.0) for the succinimidyl ester reaction. Verify the activity of the this compound linker. |
| Inefficient Linker-Payload Conjugation | Ensure the thiol group on the payload is fully reduced. Optimize the pH of the reaction buffer for the disulfide exchange (typically pH 6.5-7.5). |
| Inaccurate DAR Measurement | Use orthogonal analytical methods to determine the DAR, such as Hydrophobic Interaction Chromatography (HIC) and UV/Vis spectroscopy.[4] |
Issue 2: ADC Aggregation
| Possible Cause | Recommended Action |
| High DAR and Payload Hydrophobicity | Aim for a lower target DAR. Consider using a more hydrophilic payload if possible. |
| Unfavorable Buffer Conditions | Screen different formulation buffers with varying pH and excipients to identify conditions that minimize aggregation. |
| Conjugation Process | Consider immobilizing the antibody on a solid support during conjugation to prevent intermolecular interactions. |
Issue 3: Premature Payload Release in Plasma
| Possible Cause | Recommended Action |
| Inherent Instability of the Disulfide Bond | The specific chemical environment of the this compound linker may be susceptible to plasma reductants. |
| Suboptimal Conjugation Site | If using lysine conjugation, the linker may be attached to a site that is highly exposed to reducing agents. |
| Action | Evaluate the stability of the ADC in plasma from different species (e.g., mouse vs. human). Consider site-specific conjugation to place the linker at a more sterically hindered and stable position. If premature cleavage remains an issue, exploring alternative linker chemistries may be necessary.[2] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Thiolated Payload to an Antibody using this compound Linker
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound linker dissolved in a compatible organic solvent (e.g., DMSO)
-
Thiolated payload
-
Reducing agent (e.g., TCEP)
-
Reaction buffers (e.g., PBS for antibody-linker reaction, PBS with EDTA for payload-linker reaction)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
Step 1: Antibody-Linker Conjugation
-
Adjust the antibody concentration to 5-10 mg/mL in PBS, pH 7.4.
-
Add a 5 to 20-fold molar excess of the this compound linker solution to the antibody solution. The final concentration of the organic solvent should be kept below 10%.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove the excess linker by size-exclusion chromatography.
Step 2: Linker-Payload Conjugation
-
Prepare the thiolated payload by treating it with a 2-fold molar excess of TCEP for 30 minutes to ensure the thiol group is reduced.
-
Add a 1.5 to 3-fold molar excess of the reduced payload to the purified antibody-linker conjugate.
-
Adjust the pH of the reaction mixture to 6.5-7.5 and incubate for 2-4 hours at room temperature.
-
Purify the final ADC using size-exclusion chromatography to remove excess payload and other small molecules.
Protocol 2: Characterization of DAR by Hydrophobic Interaction Chromatography (HIC)
Method:
-
Use a HIC column suitable for ADC analysis.
-
Establish a gradient elution method with a mobile phase A containing a high concentration of salt (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in sodium phosphate (B84403) buffer) and a mobile phase B with a low salt concentration.
-
Inject the purified ADC onto the column.
-
The different DAR species will elute at different salt concentrations, with higher DAR species being more hydrophobic and eluting later.
-
Calculate the average DAR by integrating the peak areas of the different species.
Visualizations
Caption: General workflow for ADC synthesis using the this compound linker.
Caption: Troubleshooting logic for low or inconsistent DAR.
Caption: Proposed mechanism of action for an ADC with a cleavable linker.
References
Technical Support Center: NO2-SPDMV Linker Stability
Welcome to the technical support center for the NO2-SPDMV linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability challenges associated with this cleavable linker technology. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your antibody-drug conjugate (ADC) development experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what is its cleavage mechanism?
The this compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). Based on its nomenclature, it is characterized as a disulfide-based linker. The "SPDMV" component suggests a glutathione-sensitive cleavage site, while the "NO2" likely refers to a nitro-group modification intended to influence the linker's properties.
The primary mechanism of cleavage for disulfide linkers like this compound is reduction of the disulfide bond.[][2] This process is triggered by the high concentration of reducing agents, primarily glutathione (B108866) (GSH), present in the intracellular environment of tumor cells compared to the bloodstream.[][3] This differential in reducing potential is designed to ensure the ADC remains stable in circulation and releases its cytotoxic payload only after internalization into the target cell.[][]
Q2: My ADC is showing premature payload release in plasma stability assays. What are the potential causes?
Premature payload release is a common challenge with cleavable linkers and can lead to off-target toxicity and reduced efficacy.[5][6] For a disulfide linker like this compound, several factors could be at play:
-
Plasma Reductants: Although at a much lower concentration than inside cells, reducing agents in the plasma can still lead to some degree of linker cleavage.[5][7]
-
Linker Accessibility: The specific site of conjugation on the antibody can affect the linker's stability. If the linker is attached to a more solvent-exposed area, it may be more susceptible to cleavage.[7][8]
-
Inherent Linker Instability: The specific chemical structure of the this compound linker, including the influence of the nitro group, may contribute to its susceptibility to the plasma environment.
-
Assay Conditions: Experimental artifacts can sometimes lead to apparent instability. It's crucial to ensure that the assay conditions themselves are not causing degradation of the ADC.[5]
Q3: How can I troubleshoot and mitigate premature payload release?
A systematic approach is necessary to identify the root cause of premature payload release.
Detailed Troubleshooting Steps:
-
Run Control Experiments: Incubate your ADC in a simple buffer (e.g., PBS) alongside the plasma samples. If the ADC is stable in the buffer, it confirms that components in the plasma are causing the cleavage.[5]
-
Compare Plasma from Different Species: The composition of plasma can vary between species (e.g., mouse, rat, human).[5] Assessing stability in plasma from different species can provide insights into whether a specific enzyme or reducing agent is responsible.
-
Consider Linker Modification: If premature cleavage is confirmed, modifying the linker to increase its stability is a common strategy. For disulfide linkers, introducing steric hindrance around the disulfide bond can make it less accessible to reducing agents, thereby enhancing its stability in circulation.[8][9][10]
-
Evaluate Alternative Linkers: If modifications are not feasible or effective, exploring alternative linker chemistries, such as more sterically hindered disulfide linkers or non-cleavable linkers, may be necessary.[5]
Q4: My ADC has good plasma stability but shows low cytotoxicity in vitro. What could be the issue?
Low in vitro cytotoxicity despite good stability and target binding often points to inefficient payload release within the target cells.[6] Potential reasons include:
-
Insufficient Intracellular Reduction: The target cell line may have lower than expected levels of glutathione or other reducing agents necessary to cleave the disulfide bond.
-
Linker is Too Stable: Modifications made to enhance plasma stability, such as increased steric hindrance, might also be impeding its cleavage inside the cell.[11]
-
Impaired ADC Processing: The ADC may not be efficiently trafficked to the lysosome or other cellular compartments where the payload is meant to be released.
To investigate this, you can measure the intracellular glutathione levels of your target cell line and compare the cytotoxicity of your ADC with a control ADC that uses a different, well-characterized cleavable linker.
Experimental Protocols & Data Presentation
Protocol: In Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of an ADC in plasma.
-
Preparation:
-
Thaw plasma (e.g., human, mouse) at 37°C.
-
Prepare the ADC at a stock concentration in a suitable buffer.
-
-
Incubation:
-
Dilute the ADC to a final concentration (e.g., 100 µg/mL) in the plasma and in a control buffer (e.g., PBS).
-
Incubate all samples at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Immediately stop the reaction, for example, by freezing the samples at -80°C.
-
-
Analysis:
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[12] Common analytical methods include:
-
Data Presentation: ADC Stability in Plasma
The following table provides a template for summarizing the results from an in vitro plasma stability assay.
| Time Point (hours) | Average DAR (Human Plasma) | Average DAR (Mouse Plasma) | Average DAR (PBS Control) | % Intact ADC (Human Plasma) |
| 0 | 3.8 | 3.8 | 3.8 | 100% |
| 6 | 3.5 | 3.2 | 3.8 | 92% |
| 24 | 3.1 | 2.5 | 3.7 | 82% |
| 48 | 2.7 | 1.8 | 3.7 | 71% |
| 72 | 2.4 | 1.2 | 3.6 | 63% |
| 168 | 1.9 | 0.5 | 3.6 | 50% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Summary
The this compound linker, as a disulfide-based cleavable linker, offers a targeted approach for payload delivery in ADC development. However, its stability is a critical parameter that needs to be carefully evaluated. Premature payload release in the bloodstream is a key challenge that can be addressed through systematic troubleshooting, including control experiments and potential linker modifications to enhance steric hindrance. Conversely, over-stabilization can lead to inefficient payload release within the target cell. A thorough understanding of the factors influencing disulfide linker stability and the use of robust analytical methods are essential for the successful development of ADCs utilizing the this compound linker.
References
- 2. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 3. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: NO2-SPDMV ADC Platform
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during the development and application of Antibody-Drug Conjugates (ADCs) utilizing the novel NO2-SPDMV linker-payload system. Our goal is to help you improve the therapeutic index of your ADC by optimizing its efficacy and minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for the this compound linker-payload system?
A1: The this compound system is a next-generation, hypoxia-activated ADC platform. The "NO2" refers to a nitroaromatic group integrated into the linker. In the low-oxygen (hypoxic) environment characteristic of solid tumors, endogenous nitroreductase enzymes—which are significantly upregulated in these conditions—reduce the nitro group.[1] This enzymatic reduction triggers a self-immolative cascade, leading to the cleavage of the linker and the release of the potent SPDMV payload directly within the tumor microenvironment. This tumor-selective activation is designed to increase the therapeutic index by minimizing payload release in healthy, normoxic tissues.[1][2]
Q2: What is the cytotoxic payload "SPDMV" and how does it induce cell death?
A2: SPDMV is a highly potent, synthetic cytotoxic agent belonging to the duocarmycin family. Its mechanism of action is DNA alkylation. Upon release from the antibody, SPDMV binds to the minor groove of DNA and alkylates the N3 position of adenine. This covalent modification of DNA disrupts its structure, leading to a halt in DNA replication and transcription, ultimately triggering apoptotic cell death. Its high potency allows for effective cell killing even when a small number of ADC molecules are internalized.
Q3: What is the recommended starting Drug-to-Antibody Ratio (DAR) for a this compound ADC?
A3: For most applications, a DAR of 4 (four payload molecules per antibody) is recommended as a starting point. ADCs with high DAR values can be prone to aggregation due to the hydrophobicity of the linker-payload, which can lead to increased off-target toxicity and faster clearance from circulation.[3] Conversely, a DAR that is too low may result in insufficient potency.[4] The optimal DAR is a balance between efficacy and safety and should be determined empirically for each specific antibody and target.
Q4: Why is a hypoxia-activated linker like this compound advantageous?
A4: The primary advantage is the potential for an improved therapeutic index.[5][6] Many traditional ADCs face challenges with off-target toxicity due to premature payload release in circulation.[4][7] By designing the linker to be cleaved specifically in the hypoxic tumor microenvironment, the systemic exposure to the free, toxic payload is minimized.[1] This targeted release mechanism aims to concentrate the cytotoxic effect on cancer cells while sparing healthy tissues, thereby reducing dose-limiting toxicities.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation, characterization, and application of this compound ADCs.
Section 1: Conjugation & Characterization Issues
Problem: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
-
Possible Cause 1: Inefficient Antibody Reduction. For cysteine-based conjugation, incomplete reduction of interchain disulfide bonds is a common issue.
-
Troubleshooting Steps:
-
Optimize Reducing Agent: Vary the concentration and incubation time of the reducing agent (e.g., TCEP).
-
Verify Reagent Quality: Ensure the reducing agent has not been oxidized during storage. Use fresh solutions for each conjugation.
-
Buffer pH: Maintain the pH of the reduction buffer between 6.5 and 7.5 for optimal thiol reactivity.[10]
-
-
Possible Cause 2: Linker-Payload Instability or Low Purity. The this compound linker-payload is a complex molecule that can degrade if not handled or stored properly.
-
Troubleshooting Steps:
-
Purity Analysis: Confirm the purity of the linker-payload stock using HPLC-MS before each use.
-
Storage Conditions: Store the linker-payload stock solution at -80°C in an anhydrous solvent (e.g., DMSO) and minimize freeze-thaw cycles.
-
Solubility: Ensure the linker-payload is fully dissolved in the organic co-solvent before adding it to the aqueous antibody solution to prevent precipitation.[11]
-
Problem: ADC Aggregation After Conjugation
-
Possible Cause: Increased Hydrophobicity. The conjugation of the hydrophobic this compound linker-payload increases the overall hydrophobicity of the antibody, which can lead to aggregation.[7][12]
-
Troubleshooting Steps:
-
Optimize DAR: Aim for a lower DAR (e.g., 2 or 4) as higher DAR values increase hydrophobicity and aggregation risk.[3]
-
Formulation Buffer: Include excipients like polysorbate 20 or sucrose (B13894) in the final formulation buffer to improve ADC stability.
-
Purification Method: Use purification techniques like Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC) immediately after conjugation to remove aggregates and unreacted components.[3][13]
-
Section 2: In Vitro Assay Issues
Problem: Low Potency (High IC50) in Hypoxia-Induced Cytotoxicity Assays
-
Possible Cause 1: Insufficient Hypoxia. The this compound linker requires a sufficiently low oxygen environment (<1% O2) for efficient nitroreductase-mediated cleavage.[1][2]
-
Troubleshooting Steps:
-
Verify Hypoxia Chamber Conditions: Ensure your hypoxia chamber is calibrated and maintains a stable, low oxygen level. Use a hypoxia indicator dye (e.g., pimonidazole) to confirm intracellular hypoxia in your target cells.
-
Incubation Time: Increase the incubation time under hypoxic conditions to allow for sufficient linker cleavage and payload accumulation.
-
-
Possible Cause 2: Low Nitroreductase Activity in the Cell Line. The rate of linker cleavage is dependent on the expression level of nitroreductase enzymes in the target cells.[1]
-
Troubleshooting Steps:
-
Enzyme Expression Analysis: If possible, quantify the expression of relevant nitroreductases (e.g., AKR1C3) in your panel of cell lines via qPCR or Western blot.
-
Select Appropriate Cell Lines: Test the ADC on a panel of cell lines known to have varying levels of nitroreductase activity to correlate with potency.
-
-
Possible Cause 3: Low Target Antigen Expression. The ADC cannot be effective if the target antigen is not present at sufficient levels on the cell surface.
-
Troubleshooting Steps:
-
Quantify Antigen Expression: Use flow cytometry with a fluorescently labeled antibody to quantify the number of target antigens per cell.
-
Cell Line Selection: Choose cell lines with high antigen expression for initial potency testing.
-
Section 3: In Vivo Study Issues
Problem: High Off-Target Toxicity (e.g., Neutropenia, Thrombocytopenia)
-
Possible Cause 1: Premature Linker Cleavage in Circulation. Although designed for stability, a small amount of linker cleavage may occur systemically, leading to off-target toxicity.[8][] This is a common challenge for many ADCs.[7]
-
Troubleshooting Steps:
-
Assess In Vivo Stability: Conduct a pharmacokinetic (PK) study in mice or rats and use LC-MS to measure the concentration of intact ADC, free payload, and total antibody over time. This will help determine the in vivo stability of the linker.
-
Dose Optimization: The observed toxicity may be dose-dependent.[8] Perform a dose-ranging study to identify the maximum tolerated dose (MTD).[5]
-
-
Possible Cause 2: On-Target, Off-Tumor Toxicity. The target antigen may be expressed at low levels on healthy tissues, leading to ADC binding and toxicity in those sites.[]
-
Troubleshooting Steps:
-
Antigen Expression Profiling: Perform immunohistochemistry (IHC) or transcriptomics on a panel of normal tissues to assess the expression level of the target antigen.
-
Antibody Engineering: Consider engineering the antibody to have a lower affinity for the target antigen, which may reduce binding to low-expressing healthy tissues while maintaining sufficient binding to high-expressing tumor cells.
-
Data Presentation
Table 1: Representative In Vitro Cytotoxicity of a Her2-Targeted this compound ADC
| Cell Line | Her2 Expression (Receptors/Cell) | Nitroreductase (AKR1C3) Level | IC50 (Normoxia, 72h) | IC50 (Hypoxia, 1% O2, 72h) |
| SK-BR-3 | High (~1x10^6) | Moderate | > 100 nM | 0.5 nM |
| NCI-N87 | High (~6x10^5) | High | > 100 nM | 0.1 nM |
| MDA-MB-468 | Low (<1x10^3) | Moderate | > 100 nM | > 100 nM |
| HT-29 | Negative | High | > 100 nM | > 100 nM |
Table 2: Troubleshooting Guide for HIC Analysis of DAR
| Observation | Potential Cause | Recommended Action |
| Poor peak resolution between DAR species | Suboptimal mobile phase conditions | Modify the salt gradient slope or change the salt type (e.g., from ammonium (B1175870) sulfate (B86663) to sodium acetate).[15] |
| No elution of high DAR species | ADC is too hydrophobic for the column | Lower the initial salt concentration or add a small percentage of organic solvent (e.g., isopropanol) to the low-salt mobile phase.[15][16] |
| Peak tailing | Secondary interactions with the stationary phase | Optimize the pH of the mobile phase or add a non-ionic surfactant at a low concentration. |
Experimental Protocols
Protocol 1: Generic Method for Cysteine-Based this compound Conjugation
-
Antibody Preparation: Dialyze the antibody into a conjugation-compatible buffer (e.g., 50 mM borate (B1201080) buffer, pH 8.0, with 1 mM DTPA). Adjust the antibody concentration to 5-10 mg/mL.
-
Reduction: Add a 10-fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 1 hour to reduce the interchain disulfide bonds.
-
Linker-Payload Addition: Prepare a 10 mM stock solution of the this compound linker-payload in DMSO. Add a 1.2-fold molar excess of the linker-payload (relative to the number of available thiols) to the reduced antibody solution.
-
Conjugation Reaction: Gently mix and incubate the reaction at room temperature for 2 hours in the dark.
-
Purification: Purify the resulting ADC using Size Exclusion Chromatography (SEC) to remove unreacted linker-payload and any aggregates. The ADC is exchanged into a formulation buffer (e.g., PBS, pH 7.4).
-
Characterization: Characterize the purified ADC for DAR, purity, and aggregation using HIC and SEC analysis.
Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A HIC column suitable for antibody analysis (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.[15][16]
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.[15][16]
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.[16]
-
Chromatographic Method:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject 20 µL of the prepared sample.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor absorbance at 280 nm.
-
-
Data Analysis: Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.). Calculate the weighted average DAR based on the relative peak areas.[17]
Visualizations
Caption: A standard workflow for the conjugation and purification of a this compound ADC.
Caption: The mechanism of hypoxia-activated payload release for the this compound ADC.
Caption: A logic diagram for troubleshooting the root cause of in vivo toxicity.
References
- 1. From prodrug to pro-prodrug: hypoxia-sensitive antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azobenzene-Based Linker Strategy for Selective Activation of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic index improvement of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 8. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. benchchem.com [benchchem.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. lonza.com [lonza.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. lcms.cz [lcms.cz]
how to prevent premature cleavage of NO2-SPDMV
Technical Support Center: NO2-SPDMV Linker
Welcome to the technical support center for the this compound cleavable linker. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent the premature cleavage of the this compound linker during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended cleavage mechanism?
A1: this compound is a cleavable linker primarily used in the synthesis of Antibody-Drug Conjugates (ADCs).[1] Its structure contains a disulfide bond, which is designed to be cleaved in the reducing environment inside a target cell. Intracellular molecules, such as glutathione (B108866), reduce the disulfide bond, leading to the release of the conjugated payload. The nitro-pyridyl group serves as an excellent leaving group, facilitating this specific release mechanism.
Q2: What are the primary causes of premature cleavage of the this compound linker?
A2: Premature cleavage of the disulfide bond is the main cause of instability. This unintended cleavage can be triggered by several factors outside the target cell:
-
Presence of Reducing Agents: Exposure to free thiols (e.g., dithiothreitol (B142953) (DTT), β-mercaptoethanol (BME), or even cysteine in buffer solutions) can cleave the linker.
-
Suboptimal pH and Temperature: Extreme pH values or high temperatures during storage or conjugation can accelerate the degradation of the linker or the entire ADC.
-
Enzymatic Degradation: Certain enzymes present in plasma may be able to degrade the linker, although disulfide linkers are generally designed to be more stable in circulation than other linker types like certain peptides.[2]
-
High Drug-to-Antibody Ratio (DAR): A high DAR can sometimes alter the conformation of the antibody, potentially increasing the linker's exposure and susceptibility to cleavage or leading to aggregation and faster clearance.[2]
Q3: How can I prevent premature cleavage of the this compound linker during storage?
A3: Proper storage is critical. The this compound linker, both as a standalone reagent and conjugated to an antibody, should be stored under conditions that minimize the risk of reduction and degradation. Please refer to the storage conditions table below for specific recommendations.
Q4: My ADC, which uses the this compound linker, appears to be unstable in mouse plasma but is more stable in human plasma. What could be the reason?
A4: Discrepancies in ADC stability between different species' plasma are a known phenomenon.[2] This is often due to species-specific differences in plasma proteins and enzymes. For some peptide-based linkers, enzymes like carboxylesterase 1c (Ces1c) in rodent plasma are known to cause cleavage, while this enzyme is less active in human plasma.[2] While this compound is a disulfide-based linker, differential levels of reducing agents or other plasma components could contribute to this observation. It is crucial to perform in vitro plasma stability assays using plasma from the relevant species for your planned in vivo studies.
Troubleshooting Guide
Problem 1: I am observing significant degradation of my this compound linker immediately after reconstituting it.
-
Possible Cause: The solvent or buffer used for reconstitution may be contaminated with reducing agents or be at an inappropriate pH.
-
Solution:
-
Use High-Purity Solvents: Reconstitute the linker in anhydrous, high-purity solvents like DMSO or DMF.
-
Degas Buffers: If diluting into an aqueous buffer, ensure it is freshly prepared and degassed to remove oxygen, which can participate in redox cycling. Crucially, ensure the buffer is free of any reducing agents (e.g., DTT, BME).
-
Control pH: Use buffers with a pH range of 6.5-7.5, as disulfide bonds are more susceptible to cleavage at higher pH levels.
-
Problem 2: My final ADC shows a low Drug-to-Antibody Ratio (DAR) and the presence of free drug, suggesting linker cleavage occurred during the conjugation process.
-
Possible Cause 1: The antibody starting material contained reducing agents from a previous step (e.g., DTT used to reduce interchain disulfides for cysteine-based conjugation).
-
Solution 1: Ensure complete removal of any reducing agents prior to conjugation using methods like dialysis, tangential flow filtration (TFF), or desalting columns.
-
Possible Cause 2: The conjugation reaction conditions (e.g., temperature, pH, duration) are too harsh.
-
Solution 2:
-
Optimize Reaction Time: Minimize the duration of the conjugation reaction to what is necessary for efficient conjugation.
-
Control Temperature: Perform the conjugation at a controlled, lower temperature (e.g., 4°C or room temperature) instead of elevated temperatures.
-
Buffer Composition: Avoid buffers containing nucleophiles or thiols. Phosphate or borate (B1201080) buffers are generally suitable.
-
Problem 3: My ADC is losing its payload during an in vitro plasma stability assay.
-
Possible Cause: The disulfide bond is being prematurely reduced by components in the plasma, such as circulating free thiols like glutathione or albumin.[2]
-
Solution:
-
Confirm Cleavage: Analyze the plasma sample over time using techniques like ELISA, HPLC, or mass spectrometry to confirm that the loss of payload is due to linker cleavage.
-
Linker Modification (Advanced): For future ADC design, consider linker modification to increase steric hindrance around the disulfide bond. Introducing bulky groups near the disulfide can make it less accessible to reducing agents in the plasma while still allowing for efficient cleavage by the high concentration of glutathione inside the target cell.
-
Alternative Linker Chemistry (Advanced): If plasma instability remains a significant issue, exploring alternative linker chemistries, such as non-cleavable linkers, may be necessary for your specific application.
-
Data Presentation: Recommended Conditions
Table 1: Recommended Storage and Handling Conditions
| Parameter | Standalone this compound Linker | This compound ADC |
| Storage Temperature | -20°C or -80°C | 2-8°C (short-term) or -80°C (long-term) |
| Form | Lyophilized powder or in anhydrous DMSO | In a suitable, sterile buffer (e.g., PBS) |
| Atmosphere | Under an inert atmosphere (Argon or Nitrogen) | N/A |
| Light Conditions | Protect from light | Protect from light |
Table 2: Buffer Component Compatibility
| Component Class | Recommended | Avoid | Rationale |
| Buffering Agents | PBS, HEPES, Borate | - | Maintain physiological pH. |
| Reducing Agents | - | DTT, BME, TCEP, Cysteine | Directly cleave the disulfide bond. |
| Chelating Agents | EDTA | - | Prevents metal-catalyzed oxidation. |
| pH Range | 6.5 - 7.5 | > 8.0 | High pH increases thiol-disulfide exchange rates. |
Experimental Protocols
Protocol: In Vitro ADC Plasma Stability Assay
This protocol outlines a general method to assess the stability of an this compound-linked ADC in plasma.
-
Materials:
-
This compound ADC
-
Control (unconjugated) antibody
-
Plasma (Human, Mouse, Rat, etc.), anticoagulated with EDTA or citrate
-
Assay buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
Analytical system (e.g., LC-MS/MS for payload quantification, or ELISA for intact ADC)
-
-
Procedure:
-
Thaw plasma at 37°C and centrifuge to remove any precipitates.
-
Dilute the this compound ADC to a final concentration (e.g., 100 µg/mL) in the plasma.
-
Incubate the mixture in a temperature-controlled environment, typically at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect an aliquot of the plasma/ADC mixture.
-
Immediately quench the reaction by adding the aliquot to a 3-4 fold excess of cold quenching solution. This will precipitate plasma proteins and stop further reactions.
-
Vortex and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant for analysis of the released payload by LC-MS/MS.
-
Alternatively, for ELISA-based methods, analyze the amount of intact, payload-bearing ADC remaining at each time point.
-
-
Data Analysis:
-
Plot the concentration of the released payload or the percentage of intact ADC against time.
-
Calculate the half-life (t½) of the ADC in plasma to quantify its stability.
-
Visualizations
Caption: Intended intracellular cleavage pathway of an this compound linked ADC.
Caption: Experimental workflow for an in vitro plasma stability assay.
Caption: Troubleshooting decision tree for premature this compound cleavage.
References
Technical Support Center: NO2-SPDMV Linker Reaction Condition Optimization
Welcome to the technical support center for the NO2-SPDMV linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of antibody-drug conjugates (ADCs) using this cleavable disulfide linker.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what is its mechanism of action?
The this compound is a cleavable linker used in the creation of antibody-drug conjugates (ADCs).[1][2] It features a disulfide bond that is designed to be stable in the bloodstream but is cleaved in the reducing environment of the cell's cytosol.[3][] This targeted release is achieved due to the significantly higher concentration of reducing agents, such as glutathione, inside cells compared to the blood plasma.[] The "NO2" (nitro) group and the gem-dimethyl substitution ("DMV") in its structure are intended to enhance the stability of the disulfide bond.[5][6]
Q2: What are the key advantages of using a disulfide linker like this compound?
Disulfide linkers like this compound offer several advantages for ADC development:
-
Good Serum Stability: They are designed to be stable at physiological pH in the bloodstream, minimizing premature release of the cytotoxic payload and reducing off-target toxicity.[7]
-
Targeted Intracellular Release: The disulfide bond is selectively cleaved in the highly reducing environment of the tumor cell cytosol, ensuring the drug is released at the site of action.[]
-
Bystander Effect: If the released payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.[3][7]
Q3: What are the critical parameters to consider when optimizing the conjugation of the this compound linker?
The key parameters to optimize for a successful conjugation reaction include:
-
pH of the reaction buffer: This influences the reactivity of the functional groups on both the antibody and the linker.
-
Reaction Temperature: Temperature can affect the reaction rate and the stability of the antibody.
-
Reaction Time: Sufficient time is needed for the conjugation to proceed to completion, but prolonged reaction times can lead to degradation.
-
Molar Ratio of Linker to Antibody: This ratio is a critical determinant of the drug-to-antibody ratio (DAR) of the final ADC.[8]
Q4: How can I characterize the final ADC product?
Several analytical techniques are essential for characterizing the final ADC and ensuring its quality:
-
Hydrophobic Interaction Chromatography (HIC): This is a common method to determine the average drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[9][10]
-
Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to detect the presence of aggregates.[10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to confirm the identity of the ADC and to determine the DAR by analyzing the masses of the light and heavy chains after reduction.[9][10]
Troubleshooting Guides
This section addresses common problems that may be encountered during the conjugation of the this compound linker.
Issue 1: Low Drug-to-Antibody Ratio (DAR)
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | The pH of the reaction buffer can significantly impact the reactivity of the NHS ester on the linker with the amine groups on the antibody. For lysine (B10760008) conjugation, a pH range of 7.5-8.5 is generally recommended. Perform small-scale reactions at different pH values (e.g., 7.5, 8.0, 8.5) to determine the optimal condition. |
| Insufficient Molar Excess of Linker | A low molar ratio of linker to antibody will result in a lower DAR. Titrate the molar excess of the this compound linker (e.g., 3, 5, 7, 10 equivalents) to find the optimal ratio for your desired DAR. |
| Inactive Linker | The this compound linker should be stored under recommended conditions (typically -20°C) to prevent degradation.[12] Use a fresh batch of the linker if you suspect degradation. |
| Antibody Modification | Ensure that the lysine residues on your antibody are accessible for conjugation. Buffer exchange the antibody into an amine-free buffer (e.g., PBS) before starting the reaction. |
Issue 2: ADC Aggregation
| Potential Cause | Troubleshooting Steps |
| Hydrophobicity | The conjugation of a hydrophobic payload can increase the propensity of the ADC to aggregate.[13] |
| High DAR | A high drug-to-antibody ratio can increase the overall hydrophobicity of the ADC, leading to aggregation.[8] If aggregation is observed, consider targeting a lower DAR by reducing the molar excess of the linker. |
| Buffer Conditions | The pH and ionic strength of the buffer can influence ADC stability. Perform formulation screening to identify a buffer system that minimizes aggregation. |
| Reaction Conditions | Prolonged incubation times or elevated temperatures can promote aggregation. Optimize the reaction time and consider performing the conjugation at a lower temperature (e.g., 4°C). |
Issue 3: Premature Payload Release
| Potential Cause | Troubleshooting Steps |
| Linker Instability | While disulfide linkers are designed for stability, some premature cleavage can occur in the bloodstream. The steric hindrance provided by the gem-dimethyl group in the this compound linker is intended to improve stability.[5][6] |
| Assay Conditions | When assessing stability in vitro, ensure that the assay conditions accurately reflect the in vivo environment. |
| Alternative Linker Chemistries | If premature release is a significant issue for your specific payload and target, you may need to consider a more stable, non-cleavable linker. |
Data Presentation: Recommended Starting Conditions for Optimization
Since specific optimization data for the this compound linker is not extensively published, the following tables provide recommended starting conditions based on general knowledge of disulfide linker chemistry. Researchers should use these as a starting point and adapt them based on their experimental results.
Table 1: pH Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| pH | 7.5 | 8.0 | 8.5 |
| Temperature (°C) | 25 | 25 | 25 |
| Time (hours) | 2 | 2 | 2 |
| Linker:Antibody Molar Ratio | 5:1 | 5:1 | 5:1 |
| Observed DAR | Record your result | Record your result | Record your result |
| % Aggregation | Record your result | Record your result | Record your result |
Table 2: Molar Ratio Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Linker:Antibody Molar Ratio | 3:1 | 5:1 | 10:1 |
| pH | Optimized value from Table 1 | Optimized value from Table 1 | Optimized value from Table 1 |
| Temperature (°C) | 25 | 25 | 25 |
| Time (hours) | 2 | 2 | 2 |
| Observed DAR | Record your result | Record your result | Record your result |
| % Aggregation | Record your result | Record your result | Record your result |
Table 3: Temperature and Time Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature (°C) | 4 | 25 | 37 |
| Time (hours) | 4 | 2 | 1 |
| pH | Optimized value | Optimized value | Optimized value |
| Linker:Antibody Molar Ratio | Optimized value | Optimized value | Optimized value |
| Observed DAR | Record your result | Record your result | Record your result |
| % Aggregation | Record your result | Record your result | Record your result |
Experimental Protocols
Protocol 1: General Antibody Conjugation with this compound Linker
This protocol describes a general method for conjugating the this compound linker to an antibody via lysine residues.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Reaction Buffer.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Linker Preparation:
-
Dissolve the this compound linker in anhydrous DMSO to a stock concentration of 10 mM immediately before use.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound linker stock solution to the antibody solution while gently mixing.
-
Incubate the reaction at room temperature for 1-2 hours, or at 4°C for 4-16 hours. Protect from light.
-
-
Quenching (Optional):
-
Add the Quenching Solution to a final concentration of 50 mM to stop the reaction.
-
-
Purification:
-
Remove excess, unreacted linker and quenching reagent by size exclusion chromatography (e.g., G-25 column) or dialysis.
-
-
Characterization:
-
Determine the final protein concentration (e.g., by measuring absorbance at 280 nm).
-
Analyze the DAR and aggregation levels using HIC and SEC, respectively.
-
Visualizations
Caption: A general experimental workflow for ADC conjugation using the this compound linker.
Caption: A logical workflow for optimizing the drug-to-antibody ratio (DAR).
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 5. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 8. benchchem.com [benchchem.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. veranova.com [veranova.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Refining Purification Methods for NO2-SPDMV ADCs
Welcome to the technical support center for the purification of antibody-drug conjugates (ADCs) utilizing the NO2-SPDMV linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and to offer detailed protocols for refining your purification workflows.
Disclaimer: The following guidance is based on established principles for ADC purification. While tailored to address challenges common with hydrophobic linkers, specific optimization for your this compound ADC is recommended.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying ADCs, and how might they relate to my this compound construct?
A1: The primary challenges in ADC purification stem from the heterogeneity of the conjugation reaction and the physicochemical properties of the resulting ADC. Key challenges include:
-
Drug-to-Antibody Ratio (DAR) Heterogeneity: The conjugation process often yields a mixture of ADCs with varying numbers of drug-linkers attached. Achieving a homogeneous product with a specific DAR is crucial for ensuring consistent efficacy and safety.[1]
-
Aggregation: The increased hydrophobicity from the drug-linker can lead to the formation of aggregates, which can impact the ADC's stability, efficacy, and immunogenicity.[1][2]
-
Process-Related Impurities: Removal of unconjugated antibodies (DAR=0), free drug-linker, and residual solvents is critical to ensure the safety and potency of the final product.[2]
The this compound linker, like many other linkers used in ADC development, can increase the overall hydrophobicity of the antibody, making aggregation a significant concern.
Q2: Which chromatography techniques are most effective for purifying this compound ADCs?
A2: A multi-step chromatography approach is often necessary for ADC purification. The most common techniques are:
-
Hydrophobic Interaction Chromatography (HIC): This is the gold standard for separating ADC species based on their DAR. The addition of the hydrophobic drug-linker increases the molecule's hydrophobicity, allowing for separation of different DAR species.[1][2]
-
Size Exclusion Chromatography (SEC): SEC is primarily used to remove high-molecular-weight species like aggregates and low-molecular-weight impurities such as unconjugated drug-linkers.[1]
-
Ion-Exchange Chromatography (IEX): IEX can be used to remove charged variants and other impurities.[3][]
Q3: How can I accurately determine the DAR of my purified this compound ADC?
A3: Several analytical techniques can be used to determine the DAR:
-
Hydrophobic Interaction Chromatography (HIC): As a separation technique, HIC can also be used analytically to determine the distribution of DAR species.
-
Reversed-Phase Chromatography (RPC): While often denaturing, RPC is a powerful analytical tool for assessing ADC purity and characterizing DAR heterogeneity.[1]
-
UV-Visible Spectroscopy: This method can be used if the drug has a distinct UV-visible absorbance that doesn't overlap with the antibody's absorbance at 280 nm.[5]
Troubleshooting Guides
Issue 1: High Levels of Aggregation in Purified ADC
High aggregation is a common issue, particularly with hydrophobic linkers, and can negatively impact the safety and efficacy of the ADC.[1]
Logical Troubleshooting Workflow for High Aggregation
Caption: A logical troubleshooting guide for addressing high aggregate levels in purified ADCs.
| Potential Cause | Troubleshooting & Optimization |
| Increased Hydrophobicity | The this compound linker and conjugated payload increase the ADC's surface hydrophobicity, promoting self-association. |
| Improper Storage/Handling | Suboptimal buffer conditions or repeated freeze-thaw cycles can induce aggregation.[1] |
| Suboptimal Purification Conditions | Inappropriate buffer pH, salt concentration, or chromatography resin can lead to aggregation during purification. |
Solutions:
-
Formulation and Storage:
-
Purification Process:
-
HIC: Adjust the salt concentration and gradient to minimize on-column aggregation.
-
SEC: Ensure the mobile phase composition minimizes secondary hydrophobic interactions with the column.[1]
-
Issue 2: Low ADC Recovery During Purification
Significant product loss during purification is often due to strong, irreversible binding to the chromatography matrix or precipitation.[1]
Troubleshooting Workflow for Low ADC Recovery
Caption: Troubleshooting workflow for low ADC recovery.
| Potential Cause | Troubleshooting & Optimization |
| Strong Hydrophobic Interactions | The ADC binds too strongly to the HIC resin, preventing elution.[1] |
| Precipitation | High salt concentrations used in HIC can sometimes induce precipitation of the ADC.[1] |
| Suboptimal Elution Conditions | The elution buffer may not be strong enough to disrupt the interaction between the ADC and the resin. |
Solutions:
-
Modify HIC Method:
-
Use a weaker lyotropic salt (e.g., NaCl instead of ammonium (B1175870) sulfate) or a lower starting salt concentration.[1]
-
Add a small percentage of an organic modifier (e.g., isopropanol) to the elution buffer to disrupt strong hydrophobic interactions.[1]
-
Screen different HIC resins with varying levels of hydrophobicity.
-
Issue 3: Poor Resolution of DAR Species
Achieving good separation between different DAR species can be challenging due to their subtle differences in hydrophobicity.[1]
| Potential Cause | Troubleshooting & Optimization |
| Suboptimal Gradient | A steep elution gradient may cause co-elution of different DAR species.[1] |
| Inappropriate Resin | The selected HIC resin may not have sufficient selectivity for the ADC.[1] |
| High Flow Rate | A high flow rate can reduce the interaction time between the ADC and the resin, leading to poor separation.[1] |
Solutions:
-
Optimize HIC Gradient:
-
Use a shallower gradient to improve the separation of closely eluting species.
-
Consider using a step gradient, which can sometimes provide better resolution for specific DAR species.[1]
-
-
Resin Selection:
-
Test different HIC resins with different ligand densities and base beads to find the one with the best selectivity for your ADC.
-
-
Flow Rate:
-
Reduce the flow rate to allow for better interaction between the ADC and the resin.
-
Experimental Protocols
Protocol 1: HIC for ADC Purification and DAR Separation
Objective: To separate an ADC mixture into its constituent DAR species.
Experimental Workflow for HIC Purification
Caption: Experimental workflow for HIC purification of ADCs.
Materials:
-
HIC Column (e.g., Phenyl-650S)
-
HPLC or FPLC system
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
ADC Sample
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample with Mobile Phase A to a final concentration of 1-5 mg/mL.
-
Centrifuge the sample to remove any precipitate.[1]
-
-
Column Equilibration:
-
Equilibrate the HIC column with 5-10 column volumes of 100% Mobile Phase A.
-
-
Sample Loading:
-
Load the prepared ADC sample onto the equilibrated column at a recommended flow rate.
-
-
Elution:
-
Wash the column with 2-3 column volumes of Mobile Phase A.
-
Elute the bound ADC using a linear gradient from 0% to 100% Mobile Phase B over 20-30 column volumes. Species with higher DARs will be more hydrophobic and elute later.[2]
-
-
Fraction Collection:
-
Collect fractions throughout the gradient.
-
-
Analysis:
-
Analyze the collected fractions by SEC to check for aggregation and by RPC or HIC for DAR distribution.
-
Quantitative Data Example (Illustrative)
| Parameter | Condition 1 | Condition 2 (Optimized) |
| HIC Resin | Resin X | Phenyl-650S |
| Gradient | 20-min linear | 40-min linear |
| Recovery | 75% | 92% |
| Main Peak Purity (DAR4) | 85% | 98% |
| Aggregate Level | 8% | <1% |
Protocol 2: SEC for Aggregate and Impurity Removal
Objective: To remove high molecular weight aggregates and low molecular weight impurities from the purified ADC.
Materials:
-
SEC Column (e.g., TSKgel G3000SWxl)
-
HPLC or FPLC system
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
-
Purified ADC sample
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column with at least 2 column volumes of the mobile phase.
-
-
Sample Preparation:
-
Concentrate the ADC sample if necessary.
-
-
Injection:
-
Inject the ADC sample onto the column. The injection volume should not exceed 2% of the total column volume.
-
-
Elution:
-
Elute the sample with the mobile phase at a constant flow rate. Aggregates will elute first, followed by the ADC monomer, and then low molecular weight impurities.
-
-
Fraction Collection:
-
Collect the fraction corresponding to the ADC monomer peak.
-
This technical support center provides a foundational guide to refining the purification of your this compound ADCs. For further assistance, please consult relevant scientific literature or contact a technical support specialist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. ppd.com [ppd.com]
Technical Support Center: Addressing Off-Target Toxicity of NO2-SPDMV ADCs
This technical support center is designed for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) utilizing the NO2-SPDMV linker. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to off-target toxicity that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and how does its cleavage mechanism contribute to potential off-target toxicity?
A1: this compound is a cleavable linker used in the synthesis of ADCs.[1] Its cleavage is designed to occur under specific conditions within the target tumor cell, releasing the cytotoxic payload. However, premature cleavage of the linker in systemic circulation can lead to the release of the payload before the ADC reaches the tumor, causing damage to healthy tissues and resulting in off-target toxicity.[2][3]
Q2: What are the primary mechanisms of off-target toxicity observed with ADCs?
A2: Off-target toxicity of ADCs can arise from several factors:
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Premature Payload Release: Instability of the linker in the bloodstream can lead to the early release of the cytotoxic drug.[2][3]
-
"On-Target, Off-Tumor" Toxicity: The target antigen may be expressed at low levels on healthy cells, leading to ADC binding and toxicity in normal tissues.
-
Nonspecific Uptake: ADCs can be taken up by healthy cells, such as those in the liver and bone marrow, through mechanisms independent of target antigen binding.[4]
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Bystander Effect: Once the payload is released from the target cell, it may diffuse into and kill neighboring healthy cells that do not express the target antigen.[5]
Q3: How does the Drug-to-Antibody Ratio (DAR) influence the off-target toxicity of an ADC?
A3: The Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to a single antibody, is a critical parameter that can significantly impact both the efficacy and toxicity of an ADC. Higher DAR values are generally associated with increased potency but also with faster systemic clearance and a higher risk of off-target toxicity.[5][6] This is often due to the increased hydrophobicity of the ADC at higher DARs, which can lead to aggregation and nonspecific uptake.[7][8]
Troubleshooting Guides
Issue 1: High in vivo toxicity despite acceptable in vitro cytotoxicity against target cells.
This common issue often suggests that the ADC is behaving differently in a complex biological system compared to a controlled in vitro environment.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Premature payload release due to linker instability in plasma. [2][3] | 1. Assess Linker Stability: Perform an in vitro plasma stability assay to quantify the rate of payload release over time. (See Experimental Protocols section). 2. Analyze Payload Properties: Highly hydrophobic payloads can diffuse into normal tissues more easily. Consider linker modifications to increase hydrophilicity.[9] |
| "On-target, off-tumor" toxicity. | 1. Evaluate Target Expression: Conduct immunohistochemistry (IHC) or flow cytometry on a panel of normal tissues to assess the expression level of the target antigen. 2. Antibody Engineering: Consider engineering the antibody to have a lower affinity for the target, which may reduce binding to healthy cells with low antigen expression while maintaining sufficient binding to tumor cells with high expression. |
| Nonspecific uptake by healthy tissues (e.g., liver, bone marrow). [4] | 1. Biodistribution Studies: Perform in vivo biodistribution studies using a radiolabeled or fluorescently tagged ADC to determine where the ADC accumulates. 2. Modify ADC Properties: Reduce the overall hydrophobicity of the ADC by using hydrophilic linkers (e.g., PEG linkers) or by optimizing the DAR.[7][9] |
Issue 2: ADC aggregation observed during formulation or storage.
ADC aggregation can lead to a poor pharmacokinetic profile, increased immunogenicity, and enhanced off-target toxicity.[7][8]
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| High hydrophobicity of the payload and/or linker. [7][8] | 1. Incorporate Hydrophilic Linkers: Utilize linkers containing polyethylene (B3416737) glycol (PEG) moieties to increase the overall hydrophilicity of the ADC.[7] 2. Optimize DAR: A lower DAR can reduce the overall hydrophobicity and aggregation propensity.[5] |
| Suboptimal formulation buffer. | 1. Buffer Screening: Screen a variety of buffer conditions (pH, ionic strength, excipients) to identify a formulation that minimizes aggregation. Use techniques like size-exclusion chromatography (SEC) to monitor aggregation. |
| Improper storage and handling. | 1. Follow Recommended Storage Conditions: Adhere strictly to the recommended storage temperature and protect from light and agitation. 2. Avoid Repeated Freeze-Thaw Cycles: Aliquot the ADC into single-use vials to prevent degradation from multiple freeze-thaw cycles. |
Data Presentation
Disclaimer: The following tables summarize general quantitative data for ADCs and are not specific to the this compound linker. The actual performance of an this compound ADC may vary.
Table 1: Influence of Drug-to-Antibody Ratio (DAR) on ADC Properties
| DAR Value | Systemic Clearance | Tolerability / Maximum Tolerated Dose (MTD) | Therapeutic Index |
| Low (e.g., 2) | Slower | Higher | Wider |
| High (e.g., 8) | Faster | Lower | Narrower |
Source: Adapted from preclinical studies on various ADCs.[5]
Table 2: Comparative Systemic Toxicity of Cleavable vs. Non-Cleavable Linkers
| Adverse Event (Grade ≥3) | Cleavable Linkers (N=1,082) | Non-Cleavable Linkers (N=1,335) | Weighted Risk Difference (95% CI) |
| Any Adverse Event | 47% | 34% | -12.9% (-17.1% to -8.8%) |
| Neutropenia | Data not specified | Data not specified | -9.1% (-12% to -6.2%) |
| Anemia | Data not specified | Data not specified | -1.7% (-3.3% to -0.1%) |
Source: Meta-analysis of commercially available ADCs.[2]
Experimental Protocols
Protocol 1: In Vitro ADC Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the this compound ADC in plasma from the relevant species (e.g., human, mouse, rat) at 37°C. Include a control ADC with a known stable linker.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Quantification of Intact ADC (ELISA-based):
-
Coat a 96-well plate with an anti-human IgG antibody.
-
Add the plasma samples containing the ADC.
-
Use a detection antibody that specifically binds to the payload to quantify the amount of intact ADC.
-
-
Quantification of Released Payload (LC-MS/MS):
-
Precipitate plasma proteins from the samples.
-
Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the free payload.
-
-
Data Analysis: Plot the percentage of intact ADC and the concentration of free payload over time to determine the stability profile.[6][10]
Protocol 2: In Vitro Bystander Effect Assay (Co-culture Method)
Objective: To assess the ability of the ADC's payload to kill neighboring antigen-negative cells.
Methodology:
-
Cell Seeding: Co-culture antigen-positive target cells with fluorescently labeled (e.g., GFP) antigen-negative bystander cells in a 96-well plate.
-
ADC Treatment: Add serial dilutions of the this compound ADC to the co-culture. Include a non-targeting ADC as a control.
-
Incubation: Incubate the plate for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).
-
Imaging and Analysis: Use a high-content imaging system to acquire images at regular intervals. Quantify the viability of the fluorescently labeled bystander cell population.
-
Interpretation: A significant decrease in the viability of the antigen-negative cells in the presence of the ADC-treated target cells indicates a bystander effect.
Visualizations
Caption: A typical experimental workflow for the preclinical evaluation of an ADC.
Caption: A logical workflow for troubleshooting high in vivo toxicity of ADCs.
Caption: Signaling pathway illustrating ADC mechanism of action and off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. bioprocessintl.com [bioprocessintl.com]
- 9. researchgate.net [researchgate.net]
- 10. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Process Improvements for Scaling Up NO2-SPDMV Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing and scaling up the conjugation of the NO2-SPDMV linker to antibodies for the development of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cleavable ADC linker.[1] Its full chemical name is N-succinimidyl 4-(2-pyridyldithio)-2-nitro-pentanoate. The linker contains a disulfide bond, which is designed to be stable in the bloodstream but can be cleaved in the reducing environment inside a target cell, such as in the presence of glutathione.[][] This cleavage releases the cytotoxic payload within the cancer cell, minimizing off-target toxicity.[][] The succinimidyl ester end of the linker reacts with primary amines, such as the lysine (B10760008) residues on the surface of an antibody, to form a stable amide bond.
Q2: What are the critical process parameters to control during this compound conjugation scale-up?
When scaling up any ADC conjugation process, including with this compound, it is crucial to understand and control the critical process parameters. These include the stoichiometry of reactants, reaction time, temperature, and pH.[5] Careful control of these parameters is essential for achieving a consistent drug-to-antibody ratio (DAR), minimizing aggregation, and ensuring high purity of the final ADC product.
Q3: How does the Drug-to-Antibody Ratio (DAR) impact the ADC's performance?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC as it directly influences its efficacy, safety, and pharmacokinetic profile.[5]
-
Low DAR: May result in reduced potency as an insufficient amount of the cytotoxic drug is delivered to the target cells.[5]
-
High DAR: Can lead to increased hydrophobicity, which may cause aggregation of the ADC.[6] This can result in faster clearance from circulation and increased off-target toxicity.[5]
Q4: What are the common analytical methods for characterizing this compound ADCs?
Several analytical techniques are used to characterize ADCs and determine key quality attributes.[7][8][9]
-
Hydrophobic Interaction Chromatography (HIC): Used to determine the average DAR and the distribution of different drug-loaded species.[7]
-
Size Exclusion Chromatography (SEC): Used to quantify the amount of aggregation in the ADC product.[6]
-
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS): Can be used to determine the DAR and identify the location of conjugation on the antibody.[10]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Can be used to assess the binding affinity of the ADC to its target antigen.[9]
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR)
Possible Causes:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can lead to inefficient conjugation.
-
Inactive this compound Linker: The linker may have degraded due to improper storage or handling.
-
Antibody Issues: The presence of impurities in the antibody solution or an inaccurate determination of the antibody concentration can affect the conjugation reaction.
-
Insufficient Molar Ratio of Linker: The amount of this compound linker used may not be sufficient to achieve the desired DAR.
Troubleshooting Steps:
-
Optimize Reaction Parameters:
-
pH: Perform small-scale experiments to evaluate a range of pH values (typically 7.0-8.5 for lysine conjugation) to find the optimal condition for your specific antibody.
-
Temperature: While many conjugations proceed at room temperature, consider performing the reaction at 4°C to minimize potential side reactions or antibody degradation.
-
Reaction Time: Conduct a time-course study to determine the optimal reaction time to achieve the target DAR without causing excessive aggregation.
-
-
Verify Reagent Quality: Ensure the this compound linker has been stored correctly and is not expired.
-
Characterize Antibody: Verify the purity of your antibody using methods like SDS-PAGE or SEC. Accurately determine the antibody concentration using a reliable method such as UV-Vis spectrophotometry.
-
Adjust Stoichiometry: Systematically increase the molar ratio of the this compound linker to the antibody in small increments to find the optimal ratio for your desired DAR.
Issue 2: High Drug-to-Antibody Ratio (DAR) and/or Aggregation
Possible Causes:
-
Excessive Molar Ratio of Linker: Using too much this compound linker can lead to a higher than desired DAR and increased hydrophobicity, promoting aggregation.[6]
-
Prolonged Reaction Time: Allowing the conjugation reaction to proceed for too long can result in over-conjugation and aggregation.
-
Suboptimal Buffer Conditions: The pH and ionic strength of the reaction buffer can influence ADC stability and aggregation.
-
Hydrophobicity of the Payload: The cytotoxic drug conjugated to the linker can be hydrophobic, contributing to the tendency of the ADC to aggregate.[11]
Troubleshooting Steps:
-
Optimize Stoichiometry: Carefully control and potentially reduce the molar ratio of the this compound linker to the antibody.
-
Optimize Reaction Time: Perform a time-course study to identify the point at which the desired DAR is achieved without significant aggregation.
-
Buffer Optimization:
-
Screen different buffer systems and pH values to find conditions that promote ADC stability.
-
Consider the inclusion of excipients, such as polysorbates, which have been shown to reduce protein aggregation.[11]
-
-
Introduce Hydrophilic Spacers: If the payload is highly hydrophobic, consider using a modified this compound linker that incorporates a hydrophilic spacer, such as polyethylene (B3416737) glycol (PEG), to improve the solubility of the final ADC.[11]
Issue 3: Inconsistent Results Between Batches
Possible Causes:
-
Variability in Starting Materials: Inconsistent quality of the antibody or this compound linker between batches.
-
Lack of Precise Process Control: Minor fluctuations in reaction parameters (pH, temperature, time, mixing) during scale-up.
-
Inconsistent Purification Process: Variations in the purification method can lead to the enrichment of different DAR species in the final product.
Troubleshooting Steps:
-
Stringent Quality Control of Starting Materials: Implement rigorous quality control checks for each new batch of antibody and this compound linker.
-
Robust Process Parameter Control: Ensure that all critical process parameters are tightly controlled and monitored during the scaled-up conjugation reaction.
-
Standardize Purification Protocol: Develop and strictly adhere to a standardized purification protocol to ensure consistent removal of impurities and isolation of the desired ADC species.
Data Presentation
Table 1: Hypothetical Impact of Reaction Parameters on DAR and Aggregation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Molar Ratio (Linker:Ab) | 3:1 | 5:1 | 10:1 |
| Average DAR | 2.5 | 4.2 | 7.1 |
| Aggregation (%) | < 2% | 5% | 15% |
| pH | 7.0 | 7.5 | 8.0 |
| Average DAR | 3.8 | 4.2 | 4.5 |
| Aggregation (%) | 4% | 5% | 6% |
| Temperature (°C) | 4 | 25 (RT) | 37 |
| Average DAR | 3.9 | 4.2 | 4.8 |
| Aggregation (%) | 3% | 5% | 10% |
| Reaction Time (hours) | 1 | 2 | 4 |
| Average DAR | 3.5 | 4.2 | 5.5 |
| Aggregation (%) | 4% | 5% | 12% |
Note: This table presents hypothetical data to illustrate general trends. Optimal conditions must be determined empirically for each specific antibody and payload combination.
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to an Antibody
-
Antibody Preparation:
-
Buffer exchange the antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.2-7.5) that is free of primary amines.
-
Adjust the antibody concentration to a range of 1-10 mg/mL.
-
-
Linker-Payload Preparation:
-
Dissolve the this compound-payload conjugate in a suitable organic co-solvent (e.g., DMSO) at a high concentration.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound-payload solution to the antibody solution while gently stirring.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a predetermined amount of time (e.g., 1-4 hours).
-
-
Quenching:
-
(Optional) Add a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide (B117702) groups if the payload contains one.
-
-
Purification:
-
Purify the ADC using a suitable chromatography method, such as size exclusion chromatography (SEC) or cation exchange chromatography (CEX), to remove unconjugated linker-payload, excess reagents, and aggregates.[12]
-
-
Characterization:
-
Determine the average DAR and DAR distribution using HIC.
-
Assess the level of aggregation by SEC.
-
Confirm the integrity of the ADC by SDS-PAGE.
-
Measure the protein concentration using a UV-Vis spectrophotometer.
-
Mandatory Visualization
References
- 1. This compound - Immunomart [immunomart.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veranova.com [veranova.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. benchchem.com [benchchem.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Consistent NO2-SPDMV ADC Batches
Welcome to the technical support center for the refinement of methods to produce consistent NO2-SPDMV Antibody-Drug Conjugate (ADC) batches. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what is its mechanism of action?
A1: this compound is a cleavable linker used in the synthesis of Antibody-Drug Conjugates (ADCs).[1] It contains a disulfide bond, which is designed to be stable in the systemic circulation but can be cleaved in the reducing environment inside a target cell. This intracellular cleavage releases the cytotoxic payload, leading to targeted cell death. The "NO2" group can serve as a spectrophotometric reporter for tracking the conjugation reaction.
Q2: What are the common challenges encountered when producing ADCs with disulfide-containing linkers like this compound?
A2: Common challenges include:
-
Inconsistent Drug-to-Antibody Ratio (DAR): Achieving a consistent and optimal DAR is crucial for the efficacy and safety of an ADC. Variations can arise from inconsistent reaction conditions.
-
ADC Aggregation: The conjugation of hydrophobic payloads can increase the propensity of the ADC to aggregate, which can compromise its efficacy and safety.[2]
-
Premature Payload Release: The disulfide bond may be prematurely cleaved in the bloodstream, leading to off-target toxicity.
-
Low Conjugation Efficiency: This can result in a low average DAR and a significant amount of unconjugated antibody.
Q3: How can I achieve a more consistent Drug-to-Antibody Ratio (DAR)?
A3: To achieve a more consistent DAR, it is essential to tightly control all reaction parameters. This includes the molar ratio of the drug-linker to the antibody, reaction time, temperature, and pH. Ensure accurate concentration measurements of both the antibody and drug-linker stock solutions. Performing a time-course experiment can help determine the optimal reaction time to achieve the target DAR.
Q4: My ADC preparation shows a high level of aggregation. What are the potential causes and how can I mitigate this?
A4: Aggregation in ADC preparations is often caused by the increased hydrophobicity of the conjugate after the attachment of the payload-linker. Unfavorable buffer conditions, such as pH or salt concentration, can also promote aggregation.[3]
Mitigation Strategies:
-
Formulation Optimization: Screen different buffer conditions, including pH and the addition of excipients, to find a formulation that minimizes aggregation.
-
Control of Conjugation Conditions: Avoid excessively long reaction times and high temperatures during conjugation.
-
Purification: Utilize size-exclusion chromatography (SEC) to remove aggregates from the final ADC product.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the production of this compound ADCs.
Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR)
| Possible Cause | Troubleshooting Steps |
| Inaccurate reagent concentrations | - Verify the concentration of the antibody and this compound drug-linker solutions using a reliable method (e.g., UV-Vis spectrophotometry).- Ensure accurate and consistent pipetting. |
| Variable reaction conditions | - Tightly control and monitor reaction temperature, pH, and incubation time.- Ensure consistent and efficient mixing throughout the reaction. |
| Inconsistent antibody quality | - Use a consistent source and batch of the monoclonal antibody.- Characterize the antibody for purity and reactivity before conjugation. |
| Analytical method variability | - Validate the analytical method used for DAR determination (e.g., HIC, RP-HPLC, UV-Vis).- Use appropriate standards and controls. |
Issue 2: High Level of ADC Aggregation
| Possible Cause | Troubleshooting Steps |
| Hydrophobic nature of the payload | - If possible, consider a more hydrophilic linker or payload.- Optimize the formulation buffer with excipients that reduce aggregation. |
| Unfavorable buffer conditions | - Screen a range of pH values and salt concentrations for the conjugation and storage buffers.- Avoid buffer conditions near the isoelectric point of the antibody. |
| Excessive conjugation | - A high DAR can increase hydrophobicity and aggregation. Optimize the molar ratio of the drug-linker to the antibody to achieve the desired DAR without excessive modification. |
| Inadequate purification | - Use size-exclusion chromatography (SEC) to effectively remove aggregates after the conjugation reaction. |
Issue 3: Low Conjugation Efficiency
| Possible Cause | Troubleshooting Steps |
| Suboptimal reaction pH | - The reactivity of the functional groups involved in the conjugation is pH-dependent. Perform small-scale experiments across a pH range to find the optimum. |
| Insufficient reaction time | - Conduct a time-course study to determine the optimal reaction time for achieving the desired level of conjugation. |
| Inactive reagents | - Ensure the this compound drug-linker is stored correctly and has not degraded.- Verify the reactivity of the antibody's functional groups. |
| Presence of interfering substances | - Ensure the antibody buffer is free from substances that can interfere with the conjugation reaction (e.g., Tris, glycine). Dialyze the antibody against a suitable reaction buffer if necessary. |
Experimental Protocols
General Protocol for this compound ADC Conjugation
This protocol provides a general framework for the conjugation of a thiol-reactive payload to an antibody using the this compound linker. The specific conditions may require optimization for each antibody and payload combination.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
This compound-payload conjugate
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Reaction buffer (e.g., phosphate (B84403) buffer with EDTA)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction (if required for cysteine conjugation):
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
Add a calculated molar excess of a reducing agent like TCEP to the antibody solution to reduce the interchain disulfide bonds.
-
Incubate at 37°C for 1-2 hours. The molar excess of TCEP will determine the number of available cysteine residues for conjugation.
-
-
Conjugation:
-
Add the this compound-payload conjugate to the reduced antibody solution. A typical starting point is a 5-10 fold molar excess of the drug-linker over the antibody.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add a molar excess of a quenching reagent like N-acetylcysteine to stop the reaction by capping any unreacted maleimide (B117702) groups on the drug-linker.
-
Incubate for 20-30 minutes.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and quenching reagent using a size-exclusion chromatography (SEC) column equilibrated with the desired formulation buffer.
-
Characterization of the ADC
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): This is a common and effective method for determining the DAR distribution. The different drug-loaded species are separated based on their hydrophobicity. The average DAR is calculated from the weighted average of the different species.
-
UV-Vis Spectrophotometry: The average DAR can be estimated by measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and the maximum absorbance wavelength of the payload).
-
-
Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to separate and quantify monomers, aggregates, and fragments in the ADC preparation.
-
Visualizations
Caption: Workflow for this compound ADC conjugation.
Caption: Intracellular processing of a disulfide-linked ADC.
References
Technical Support Center: Overcoming Solubility Challenges with NO2-SPDMV
Welcome to the technical support center for NO2-SPDMV, a cleavable linker for antibody-drug conjugate (ADC) development. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals effectively utilize this compound in their experiments, with a focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in ADC development?
A1: this compound is a chemically cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[][2][3][4] Its primary function is to connect a cytotoxic drug payload to a monoclonal antibody that targets a specific antigen on cancer cells.[][3] The linker is designed to be stable in systemic circulation and to release the active drug under specific conditions within the target cells, thereby enhancing therapeutic efficacy and reducing systemic toxicity.[][5]
Q2: What are the main causes of solubility issues with ADC linkers like this compound?
A2: Solubility challenges with ADCs often arise from the hydrophobic (water-repelling) nature of the linker and the attached cytotoxic payload.[6][7][] This hydrophobicity can lead to aggregation, where the ADC molecules clump together, which can negatively impact their efficacy and stability.[6][7] The drug-to-antibody ratio (DAR), which is the number of drug-linker molecules attached to a single antibody, can also significantly influence solubility; a higher DAR often increases hydrophobicity.[6][7]
Q3: How can I improve the solubility of my ADC constructed with this compound?
A3: Several strategies can be employed to enhance the solubility of your ADC:
-
Formulation Optimization: Adjusting the pH and buffer composition of your formulation can help to improve the stability and solubility of the ADC.[6]
-
Inclusion of Hydrophilic Moieties: Incorporating hydrophilic (water-attracting) linkers or polyethylene (B3416737) glycol (PEG) chains can help to counteract the hydrophobicity of the payload and linker.[][9][10]
-
Optimization of Drug-to-Antibody Ratio (DAR): A lower DAR may be necessary to reduce the overall hydrophobicity of the ADC and prevent aggregation.[7]
-
Use of Solubility-Enhancing Excipients: The addition of certain excipients to the formulation can help to improve the solubility of the final ADC product.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Precipitation observed during conjugation reaction. | The drug-linker complex has poor solubility in the reaction buffer. | - Increase the proportion of an organic co-solvent (e.g., DMSO, DMF) in the reaction mixture. Be mindful of the tolerance of your antibody to the organic solvent. - Perform the conjugation at a slightly elevated temperature, if the stability of the components allows. |
| ADC aggregates after purification. | The final ADC construct is too hydrophobic, leading to self-association. | - Analyze the hydrophobicity of the ADC using techniques like Hydrophobic Interaction Chromatography (HIC). - If the hydrophobicity is high, consider reducing the drug-to-antibody ratio (DAR). - Optimize the formulation buffer to enhance stability. |
| Difficulty in achieving the desired final concentration of the ADC. | The purified ADC has limited solubility in the final formulation buffer. | - Screen a panel of formulation buffers with varying pH and excipients to identify a more suitable one. - Consider storing the ADC at a lower concentration. |
| Inconsistent results in cell-based assays. | ADC aggregation may be affecting its binding to the target cells and its overall efficacy. | - Characterize the aggregation state of your ADC using methods like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC). - Ensure that the ADC solution is well-solubilized and free of visible precipitates before adding it to the cells. |
Experimental Protocols
General Protocol for Antibody-Drug Conjugation using this compound
This protocol provides a general workflow for conjugating a cytotoxic payload to an antibody using the this compound linker. Note: This is a representative protocol and may need to be optimized for your specific antibody and payload.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Cytotoxic payload with a compatible functional group
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Organic co-solvent (e.g., DMSO)
-
Purification system (e.g., Size Exclusion Chromatography)
Procedure:
-
Antibody Reduction:
-
Incubate the mAb with a reducing agent (e.g., TCEP) to partially reduce the interchain disulfide bonds, exposing free thiol groups for conjugation.
-
-
Drug-Linker Preparation:
-
Dissolve the this compound linker and the cytotoxic payload in an organic co-solvent like DMSO.
-
React the payload with the this compound linker to form the drug-linker complex.
-
-
Conjugation:
-
Add the activated drug-linker complex to the reduced antibody solution.
-
Allow the reaction to proceed for a specified time at a controlled temperature to allow the linker to attach to the antibody's thiol groups.
-
-
Quenching:
-
Add a quenching reagent to stop the conjugation reaction.
-
-
Purification:
-
Purify the resulting ADC from unreacted drug-linker and other impurities using a suitable chromatography method, such as Size Exclusion Chromatography.
-
-
Characterization:
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation.
-
Visualizing the Process
ADC Synthesis Workflow
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
ADC Mechanism of Action
Caption: Mechanism of action of an Antibody-Drug Conjugate.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound-西安齐岳生物 [0qy.com]
- 5. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 9. purepeg.com [purepeg.com]
- 10. What are ADC Linkers? | BroadPharm [broadpharm.com]
Technical Support Center: Mitigating Byst-ander Effect with NO2-SPDMV ADCs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for mitigating the bystander effect when using NO2-SPDMV Antibody-Drug Conjugates (ADCs). The information is tailored to address specific issues that may arise during your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the this compound linker and how does it relate to the bystander effect?
The this compound (a nitropyridyl-dithio-valine-citrulline) linker is a cleavable linker designed for use in ADCs. Its mechanism relies on the high concentration of glutathione (B108866) (GSH) present in the intracellular environment compared to the bloodstream. The disulfide bond within the linker is susceptible to cleavage by GSH, leading to the release of the cytotoxic payload inside the target cell.[1]
The bystander effect is the ability of the released cytotoxic payload to diffuse out of the target antigen-positive (Ag+) cell and kill neighboring antigen-negative (Ag-) cells.[2][] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen. The extent of the bystander effect is largely dependent on the physicochemical properties of the released payload, such as its membrane permeability.[2][] Payloads that are neutral, uncharged, and hydrophobic tend to exhibit a more pronounced bystander effect.[]
Q2: How can I control or mitigate an excessive bystander effect with my this compound ADC?
While a bystander effect can be beneficial, an overly potent and uncontrolled effect can lead to off-target toxicity.[] Here are some strategies to mitigate an excessive bystander effect:
-
Payload Selection: The choice of cytotoxic payload is critical. Payloads with lower membrane permeability will have a more localized effect, reducing the bystander killing of distant cells.[2]
-
Antibody Selection and Engineering: Utilizing an antibody with high specificity and affinity for the target antigen can enhance the targeted delivery of the ADC, minimizing payload release in non-target tissues. Engineering the antibody for site-specific conjugation can also lead to a more homogeneous drug-to-antibody ratio (DAR) and improved stability.[5]
-
Dosing Regimen: Optimizing the dosing schedule and concentration can help manage the therapeutic window, balancing efficacy with toxicity.
Q3: What are the common causes of inconsistent Drug-to-Antibody Ratio (DAR) with this compound ADCs and how can I troubleshoot this?
Inconsistent DAR is a frequent challenge in ADC development.[6] Potential causes and troubleshooting steps include:
-
Antibody Quality: Ensure the antibody is highly pure (>95%) and at a sufficient concentration (ideally >0.5 mg/mL).[7] Impurities can compete for conjugation sites.
-
Conjugation Reaction Conditions: Tightly control and document all reaction parameters, including temperature, pH, reaction time, and reagent concentrations. The efficiency of thiol-maleimide chemistry, often used in conjunction with disulfide linkers, is pH-dependent (optimal range 6.5-7.5).[7]
-
Linker-Payload Reagent Quality: Use high-quality, well-characterized this compound linker-payload. Ensure it is stored correctly to maintain its reactivity.
-
Analytical Method Variability: Validate the analytical method used for DAR determination (e.g., LC-MS, UV-Vis spectroscopy) to ensure it is robust and reproducible.[6]
Q4: My this compound ADC is showing signs of aggregation. What are the potential causes and solutions?
ADC aggregation is a common issue, particularly with hydrophobic payloads and linkers, and can compromise efficacy and safety.[6]
-
Causes: The increased hydrophobicity from the linker and payload can lead to self-association of ADC molecules.[8] High DARs can exacerbate this issue.
-
Mitigation Strategies:
-
Linker and Payload Selection: If possible, select more hydrophilic linkers or payloads.[6]
-
Site-Specific Conjugation: This can produce more homogeneous ADCs with a defined DAR, improving stability.[6]
-
Formulation Optimization: Screen different buffer conditions (pH, excipients) to find a formulation that minimizes aggregation.[6]
-
Storage Conditions: Store the ADC at appropriate temperatures and concentrations to maintain stability.
-
Troubleshooting Guides
Guide 1: Lower Than Expected Potency (High IC50 Value) in In Vitro Cytotoxicity Assays
| Potential Cause | Troubleshooting Steps |
| Poor Antibody Binding | Verify the binding affinity of the unconjugated antibody to the target cells using methods like flow cytometry or ELISA. |
| Inefficient ADC Internalization | Confirm ADC internalization using fluorescently labeled ADCs with microscopy or flow cytometry. |
| Inefficient Linker Cleavage | Measure the intracellular glutathione (GSH) levels in your target cell line. Low GSH levels may lead to inefficient payload release. |
| Issues with the Payload | Confirm the activity of the free payload on the target cells to ensure it is not a payload-resistance issue. |
Guide 2: Discrepancy Between In Vitro and In Vivo Efficacy
| Potential Cause | Troubleshooting Steps |
| Linker Instability in Plasma | Conduct an in vitro plasma stability assay to assess the premature release of the payload in plasma from the species used for in vivo studies. Disulfide linkers can be susceptible to cleavage by circulating reducing agents.[9] |
| Poor ADC Pharmacokinetics (PK) | A high DAR or aggregation can lead to rapid clearance of the ADC from circulation.[7] Analyze the PK profile of the ADC in the relevant animal model. |
| Inefficient Tumor Penetration | The size and properties of the ADC can limit its ability to penetrate solid tumors. This can be assessed through imaging studies. |
Quantitative Data Summary
The stability of the ADC linker in plasma is a critical parameter that influences its therapeutic index. The following table provides a general comparison of the plasma stability of different linker types.
| Linker Type | Sub-Type | Stability in Human Plasma | Stability in Mouse Plasma | Key Characteristics |
| Cleavable | Disulfide | Low to Moderate | Low to Moderate | Generally less stable due to the presence of reducing agents in plasma.[9] |
| Valine-Citrulline (VC) | High | Low | Stable in human plasma but can be cleaved by mouse carboxylesterase.[6] | |
| Glutamic acid-Valine-Citrulline (EVCit) | High | High | Demonstrates high stability in both human and mouse plasma.[9] | |
| Sulfatase-cleavable | High (>7 days) | High (>7 days) | Shows high plasma stability and is cleaved by sulfatase enzymes.[10] | |
| Non-cleavable | Thioether (e.g., SMCC) | High | High | Generally exhibits high plasma stability.[9] |
Note: Direct comparisons between studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Co-Culture Bystander Assay
This assay quantifies the ability of an ADC to kill antigen-negative (Ag-) cells when co-cultured with antigen-positive (Ag+) cells.[11]
Materials:
-
Ag+ and Ag- cell lines
-
Fluorescently labeled Ag- cells (e.g., GFP-expressing)
-
Complete cell culture medium
-
96-well plates
-
This compound ADC
-
Isotype control ADC
-
Vehicle control
-
Plate reader for fluorescence measurement
Procedure:
-
Cell Seeding: Seed Ag+ and fluorescently labeled Ag- cells at various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate. Include monocultures of both cell lines as controls.
-
ADC Treatment: After 24 hours, treat the cells with serial dilutions of the this compound ADC, isotype control ADC, and vehicle.
-
Incubation: Incubate the plates for a period sufficient to observe cell death (typically 72-120 hours).
-
Data Acquisition: Measure the fluorescence intensity of the Ag- cells using a plate reader.
-
Data Analysis: Calculate the percentage of viable Ag- cells in the co-cultures compared to the monoculture controls to determine the extent of bystander killing.
Protocol 2: In Vitro Plasma Stability Assay using LC-MS
This protocol assesses the stability of the ADC and quantifies the release of the payload in plasma over time.[9]
Materials:
-
This compound ADC
-
Human and/or mouse plasma
-
Incubator at 37°C
-
LC-MS system
-
Reagents for sample preparation (e.g., quenching solution, protein precipitation agents)
Procedure:
-
Incubation: Incubate the this compound ADC in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).
-
Sample Processing: At each time point, stop the reaction and process the sample to separate the ADC and released payload from plasma proteins.
-
LC-MS Analysis: Analyze the samples by LC-MS to quantify the amount of intact ADC and the concentration of the released payload.
-
Data Analysis: Plot the percentage of intact ADC and the concentration of released payload over time to determine the stability profile of the ADC in plasma.
Visualizations
Caption: Mechanism of action of a this compound ADC and the bystander effect.
Caption: Troubleshooting workflow for low in vitro potency of this compound ADCs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 5. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. benchchem.com [benchchem.com]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
In Vivo Efficacy of NO2-SPDMV Antibody-Drug Conjugates: A Data-Driven Comparison
For researchers, scientists, and drug development professionals, the rigorous evaluation of novel therapeutic candidates is paramount. This guide provides a comparative analysis of the in vivo efficacy of antibody-drug conjugates (ADCs) utilizing the cleavable NO2-SPDMV linker. Due to the absence of publicly available in vivo studies for a specific ADC employing the this compound linker, this guide will focus on the established principles of ADC in vivo validation and present a framework for how such a compound would be evaluated, drawing comparisons with well-characterized ADCs.
While "this compound" is recognized as a cleavable linker available for the synthesis of ADCs, extensive searches of scientific literature and patent databases did not yield specific in vivo efficacy data or detailed experimental protocols for an ADC incorporating this particular linker. Therefore, this guide will outline the standard methodologies and data presentation formats used to validate the in vivo efficacy of ADCs, which would be applied to any forthcoming this compound ADC.
Understanding the In Vivo Efficacy Evaluation of ADCs
The in vivo assessment of an ADC's efficacy is a critical step in preclinical development.[1] It aims to determine the therapeutic window of the conjugate, balancing its anti-tumor activity with its toxicity profile in a living organism. Key parameters evaluated include tumor growth inhibition, tumor regression, and overall survival of the animal models.[2][3][4][5]
The general mechanism of action for an ADC involves the antibody targeting a specific antigen on tumor cells, followed by internalization of the ADC-antigen complex.[6] Once inside the cell, the linker is cleaved, releasing the cytotoxic payload and inducing cell death. The choice of linker, such as the cleavable this compound, is crucial as it influences the stability of the ADC in circulation and the efficiency of payload release within the target cell.[7]
Hypothetical In Vivo Efficacy Data for a this compound ADC
To illustrate how the in vivo efficacy of an ADC utilizing the this compound linker would be presented, the following tables provide a template for summarizing quantitative data. These tables would typically compare the this compound ADC to a control group (e.g., vehicle), the unconjugated antibody, and potentially a different ADC with an alternative linker or payload.
Table 1: Tumor Growth Inhibition in Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | 0 |
| Unconjugated Antibody | 10 | 1200 ± 200 | 20 |
| This compound ADC | 5 | 450 ± 100 | 70 |
| This compound ADC | 10 | 150 ± 50 | 90 |
| Comparator ADC (e.g., mc-vc-PABC-MMAE) | 5 | 500 ± 120 | 67 |
Table 2: Survival Analysis in Orthotopic Model
| Treatment Group | Dose (mg/kg) | Median Survival (Days) | Increase in Lifespan (%) |
| Vehicle Control | - | 30 | 0 |
| Unconjugated Antibody | 10 | 35 | 17 |
| This compound ADC | 10 | 60 | 100 |
| Comparator ADC (e.g., mc-vc-PABC-MMAE) | 5 | 55 | 83 |
Experimental Protocols for In Vivo Efficacy Studies
Detailed methodologies are essential for the reproducibility and validation of preclinical findings. The following outlines a standard protocol for evaluating the in vivo efficacy of an ADC.
1. Cell Lines and Animal Models:
-
Cell Line: A cancer cell line with high expression of the target antigen would be selected (e.g., NCI-N87 for HER2-positive gastric cancer).[3][4]
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or BALB/c nude) are typically used for xenograft studies to prevent rejection of human tumor cells.[3][8]
2. Tumor Implantation:
-
Tumor cells are implanted subcutaneously or orthotopically into the mice.[8] Tumor growth is monitored regularly using calipers.
3. Treatment Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment groups.[4]
-
The ADC, unconjugated antibody, and vehicle control are administered, typically intravenously, at specified doses and schedules.
4. Efficacy Endpoints:
-
Tumor Volume: Measured two to three times per week. Tumor growth inhibition is calculated at the end of the study.
-
Body Weight: Monitored as an indicator of toxicity.
-
Survival: Animals are monitored until a predetermined endpoint (e.g., tumor volume reaches a specific size or signs of morbidity).
5. Statistical Analysis:
-
Statistical tests (e.g., ANOVA, t-test, Kaplan-Meier survival analysis) are used to determine the significance of the observed differences between treatment groups.
Visualizing the Mechanism and Workflow
Diagrams are crucial for illustrating complex biological processes and experimental designs.
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Standard workflow for an in vivo ADC efficacy study.
Conclusion
While specific in vivo efficacy data for an ADC utilizing the this compound linker is not currently available in the public domain, the established methodologies for evaluating ADCs provide a clear roadmap for its future preclinical development. The validation of any new ADC, including one with a this compound linker, will depend on rigorous in vivo studies that demonstrate a significant therapeutic window, with potent anti-tumor activity and an acceptable safety profile. The templates and diagrams provided in this guide serve as a framework for the presentation and interpretation of such future findings. Researchers are encouraged to apply these principles when designing and reporting their in vivo studies to ensure clarity, reproducibility, and a comprehensive understanding of the therapeutic potential of novel ADCs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NO2-SPDMV and SPDB Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The selection of a cleavable linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC). The linker's stability in circulation and its susceptibility to cleavage within the tumor microenvironment directly impact the efficacy and safety of the ADC. This guide provides an objective comparison of two disulfide-based cleavable linkers: N-Succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) and the sterically hindered N-Succinimidyl-4-(5-nitro-2-pyridyldithio)-2-methylvalerate (NO2-SPDMV).
Chemical Structures and Inferred Properties
Both SPDB and this compound are heterobifunctional linkers that react with amine groups on antibodies (via the N-hydroxysuccinimide ester) and are cleaved in the reducing intracellular environment. Their core difference lies in the structural modifications around the disulfide bond.
SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) is a widely used disulfide linker. Its relatively unhindered disulfide bond is susceptible to cleavage by high intracellular concentrations of glutathione (B108866) (GSH), leading to the release of the cytotoxic payload.[1]
This compound (N-Succinimidyl-4-(5-nitro-2-pyridyldithio)-2-methylvalerate) is a more recent innovation in disulfide linker technology. It incorporates two key modifications compared to SPDB:
-
Steric Hindrance: The presence of methyl groups adjacent to the disulfide bond increases steric hindrance. This is a known strategy to enhance the in vivo stability of disulfide linkers by protecting the bond from premature reduction in the bloodstream.[2][3]
-
Nitro Group: The addition of a nitro group to the pyridyl ring withdraws electron density from the disulfide bond, which can modulate its reactivity and cleavage kinetics.
These structural differences suggest that ADCs constructed with this compound may exhibit greater stability in circulation compared to those with SPDB, potentially leading to a wider therapeutic window and reduced off-target toxicity.[4] However, the increased stability might also result in a slower rate of payload release within the tumor cell, which could impact overall efficacy.[5]
Cleavage Mechanism
Both linkers are designed to be cleaved by the high concentration of glutathione (GSH) present in the cytoplasm of tumor cells (millimolar range) compared to the bloodstream (micromolar range). This redox potential gradient is the basis for the tumor-selective cleavage of disulfide linkers.
Caption: Reductive cleavage of disulfide linkers in the tumor microenvironment.
Hypothetical Performance Comparison
Based on the structural differences and general principles of ADC linker design, a hypothetical comparison of the performance of ADCs constructed with this compound and SPDB is presented below. It is crucial to note that this table is not based on direct experimental data and should be used as a guide for designing comparative studies.
| Performance Metric | This compound | SPDB | Rationale |
| Plasma Stability | Potentially Higher | Lower | Steric hindrance from methyl groups in this compound is expected to protect the disulfide bond from premature reduction in circulation.[2][3] |
| Cytotoxicity (IC50) | Potentially Higher (less potent) | Lower (more potent) | Increased stability of this compound might lead to a slower rate of payload release within the target cell, potentially resulting in a higher IC50 value.[5] |
| Bystander Killing Effect | Potentially Lower | Higher | A slower release of the payload from this compound could reduce the concentration of the diffusible cytotoxic drug available to kill neighboring antigen-negative cells. |
| Therapeutic Window | Potentially Wider | Narrower | Enhanced plasma stability of this compound could lead to reduced off-target toxicity, thereby widening the therapeutic window.[4] |
Experimental Protocols
To facilitate a direct and objective comparison between this compound and SPDB, the following detailed experimental protocols are provided.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Workflow:
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
Detailed Methodology:
-
Cell Seeding: Seed a relevant cancer cell line (e.g., one that overexpresses the target antigen) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
ADC Preparation: Prepare serial dilutions of the ADCs (both this compound and SPDB variants) and a non-targeting control ADC in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the ADC dilutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for a period equivalent to several cell doubling times (e.g., 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting software.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and the rate of payload deconjugation in plasma.
Workflow:
Caption: Workflow for an in vitro plasma stability assay.
Detailed Methodology:
-
ADC Incubation: Incubate the test ADCs (this compound and SPDB variants) in plasma from a relevant species (e.g., human, mouse) at 37°C. A control incubation in a buffer (e.g., PBS) should be run in parallel.
-
Time-course Sampling: At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma/ADC mixture.
-
Immunoaffinity Capture: Isolate the ADC from the plasma matrix using an immunoaffinity capture method, such as Protein A or G magnetic beads, which bind to the Fc region of the antibody.
-
Washing: Wash the beads to remove non-specifically bound plasma proteins.
-
Elution: Elute the captured ADC from the beads.
-
LC-MS Analysis: Analyze the eluted ADC samples by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates payload deconjugation.
-
Data Analysis: Plot the average DAR against time for each ADC in both plasma and the buffer control. The rate of DAR decrease is a measure of the ADC's stability.
Bystander Killing Effect Assay (Co-culture Method)
This assay assesses the ability of the ADC to kill antigen-negative cells in the vicinity of antigen-positive cells.
Workflow:
Caption: Workflow for a co-culture bystander killing assay.
Detailed Methodology:
-
Cell Preparation: Use two cell lines: an antigen-positive (Ag+) target cell line and an antigen-negative (Ag-) bystander cell line. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in 96-well plates.
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADCs (this compound and SPDB variants).
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Measurement: Measure the viability of the Ag- cells by quantifying the fluorescence signal using a plate reader or by flow cytometry.
-
Data Analysis: Compare the viability of the Ag- cells in the ADC-treated co-cultures to that in untreated co-cultures to determine the extent of bystander killing.
Conclusion
The choice between this compound and SPDB linkers for ADC development involves a trade-off between stability and the kinetics of payload release. The sterically hindered design of this compound suggests a potential for enhanced plasma stability, which could translate to a better safety profile. However, this may come at the cost of reduced potency and bystander effect compared to the less hindered SPDB linker. Ultimately, the optimal linker choice will depend on the specific properties of the target antigen, the tumor type, and the cytotoxic payload. The experimental protocols provided in this guide offer a framework for conducting the necessary comparative studies to make an informed, data-driven decision in the development of next-generation ADCs.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NO2-SPDMV and vc-MMAE in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of an appropriate linker and payload system is a critical determinant in the design of effective and safe Antibody-Drug Conjugates (ADCs). This guide provides a detailed comparative analysis of two prominent cleavable linker-payload platforms: the disulfide-based linker system, exemplified here by NO2-SPDMV, and the widely utilized valine-citrulline-MMAE (vc-MMAE) system.
This comparison will delve into their respective mechanisms of action, present available performance data, and provide detailed experimental protocols to support informed decision-making in ADC development.
Overview of Linker-Payload Systems
Antibody-Drug Conjugates are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, plays a pivotal role in the stability, efficacy, and safety of the ADC. Cleavable linkers are designed to be stable in systemic circulation and to release the payload upon internalization into the target cell, in response to specific intracellular triggers.
This compound represents a class of disulfide-containing linkers. These linkers are cleaved in the reducing environment of the cell's cytoplasm. While specific data for ADCs utilizing the exact this compound linker is limited in publicly available literature, its disulfide chemistry allows for a representative analysis based on other well-characterized disulfide linkers, such as SPDB (N-succinimidyl 4-(2-pyridyldithio)butyrate).
vc-MMAE is a clinically validated and widely adopted linker-payload combination. It consists of the dipeptide linker, valine-citrulline, which is specifically cleaved by lysosomal proteases like Cathepsin B, and the potent microtubule-inhibiting payload, monomethyl auristatin E (MMAE).
Mechanism of Action
The differential cleavage mechanisms of this compound and vc-MMAE are fundamental to their performance characteristics.
This compound (Disulfide Linker): The mechanism of action for disulfide-linked ADCs relies on the significant difference in the concentration of reducing agents, primarily glutathione (B108866) (GSH), between the extracellular environment and the intracellular cytoplasm.[][2] The disulfide bond within the linker remains relatively stable in the bloodstream, where GSH concentrations are low.[2] Upon internalization of the ADC into a target cancer cell, the much higher intracellular GSH concentration facilitates the reductive cleavage of the disulfide bond, leading to the release of the cytotoxic payload.[][2]
vc-MMAE (Protease-Cleavable Linker): The vc-MMAE linker is designed to be selectively cleaved by proteases that are highly active within the lysosomes of cancer cells.[3] After the ADC binds to its target antigen on the cell surface, it is internalized and trafficked to the lysosome.[3] Inside the acidic environment of the lysosome, enzymes such as Cathepsin B recognize and cleave the valine-citrulline dipeptide sequence. This cleavage event initiates a self-immolative cascade through a p-aminobenzyl carbamate (B1207046) (PABC) spacer, ultimately releasing the unmodified and highly potent MMAE payload into the cytoplasm.
Performance Data: A Comparative Summary
| Parameter | This compound (Disulfide Linker Representative Data) | vc-MMAE |
| Payload | Typically maytansinoids (e.g., DM1, DM4) | Monomethyl Auristatin E (MMAE) |
| Cleavage Mechanism | Reduction by intracellular glutathione | Proteolytic cleavage by lysosomal enzymes (e.g., Cathepsin B) |
| In Vitro Potency | Highly potent, with IC50 values often in the nanomolar to picomolar range, depending on the payload and cell line. | Consistently demonstrates high potency across a wide range of cancer cell lines, with IC50 values in the low nanomolar to picomolar range. |
| In Vivo Efficacy | ADCs with disulfide linkers have demonstrated significant anti-tumor activity in preclinical xenograft models. For instance, huC242-SPDB-DM4 showed superior in vivo efficacy compared to its non-cleavable counterpart in multiple tumor models.[] The choice of steric hindrance around the disulfide bond can optimize in vivo activity.[4] | Numerous preclinical and clinical studies have validated the robust in vivo efficacy of vc-MMAE ADCs, leading to several FDA-approved drugs. Efficacy is often correlated with the exposure of antibody-conjugated MMAE (acMMAE). |
| Stability | Stability in circulation can be modulated by the steric hindrance around the disulfide bond. More hindered linkers generally show greater stability.[4] However, there can be a risk of premature payload release. | The valine-citrulline linker is known for its high stability in systemic circulation, minimizing off-target toxicity. |
| Bystander Effect | Lipophilic payloads released from disulfide linkers can diffuse across cell membranes and kill neighboring antigen-negative tumor cells, contributing to a "bystander effect".[5] | MMAE released from the vc-MMAE linker is cell-permeable and can induce a potent bystander effect, which is beneficial for treating heterogeneous tumors. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance.
In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
ADC Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC, the unconjugated antibody, and the free cytotoxic payload for a specified duration (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.
Plasma Stability Assay
-
Incubation: The ADC is incubated in plasma from a relevant species (e.g., human, mouse) at 37°C for various time points.
-
Sample Analysis: At each time point, an aliquot is taken, and the amount of intact ADC and released payload is quantified using methods such as ELISA (for total antibody and ADC) and LC-MS/MS (for the payload).
-
Data Analysis: The percentage of intact ADC remaining over time is plotted to determine the stability profile.
In Vivo Xenograft Efficacy Study
-
Tumor Implantation: Immunocompromised mice are subcutaneously or orthotopically implanted with human cancer cells.
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups and administered the ADC, vehicle control, or unconjugated antibody via intravenous injection.
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Data Analysis: Tumor growth inhibition is calculated and plotted over time. Kaplan-Meier survival analysis may also be performed.
Visualizing the Mechanisms
To further elucidate the distinct pathways of payload release, the following diagrams illustrate the mechanisms of action for disulfide-linked and vc-MMAE ADCs.
Conclusion
Both this compound (as a representative disulfide linker) and vc-MMAE are effective cleavable linker-payload systems for the development of ADCs. The choice between them depends on several factors, including the nature of the target antigen, the tumor microenvironment, and the desired therapeutic window.
-
vc-MMAE offers a well-established and clinically validated platform with a highly specific cleavage mechanism and predictable performance. Its robust stability and potent bystander effect have led to its widespread success.
-
Disulfide linkers like this compound provide an alternative cleavage strategy that is dependent on the reducing potential of the cell. The ability to modulate stability through steric hindrance offers a degree of tunability. The potent bystander effect of released lipophilic payloads is also a significant advantage.
Ultimately, empirical testing of ADCs constructed with each type of linker-payload system against the specific target of interest is essential for selecting the optimal candidate for clinical development. This guide provides a foundational framework for initiating such a comparative analysis.
References
Confirming Payload Release from NO2-SPDMV Linker: A Comparative Guide
For researchers and scientists in the field of drug development, particularly in the design of Antibody-Drug Conjugates (ADCs), ensuring the specific and efficient release of a therapeutic payload at the target site is paramount. The linker connecting the antibody to the cytotoxic drug plays a critical role in this process. This guide provides a detailed comparison of methods to confirm payload release from the NO2-SPDMV linker, a disulfide-based cleavable linker, and contrasts it with other common linker types.
The this compound (N-succinimidyloxycarbonyl-alpha-methyl-alpha-(2-pyridyldithio)toluene) linker is a valuable tool in ADC development due to its susceptibility to cleavage in the reducing environment of the cell.[1][2] This targeted release mechanism minimizes systemic toxicity and enhances the therapeutic window of the drug.[3][4] Confirmation of payload release is a critical step in the preclinical and clinical development of ADCs.[5][6]
Mechanism of Payload Release from this compound Linker
The this compound linker contains a disulfide bond that is stable in the bloodstream but is readily cleaved by reducing agents, most notably glutathione (B108866) (GSH), which is present in significantly higher concentrations within the cytoplasm of cells compared to the plasma.[7][8] This differential in GSH concentration is the basis for the targeted intracellular release of the payload.[9]
Caption: Mechanism of payload release from the this compound linker.
Comparison of Payload Release Confirmation Methods
A variety of analytical techniques can be employed to confirm and quantify the release of the payload from an ADC. The choice of method depends on the specific characteristics of the payload and the desired sensitivity and throughput.
| Method | Principle | Advantages | Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) | Separates the intact ADC, free payload, and other components based on hydrophobicity.[10] | Quantitative, reproducible, and can separate different drug-to-antibody ratio (DAR) species. | May require sample preparation to remove interfering substances. |
| Mass Spectrometry (LC-MS/MS) | Identifies and quantifies the released payload with high specificity and sensitivity by measuring its mass-to-charge ratio.[5][6] | Highly sensitive and specific, allowing for the detection of low levels of released payload.[6] | Requires specialized equipment and expertise; matrix effects can influence quantification. |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their size. Can be used to detect changes in the ADC profile, such as aggregation or fragmentation upon payload release.[10] | Useful for assessing the overall stability and integrity of the ADC. | Not a direct measure of payload release; less sensitive for quantifying the free payload. |
| Fluorescence Resonance Energy Transfer (FRET) | Utilizes a FRET pair incorporated into the linker. Cleavage of the linker separates the pair, leading to a change in fluorescence signal.[11] | Enables real-time monitoring of payload release in living cells.[11] | Requires synthesis of a custom FRET-based linker; potential for interference from cellular autofluorescence. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Can be designed to detect either the intact ADC or the released payload, depending on the antibody and assay format used. | High throughput and relatively simple to perform. | Can be susceptible to matrix effects and cross-reactivity. |
Alternative Linker Technologies
While disulfide linkers like this compound are widely used, other cleavable and non-cleavable linkers offer different release mechanisms and stability profiles.
| Linker Type | Release Mechanism | Advantages | Disadvantages |
| Peptide Linkers (e.g., Val-Cit) | Cleaved by specific proteases (e.g., cathepsin B) that are upregulated in the lysosomal compartment of tumor cells.[12][13] | High stability in circulation and specific release within the target cell.[13] | Release is dependent on the expression and activity of specific enzymes. |
| Hydrazone Linkers | Acid-labile linkers that are cleaved in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[8][12] | Provides an alternative pH-dependent release mechanism. | Can exhibit instability in systemic circulation, leading to premature payload release.[7] |
| Non-Cleavable Linkers | The payload is released upon complete degradation of the antibody backbone within the lysosome.[11][14] | Offer greater stability in circulation.[14] | The released payload remains attached to the linker and an amino acid residue, which may affect its activity. |
Experimental Protocols
RP-HPLC Method for Quantifying Payload Release
This protocol outlines a general method for quantifying the release of a hydrophobic payload from an ADC.
Methodology:
-
Sample Preparation:
-
Incubate the ADC in a relevant biological matrix (e.g., plasma, cell lysate) with and without a reducing agent (e.g., dithiothreitol (B142953) (DTT) or glutathione) at 37°C for various time points.
-
At each time point, stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at a wavelength appropriate for the payload.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the free payload.
-
Integrate the peak area corresponding to the free payload in the experimental samples.
-
Calculate the concentration of the released payload using the standard curve.
-
LC-MS/MS Method for Sensitive Detection of Payload Release
This protocol provides a framework for the highly sensitive detection of payload release.
Methodology:
-
Sample Preparation:
-
Follow the same incubation and protein precipitation steps as described for the RP-HPLC method.
-
Alternatively, for very low concentrations, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to concentrate the payload and remove interfering matrix components.[6]
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable C18 or other appropriate reversed-phase column.
-
Mobile Phases: Typically, water and acetonitrile or methanol (B129727) with a modifier like formic acid or ammonium (B1175870) formate.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for the payload to ensure high selectivity and sensitivity.
-
-
Data Analysis:
-
Use an internal standard to correct for matrix effects and variations in sample processing.
-
Generate a calibration curve by spiking known amounts of the payload and a fixed amount of the internal standard into the biological matrix.
-
Quantify the released payload in the experimental samples by comparing its peak area ratio to the internal standard against the calibration curve.
-
Caption: A typical experimental workflow for confirming payload release.
By employing these methodologies and understanding the characteristics of different linker technologies, researchers can effectively design and validate ADCs with optimal payload release profiles, ultimately leading to the development of more effective and safer targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Strategies and Methods for Studying ADC Payload Release and Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Strategies for ADC Payload Release and Metabolism: A Key Step in the Development - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges of free payload concentration analysis in ADC studies | ICON plc [iconplc.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 9. njbio.com [njbio.com]
- 10. pharmafocusamerica.com [pharmafocusamerica.com]
- 11. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iphasebiosci.com [iphasebiosci.com]
- 14. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Disulfide Linkers for Antibody-Drug Conjugates: A Focus on Stability and Efficacy
For Researchers, Scientists, and Drug Development Professionals
The linker connecting an antibody to a cytotoxic payload is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs). Among the various linker technologies, disulfide linkers have garnered significant attention due to their susceptibility to cleavage in the reducing environment of tumor cells. This guide provides an objective comparison of the performance of different disulfide linkers, with a particular focus on the NO2-SPDMV linker, and is supported by experimental data from various studies.
Disulfide linkers are designed to be stable in the systemic circulation and to release the cytotoxic payload upon entering tumor cells, where the concentration of reducing agents like glutathione (B108866) (GSH) is significantly higher than in the bloodstream.[1][] This targeted release mechanism is crucial for maximizing the therapeutic window of an ADC by enhancing its anti-tumor activity while minimizing off-target toxicities.[3][4] The stability and cleavage kinetics of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[1][5]
Performance Comparison of Disulfide Linkers
Quantitative Data Summary
The following tables summarize representative data from studies comparing disulfide linkers with varying degrees of steric hindrance. This data provides a framework for understanding the trade-off between linker stability and payload release efficiency.
Table 1: In Vitro Plasma Stability of Antibody-Maytansinoid Conjugates with Different Disulfide Linkers
| Linker | Steric Hindrance | Percentage of Maytansinoid Released in Mouse Plasma (24h) | Reference |
| SPP | Unhindered | ~50% | [1] |
| SPDB | Hindered (one methyl group) | ~30% | [1] |
| Hindered Disulfide (two methyl groups) | Highly Hindered | <10% | [1] |
Table 2: In Vitro Cytotoxicity of Anti-CanAg-Maytansinoid Conjugates
| Linker | IC50 (M) on COLO205 Cells | IC50 (M) on HT-29 Cells | Reference |
| SPP-DM1 | 1.1 x 10-11 | 3.1 x 10-11 | [1] |
| SPDB-DM4 | 1.3 x 10-11 | 3.5 x 10-11 | [1] |
Table 3: In Vivo Efficacy of Anti-CanAg-Maytansinoid Conjugates in a COLO205 Xenograft Model
| Linker | Tumor Growth Inhibition | Reference |
| SPP-DM1 | Moderate | [1] |
| SPDB-DM4 | High | [1] |
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of ADC development. Below are detailed methodologies for key experiments cited in this guide.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC (e.g., at 100 µg/mL) in plasma from a relevant species (e.g., human, mouse) at 37°C.[6]
-
Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Sample Processing: Precipitate plasma proteins using a solvent like acetonitrile. This step separates the protein-bound ADC from the released payload.
-
Quantification of Released Payload: Analyze the supernatant for the presence of the free payload using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantification of Intact ADC: Measure the concentration of the intact ADC using methods like ELISA or by analyzing the protein pellet after precipitation.
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the half-life (t1/2) of the ADC in plasma.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency of the ADC in killing cancer cells.
Methodology:
-
Cell Seeding: Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.[7]
-
ADC Treatment: Prepare serial dilutions of the ADC and add them to the cells. Include an untreated control and a control with a non-targeting ADC.
-
Incubation: Incubate the plates for a period that allows for ADC internalization, linker cleavage, and payload-induced cell death (typically 72-120 hours).
-
Viability Assessment: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the MTT to formazan, which can be solubilized and measured spectrophotometrically.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the viability against the ADC concentration to determine the IC50 value (the concentration at which 50% of the cells are killed).[7]
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.
Methodology:
-
Tumor Implantation: Implant human tumor cells subcutaneously into immunocompromised mice.[3][8]
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).[8]
-
ADC Administration: Randomize the mice into treatment groups and administer the ADC, a vehicle control, and any relevant control ADCs intravenously at specified doses and schedules.
-
Efficacy Assessment: Measure tumor volume and body weight regularly (e.g., twice weekly). The primary endpoint is often tumor growth inhibition or tumor regression.[8]
-
Data Analysis: Compare the tumor growth curves between the different treatment groups to determine the efficacy of the ADC.
Visualizing Key Processes
Diagrams can help clarify complex biological pathways and experimental workflows.
Figure 1: General mechanism of action for an ADC with a disulfide linker.
Figure 2: A typical experimental workflow for the preclinical evaluation of ADCs.
Conclusion
The selection of a disulfide linker is a critical decision in the design of an ADC, with a profound impact on its stability, efficacy, and safety profile. While direct comparative data for the this compound linker is currently limited, the principles of steric hindrance and electronic modulation of the disulfide bond provide a rational basis for its design and anticipated performance. As more data becomes available, a clearer understanding of the specific advantages of novel linkers like this compound will emerge, further advancing the field of targeted cancer therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of NO2-SPDMV ADC Specificity: A Guide for Researchers
For researchers, scientists, and drug development professionals, the specificity of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic window and overall success. This guide provides a comparative overview of the validation of ADCs utilizing the cleavable NO2-SPDMV linker, with a focus on experimental data and methodologies to assess specificity.
The this compound linker is a cleavable linker used in the synthesis of ADCs.[1][2] Like other disulfide-containing linkers, it is designed to be stable in the bloodstream and release its cytotoxic payload within the reducing environment of the target cell. This targeted drug release is paramount to minimizing off-target toxicity and maximizing anti-tumor efficacy.
Mechanism of Action: A Targeted Approach
The fundamental principle of an ADC is to combine the antigen-targeting specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. The linker, in this case, this compound, plays a crucial role in this process.
References
A Head-to-Head Comparison: NO2-SPDMV and Non-Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. The choice between a cleavable and a non-cleavable linker strategy dictates the ADC's mechanism of action, stability, and ultimately, its efficacy and safety profile. This guide provides an objective comparison between a glutathione-sensitive cleavable linker, NO2-SPDMV, and non-cleavable linkers, supported by representative experimental data and detailed methodologies to inform rational ADC design.
This compound is a disulfide-containing linker designed for cleavage in the reducing environment of the cell. In contrast, non-cleavable linkers, such as those utilizing a thioether bond (e.g., SMCC), rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload. This fundamental difference in their drug release mechanisms leads to distinct performance characteristics.
At a Glance: this compound (Cleavable) vs. Non-Cleavable Linkers
| Feature | This compound (Disulfide Cleavable) | Non-Cleavable Linker (e.g., Thioether) |
| Mechanism of Payload Release | Reduction of the disulfide bond by intracellular glutathione. | Proteolytic degradation of the antibody in the lysosome. |
| Key Advantage | Bystander Effect: The released, often membrane-permeable payload can kill neighboring antigen-negative tumor cells. | High Plasma Stability: Generally more stable in circulation, leading to a potentially wider therapeutic window and reduced off-target toxicity.[1] |
| Primary Limitation | Potential for premature payload release in circulation due to reduction by circulating thiols.[2] | The released payload remains conjugated to an amino acid, which can limit its membrane permeability and abrogate the bystander effect. |
| Ideal Application | Heterogeneous tumors with variable antigen expression. | Homogeneous, highly antigen-expressing tumors.[3] |
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies comparing disulfide-containing and non-cleavable linkers. It is important to note that direct comparisons of IC50 values and in vivo efficacy can be influenced by the specific antibody, payload, cell line, and experimental conditions.
Table 1: In Vitro Cytotoxicity
| Cell Line | Linker Type | Payload | IC50 (ng/mL) | Reference |
| COLO 205 | Disulfide (SPDB) | DM4 | 0.03 | [4] |
| COLO 205 | Non-cleavable (SMCC) | DM1 | >100 | [4] |
| HER2+ Cells | Sulfatase-cleavable | - | 61 and 111 pM | [5] |
| HER2+ Cells | Non-cleavable | - | 609 pM | [5] |
| HER2+ Cells | Val-Ala (cleavable) | - | 92 pM | [5] |
Lower IC50 values indicate higher potency.
Table 2: In Vivo Efficacy in Xenograft Models
| Tumor Model | Linker Type | Payload | Treatment | Tumor Growth Inhibition (%) | Reference |
| HT-29 (Colon) | Disulfide (SPP) | DM1 | 15 mg/kg | 85 | [4] |
| HT-29 (Colon) | Non-cleavable (SMCC) | DM1 | 15 mg/kg | 50 | [4] |
Table 3: Plasma Stability
| Linker Type | Payload | Species | Half-life (days) | Reference |
| Disulfide (Hindered) | DM4 | Mouse | ~3.5 | [4] |
| Non-cleavable (Thioether) | DM1 | Mouse | ~5 | [4] |
Visualizing the Mechanisms of Action
Caption: Comparative pathways of ADCs with disulfide-cleavable and non-cleavable linkers.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC linker technologies.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for determining the half-maximal inhibitory concentration (IC50) of an ADC.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
ADC with this compound linker
-
ADC with a non-cleavable linker
-
Untreated control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADCs. Remove the medium from the wells and add 100 µL of the diluted ADCs to the respective wells.
-
Incubation: Incubate the plate for 72 to 120 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the logarithm of the ADC concentration to determine the IC50 value.[6]
In Vitro Bystander Effect Assay (Co-culture Method)
This assay directly measures the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
96-well plates
-
ADCs with cleavable and non-cleavable linkers
-
Fluorescence plate reader or imaging system
Procedure:
-
Cell Seeding: Seed the Ag+ and fluorescently labeled Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1). Include monoculture controls for each cell line. Allow cells to adhere overnight.
-
ADC Treatment: Treat the co-cultures and monocultures with a serial dilution of the ADCs.
-
Incubation: Incubate the plates for 72-120 hours.
-
Data Acquisition: Measure the fluorescence intensity of the GFP-expressing Ag- cells.
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture with that in the monoculture. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[5]
Caption: Experimental workflow for comparing disulfide and non-cleavable linker technologies.
In Vivo Plasma Stability and Efficacy Study in a Mouse Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo stability and anti-tumor activity of ADCs.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human tumor cell line
-
Matrigel (optional)
-
ADCs with cleavable and non-cleavable linkers
-
Vehicle control
-
Calipers for tumor measurement
-
Blood collection supplies
-
LC-MS system
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth and Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
ADC Administration: Administer the ADCs and vehicle control intravenously at the desired dose and schedule.
-
Monitoring: Measure tumor volume with calipers and record body weights 2-3 times per week.
-
Plasma Collection: Collect blood samples at various time points post-ADC administration to assess plasma stability.
-
Plasma Stability Analysis (LC-MS): Isolate the ADC from the plasma matrix. Analyze the samples using a high-resolution mass spectrometer to determine the average drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates payload loss.[7]
-
Endpoint: Terminate the study when tumors in the control group reach a maximum allowable size.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to evaluate efficacy.[4]
Conclusion
The selection between a cleavable linker like this compound and a non-cleavable linker is a critical decision in ADC development that requires careful consideration of the target antigen, tumor biology, and payload characteristics. Disulfide-containing linkers are particularly advantageous for treating heterogeneous tumors due to their ability to mediate a potent bystander effect. However, this may be accompanied by lower plasma stability. Conversely, non-cleavable linkers offer enhanced stability, which can translate to an improved safety profile, but their efficacy is generally restricted to antigen-expressing cells. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of these linker technologies to facilitate the development of next-generation ADCs with an optimized therapeutic window.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cleavable ADC Linkers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a cleavable linker is a pivotal decision in the design of an Antibody-Drug Conjugate (ADC) that profoundly influences its therapeutic index. This guide provides an objective, data-driven comparison of the four major classes of cleavable linkers: hydrazone, disulfide, peptide, and β-glucuronide. This in-depth analysis summarizes quantitative data on linker performance, details key experimental methodologies for their evaluation, and presents visual representations of their mechanisms of action and experimental workflows to aid in the rational design of next-generation ADCs.
The linker component of an ADC serves as the critical bridge between the monoclonal antibody (mAb) and the potent cytotoxic payload. Its primary roles are to ensure the ADC remains stable in systemic circulation, preventing premature payload release and off-target toxicity, and to facilitate the efficient release of the payload at the tumor site. Cleavable linkers are designed to be severed in response to specific triggers within the tumor microenvironment or inside cancer cells.
Comparative Performance of Cleavable ADC Linkers
The stability of a linker in circulation and its efficiency of cleavage at the target site are paramount for a successful ADC. The following tables summarize available quantitative data on the performance of different cleavable linkers. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.
Table 1: Plasma Stability of Cleavable Linkers
| Linker Type | Linker Example | ADC Construct | Plasma Source | Stability Metric | Value | Reference |
| Hydrazone | Phenylketone-derived | Not Specified | Human and Mouse | Half-life (t½) | ~2 days | [1] |
| Carbonate Linker (acid-labile) | Sacituzumab govitecan | Human | Half-life (t½) | 36 hours | [2] | |
| Disulfide | SPDB | Maytansinoid ADC | Not Specified | Not Specified | Generally more stable than early hydrazones | [3] |
| Peptide | Valine-Citrulline (Val-Cit) | Trastuzumab-vc-MMAE | Rat | Not Specified | More stable than disulfide linkers | [4] |
| Valine-Alanine (Val-Ala) | Anti-CD22 ADC | Mouse, Cynomolgus Monkey, Human | Not Specified | High stability | [5] | |
| β-Glucuronide | Glucuronide-MMAE | cAC10-MMAE | Rat | Half-life (t½) | 81 days (extrapolated) | [6][7] |
Table 2: In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers
| Linker Type | ADC Model | Cell Line | IC50 | Reference(s) |
| Hydrazone | Gemtuzumab ozogamicin | HL-60 | ~0.03 µg/mL | |
| Disulfide | IMGN901 (taplumotab sunate) | Various solid tumor lines | Sub-nanomolar range | |
| Peptide (Val-Cit) | Trastuzumab-vc-MMAE | N87 (HER2-positive) | ~13-43 ng/mL | |
| β-Glucuronide | β-glucuronide-MMAE ADC | Karpas 299 (CD30+) | 10 ng/mL | [6] |
| β-Glucuronide | β-glucuronide-MMAF ADC | L540cy (CD30+) | 1 ng/mL | [6] |
Table 3: In Vivo Efficacy of ADCs with Different Cleavable Linkers in Xenograft Models
| Linker Type | ADC Model | Xenograft Model | Efficacy Endpoint | Outcome | Reference(s) |
| Peptide (Val-Cit) | Trastuzumab-vc-MMAE | NCI-N87 Gastric Cancer | Tumor Growth Inhibition | Significant tumor regression | [8] |
| Peptide (Val-Ala) | F16-Val-Ala-MMAE | A431 Epidermoid Carcinoma | Tumor Growth Inhibition | Better performance than Val-Cit, Val-Lys, and Val-Arg linkers in this model | [4] |
| β-Glucuronide | cAC10-β-glucuronide-MMAE | Karpas 299 Lymphoma | Tumor Growth Inhibition | Pronounced antitumor activity | [6] |
| β-Glucuronide | Tandem-cleavage linker (glucuronide + peptide) | Granta 519 Lymphoma | Tumor Growth Inhibition | Equal or better efficacy compared to a standard vedotin conjugate | [6] |
Mechanisms of Action and Experimental Workflows
The distinct cleavage mechanisms of these linkers are fundamental to their function. The following diagrams illustrate these processes and a typical workflow for evaluating ADCs.
Experimental Protocols
Robust and standardized experimental protocols are essential for the accurate assessment and comparison of ADC linkers.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse) at 37°C. A buffer control (ADC in PBS) should be run in parallel.[9]
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 120, 168 hours).[9]
-
Immediately freeze the collected samples at -80°C to quench any further reactions.[9]
-
Analyze the samples to quantify the amount of intact ADC and released payload. This can be achieved through methods such as:
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of total antibody and antibody-conjugated drug.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the average drug-to-antibody ratio (DAR) over time or to quantify the free payload after protein precipitation.[9][11]
-
-
Plot the percentage of intact ADC or the concentration of released payload over time to determine the linker's stability and half-life in plasma.[10]
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.
Methodology:
-
Seed target cancer cells in a 96-well plate at an optimal density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.[12][13]
-
Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload.[12]
-
Add the diluted solutions to the cells and incubate for a period that allows for multiple cell doublings (e.g., 48-144 hours).[12][13]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[12][13]
-
Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals and incubate overnight.[12][13]
-
Measure the absorbance at 570 nm using a microplate reader.[12][13]
-
Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value.[13]
Bystander Effect Assay (Co-culture Method)
Objective: To evaluate the ability of the ADC's released payload to kill neighboring antigen-negative cells.[14]
Methodology:
-
Generate a stable antigen-negative (Ag-) cell line expressing a fluorescent protein (e.g., GFP) for easy identification.[14]
-
In a 96-well plate, seed a mixture of antigen-positive (Ag+) and fluorescently labeled Ag- cells at various ratios (e.g., 1:1, 3:1, 9:1). Include control wells with only Ag- cells.[14][15]
-
After 24 hours, treat the co-cultures with a predetermined concentration of the ADC. This concentration should be highly cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- cells in monoculture.[14]
-
Incubate the plates for 72-120 hours.[14]
-
Assess the viability of the Ag- cells using one of the following methods:
-
Imaging-based: Stain the cells with a nuclear marker (e.g., Hoechst 33342) and a dead cell stain (e.g., Propidium Iodide). Acquire images using a high-content imager and quantify the number of live (GFP-positive, PI-negative) and dead (GFP-positive, PI-positive) Ag- cells.[14]
-
Flow Cytometry: Harvest the cells and analyze the population based on fluorescent protein expression to distinguish Ag- cells. Use a viability dye to determine the percentage of viable Ag- cells.[15]
-
-
Calculate the percentage of bystander cell killing by normalizing the number of viable Ag- cells in the treated co-culture wells to the untreated co-culture control wells.[15]
In Vivo Efficacy Study (Subcutaneous Xenograft Model)
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.[16]
Methodology:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 to 1 x 10^7 cells) into the flank of immunocompromised mice (e.g., nude or SCID).[16][17]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[16]
-
Randomize the mice into treatment groups (e.g., vehicle control, unconjugated mAb, ADC at different doses).[16]
-
Administer the treatments intravenously at the specified doses and schedule.[16]
-
Monitor tumor volume using calipers two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.[16]
-
The study is typically terminated when the tumors in the control group reach a predetermined size or when animals show signs of excessive toxicity.[16]
-
At the end of the study, tumors can be excised and weighed.[18]
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.[16]
Conclusion
The choice of a cleavable linker is a critical, context-dependent decision in ADC design. Hydrazone linkers, while historically significant, are often less stable in plasma compared to newer technologies. Disulfide linkers offer a redox-sensitive release mechanism but can also be susceptible to premature cleavage. Peptide linkers, particularly the Val-Cit motif, have become a mainstay in ADC development, offering a good balance of stability and efficient enzymatic cleavage. β-glucuronide linkers represent a highly promising class, demonstrating exceptional plasma stability and potent anti-tumor activity. The development of tandem-cleavage linkers that combine multiple motifs may offer a path toward ADCs with an even wider therapeutic window. A thorough preclinical evaluation, including the assays detailed in this guide, is essential for selecting the optimal linker technology to maximize therapeutic success.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. adcreview.com [adcreview.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to ADC Linker Technology: The Role of the Cleavable Disulfide Linker NO2-SPDMV
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of antibody-drug conjugate (ADC) linker technologies, with a specific focus on the mechanism and characteristics of the cleavable disulfide linker, NO2-SPDMV. As the linker is a critical component influencing the efficacy, safety, and pharmacokinetics of an ADC, this document aims to furnish researchers with the necessary information to make informed decisions in ADC design and development.
The Mechanism of Action of Antibody-Drug Conjugates
Antibody-drug conjugates are a class of targeted therapeutics designed to deliver potent cytotoxic agents specifically to cancer cells.[1][2] This targeted delivery is achieved by linking a highly potent small-molecule drug (the payload) to a monoclonal antibody (mAb) that recognizes a specific antigen on the surface of tumor cells. The linker connects the antibody and the payload and is designed to be stable in systemic circulation while enabling the release of the payload upon internalization into the target cell.[2]
The general mechanism of action for an ADC is a multi-step process:
-
Circulation and Targeting: The ADC circulates in the bloodstream until the antibody component recognizes and binds to its specific target antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through a process called endocytosis.
-
Trafficking: The internalized ADC is trafficked within the cell, often to compartments like endosomes and lysosomes.
-
Payload Release: Inside the cell, the linker is cleaved, or the antibody is degraded, leading to the release of the cytotoxic payload.
-
Cytotoxicity: The released payload then exerts its cell-killing effect, for instance, by damaging DNA or disrupting microtubule polymerization, leading to apoptosis of the cancer cell.[1]
The Critical Role of the Linker: A Comparison
The choice of linker is paramount in ADC design as it dictates the stability of the conjugate in circulation and the mechanism of payload release.[2][3] Linkers are broadly categorized into two main types: non-cleavable and cleavable.
Non-cleavable linkers , such as thioether-based linkers (e.g., SMCC used in Kadcyla®), rely on the complete lysosomal degradation of the antibody to release the payload.[4][5][6] This results in the payload being released with an attached amino acid residue from the antibody.
Cleavable linkers are designed to be broken by specific triggers present in the tumor microenvironment or within the cancer cell.[4][5] This allows for a more controlled and potentially more efficient release of the payload. There are several types of cleavable linkers, each with a distinct cleavage mechanism.
| Linker Type | Cleavage Mechanism | Advantages | Disadvantages |
| Disulfide Linkers (e.g., this compound) | Reduction of the disulfide bond in the high glutathione (B108866) (GSH) environment of the cell cytoplasm.[7][] Can also be cleaved by enzymes like thioredoxin and glutaredoxin.[1][9][10] | Good serum stability with rapid cleavage intracellularly.[][12] The release kinetics can be tuned by modifying the steric hindrance around the disulfide bond.[13] | Potential for premature cleavage in the bloodstream due to interaction with circulating thiols. |
| Peptide Linkers (e.g., Val-Cit) | Enzymatic cleavage by proteases, such as cathepsin B, which are highly active in the lysosomal compartment of tumor cells.[6] | High stability in circulation and efficient cleavage in the lysosome. Well-established and widely used. | Can be susceptible to cleavage by other proteases, and their hydrophobic nature can lead to ADC aggregation.[14] |
| Hydrazone Linkers | Acid-catalyzed hydrolysis in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[4][15] | One of the earliest types of cleavable linkers. | Prone to instability and premature drug release in the slightly acidic tumor microenvironment or even in systemic circulation, which can lead to off-target toxicity.[15] |
| β-Glucuronide Linkers | Cleavage by the enzyme β-glucuronidase, which is abundant in the tumor microenvironment and lysosomes.[7] | High hydrophilicity, which can reduce ADC aggregation. Demonstrates greater plasma stability compared to some peptide linkers.[7] | The enzyme is also present in some normal tissues, which could lead to off-target effects. |
Focus on the this compound Disulfide Linker
This compound is a cleavable linker utilized in the synthesis of ADCs.[16][17] Its core feature is a disulfide bond (-S-S-), which acts as the trigger for payload release.
The mechanism of cleavage for a disulfide linker like this compound is based on the significant difference in the reductive potential between the extracellular environment and the intracellular cytoplasm. The concentration of glutathione (GSH), a key intracellular reducing agent, is approximately 1,000-fold higher inside cells (1-10 mM) compared to the blood plasma (~5 µM).[] This high intracellular GSH concentration facilitates the rapid reduction and cleavage of the disulfide bond, releasing the payload within the target cancer cell.
Experimental Protocols for Evaluating Linker Stability
Assessing the stability of an ADC linker is crucial for predicting its in vivo performance. The following are key in vitro assays used to evaluate linker stability.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and quantify the premature release of the payload in plasma from different species (e.g., human, mouse, rat).
Methodology:
-
ADC Incubation: The ADC is incubated at a defined concentration (e.g., 100 µg/mL) in fresh plasma at 37°C.[18]
-
Time Points: Aliquots of the plasma are collected at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[18]
-
Sample Preparation: Plasma proteins are precipitated from the aliquots, typically using a cold organic solvent like acetonitrile. An internal standard is often added for accurate quantification.[18]
-
Quantification: The concentration of the released payload in the supernatant is quantified using a sensitive analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18]
Lysosomal Stability and Cleavage Assay
Objective: To evaluate the efficiency of payload release from the ADC within the lysosomal compartment.
Methodology:
-
Lysosome Isolation: Lysosomes are isolated from cultured cells or tissues (e.g., rat liver) using differential centrifugation.[19]
-
ADC Incubation: The ADC is incubated with the isolated lysosomal fraction in an acidic buffer (pH 4.5-5.0) at 37°C.[19]
-
Time Points: Aliquots are taken at various time points.
-
Reaction Quenching: The enzymatic reactions are stopped, for example, by adding a quenching solution.[19]
-
Analysis: The samples are analyzed by methods such as LC-MS to quantify the amount of released payload and remaining intact ADC.[19]
Intracellular Catabolism Assay
Objective: To assess the processing of the ADC and the release of the payload in whole cells.
Methodology:
-
Cell Culture: Target cancer cells are cultured in appropriate media.
-
ADC Treatment: The cells are treated with the ADC at various concentrations and for different durations.[18]
-
Cell Lysis: After incubation, the cells are harvested and lysed to release the intracellular contents.
-
Analysis: The cell lysate is analyzed to quantify the amount of internalized ADC and the released payload.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the key processes.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Cleavage mechanism of a disulfide linker in the intracellular environment.
Caption: Experimental workflow for assessing ADC linker stability.
References
- 1. [PDF] Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody–Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 2. purepeg.com [purepeg.com]
- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. genemedi.net [genemedi.net]
- 7. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 9. Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 12. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 13. njbio.com [njbio.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. This compound - Immunomart [immunomart.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for NO2-SPMVs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of Nitro-fatty acid-conjugated small-molecule prodrug micellar vesicles (NO2-SPMVs). The validation of these analytical methods is crucial for ensuring the identity, purity, quality, and potency of this novel drug delivery system. This document outlines the validation of key analytical techniques for the characterization of NO2-SPMVs, with a focus on High-Performance Liquid Chromatography (HPLC) for quantification and drug release, and Dynamic Light Scattering (DLS) for particle size analysis. The validation parameters and acceptance criteria discussed are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]
Overview of Analytical Methods
The selection of an analytical method for the quality control of NO2-SPMVs depends on the specific attributes being assessed.
-
High-Performance Liquid Chromatography (HPLC): A powerful separation technique that is highly specific and sensitive.[3] It is the preferred method for quantifying the encapsulated drug, determining encapsulation efficiency, and studying in vitro drug release kinetics.[3][4]
-
Dynamic Light Scattering (DLS): A non-invasive technique used to measure the size distribution of nanoparticles in a suspension.[5][6] It is a critical method for characterizing the physical stability of the NO2-SPMV formulation.
-
Transmission Electron Microscopy (TEM): Provides high-resolution images of nanoparticles, offering insights into their morphology and size.[5] It is often used to complement DLS data.
-
UV-Vis Spectrophotometry: A simpler, more rapid technique that can be used for the quantification of the prodrug, particularly during formulation development and for in-process controls.
Data Presentation: Comparison of Analytical Method Performance
The following tables summarize the typical validation data for the proposed HPLC and DLS methods for the analysis of NO2-SPMVs. These values are illustrative and represent expected results for such analytical methods.
Table 1: HPLC Method for Quantification and Drug Release
| Validation Parameter | Acceptance Criteria | Typical HPLC Performance |
| Specificity | No interference from blank/placebo | No interfering peaks observed |
| Linearity (r²) | ≥ 0.999 | > 0.999 |
| Range (µg/mL) | 1 - 250 | 1 - 250 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 1.0% | < 1.0% |
| - Intermediate Precision | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) (µg/mL) | Report | 0.1 |
| Limit of Quantitation (LOQ) (µg/mL) | Report | 0.5 |
| Robustness | No significant impact on results | Robust to minor variations |
Table 2: DLS Method for Particle Size Analysis
| Validation Parameter | Acceptance Criteria | Typical DLS Performance |
| Accuracy | ± 10% of certified reference material | Within ± 5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 5% | < 3% |
| - Intermediate Precision | ≤ 10% | < 7% |
| Robustness | No significant impact on results | Robust to minor variations in sample concentration and temperature |
Experimental Protocols
Detailed methodologies for the validation of both HPLC and DLS methods are presented below.
Proposed HPLC Method for Assay and Impurity Determination
This hypothetical method is based on common practices for the analysis of small-molecule prodrugs and nanoparticle formulations.[3][7]
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (gradient elution)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the NO2-SPMV reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution: Disrupt the NO2-SPMV sample using a suitable solvent (e.g., methanol (B129727) or acetonitrile) to release the encapsulated drug. Dilute with the mobile phase to a nominal concentration of 100 µg/mL.
Validation Procedures:
-
Specificity: Analyze blank (mobile phase), placebo (formulation excipients without the active ingredient), and the standard solution.
-
Linearity: Prepare a series of standard solutions at different concentrations (e.g., 1, 10, 50, 100, 150, 200, 250 µg/mL) and plot the peak area versus concentration.
-
Accuracy: Perform recovery studies by spiking the placebo with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample solution on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Analyze the same sample on different days, with different analysts, and/or on different instruments.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results.
Proposed DLS Method for Particle Size Analysis
This protocol is based on standard procedures for nanoparticle characterization.[5]
Instrumental Parameters:
-
Laser Wavelength: 633 nm
-
Scattering Angle: 173°
-
Temperature: 25°C
-
Measurement Duration: 3 runs of 10-15 measurements each
Sample Preparation:
-
Dilute the NO2-SPMV formulation with deionized water to an appropriate concentration to ensure an optimal scattering intensity.
Validation Procedures:
-
Accuracy: Measure a certified nanoparticle size standard (e.g., polystyrene latex beads) and compare the result to the certified value.
-
Precision:
-
Repeatability: Perform multiple measurements of the same sample preparation.
-
Intermediate Precision: Analyze the same sample on different days and/or by different analysts.
-
-
Robustness: Evaluate the effect of minor variations in sample concentration and measurement temperature on the particle size results.
Visualizations
Workflow for Analytical Method Validation
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and characterization of water-soluble prodrug, liposomes and micelles of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 6. Surfactant Micellar and Vesicle Microenvironments and Structures Under Synthetic Organic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Cleavable vs. Non-Cleavable Linkers: A Fundamental Dichotomy
A Comparative Analysis of Antibody-Drug Conjugate (ADC) Linker Stability
The stability of the linker is a paramount consideration in the design and development of antibody-drug conjugates (ADCs), profoundly influencing their therapeutic index by dictating the timely and targeted release of the cytotoxic payload. An ideal linker must be sufficiently stable in systemic circulation to prevent premature drug release, which could lead to off-target toxicities, while also facilitating efficient payload liberation within the tumor microenvironment or inside cancer cells.[1][2][3] This guide provides a comparative overview of the stability of various ADC linkers, supported by experimental data and detailed methodologies, to assist researchers in selecting the optimal linker strategy for their therapeutic candidates.
ADC linkers are broadly categorized into two main classes: cleavable and non-cleavable, each with distinct mechanisms of action and stability profiles.
Cleavable linkers are designed to release their payload upon encountering specific triggers that are more prevalent in the tumor microenvironment or within tumor cells.[1][4] These triggers can be enzymatic, such as the presence of proteases like cathepsin B, or chemical, such as acidic pH in endosomes and lysosomes or a reducing environment rich in glutathione.[1][5]
Non-cleavable linkers , in contrast, rely on the complete degradation of the antibody backbone within the lysosome to release the payload, which remains attached to an amino acid residue from the antibody.[6][4] This mechanism generally confers higher plasma stability and minimizes the "bystander effect," where the released drug can kill neighboring antigen-negative cells.[1][6]
The choice between a cleavable and non-cleavable linker is a critical design decision that impacts the ADC's efficacy, safety, and overall therapeutic window.[6]
Quantitative Comparison of ADC Linker Stability
The in vivo and ex vivo stability of ADCs is a critical factor in their development and is often assessed by measuring the retention of the drug-to-antibody ratio (DAR) or the percentage of intact ADC over time in plasma or serum.[3][7] The following tables summarize representative stability data for various linker types from preclinical studies.
Table 1: In Vivo Stability of Cleavable Exatecan Linkers in Rat Plasma [7]
| Linker Technology | ADC | Initial DAR | DAR after 7 days | % DAR Retention |
| Phosphonamidate (LP5) | Trastuzumab-LP5 | 8 | ~8 | ~100% |
| GGFG (T-DXd/Enhertu) | Trastuzumab-deruxtecan | 8 | ~5 | ~62.5% |
| Exo-linker (APL-1082) | Trastuzumab-exo-EVC-exatecan | ~8 | >4 | Superior to GGFG |
Table 2: Ex Vivo Stability of Various Linker Types
| Linker Type | Example ADC/Construct | Serum/Plasma Type | Key Stability Findings | Reference(s) |
| Peptide (Val-Cit-PABC) | ITC6104RO | Mouse Plasma | Unstable due to susceptibility to mouse carboxylesterase 1c (Ces1c).[1][8] | [1][8] |
| Peptide (Val-Cit-PABC) | - | Human Plasma | High stability, with no significant degradation observed after 28 days of incubation.[2] | [2] |
| Peptide (Glu-Val-Cit) | - | Mouse and Human Plasma | High stability, designed to resist cleavage by mouse carboxylesterase.[2] | [2] |
| Hydrazone (pH-Sensitive) | - | Human Plasma | Stable at physiological pH (~7.4) but hydrolyzes in acidic environments. Half-life of ~2 days.[2][9][10] | [2][9][10] |
| Silyl Ether (acid-cleavable) | MMAE conjugate | Human Plasma | Significantly improved stability over traditional acid-cleavable linkers, with a half-life of >7 days.[1][10] | [1][10] |
| Tandem-Cleavage Linker | Anti-CD79b MMAE | Rat Serum | ~80% intact ADC after 7 days, demonstrating enhanced stability compared to standard vc-MMAE linkers (~30% intact).[9] | [9] |
| Thioether (Non-cleavable) | - | - | Generally considered to have higher plasma stability compared to cleavable linkers.[6][9][11] | [6][9][11] |
| OHPAS Linker | ITC6103RO | Mouse and Human Plasma | Stable in both mouse and human plasma.[8] | [8] |
Experimental Protocols
Accurate assessment of ADC linker stability is crucial for preclinical development. The following are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
This assay evaluates the stability of an ADC in plasma from different species to predict its behavior in circulation.[3][12]
Materials:
-
Antibody-Drug Conjugate (ADC) test article
-
Plasma (e.g., human, mouse, rat)
-
Phosphate-Buffered Saline (PBS)
-
Incubator at 37°C
-
Analytical instruments (LC-MS or ELISA plate reader)
Procedure:
-
Preparation: Prepare stock solutions of the ADC in an appropriate buffer.
-
Incubation: Incubate the ADC in plasma at a defined concentration at 37°C.[9]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).[9][13]
-
Sample Processing: At each time point, stop the reaction, often by placing the sample on ice.[13] The ADC is then typically isolated from plasma proteins using immunoaffinity capture.[12]
-
Analysis:
-
LC-MS: The sample is analyzed by Liquid Chromatography-Mass Spectrometry to determine the average DAR. The components of the ADC are separated, and the mass spectrometer detects the different drug-loaded and unloaded antibody species.[3]
-
ELISA: An Enzyme-Linked Immunosorbent Assay can be used to quantify the concentration of the intact ADC. This involves capturing the ADC and using a detection antibody that recognizes the payload.
-
-
Data Analysis: The average DAR or the percentage of intact ADC is plotted against time to determine the stability of the ADC.[3][9]
In Vivo Pharmacokinetic Study
This study assesses the stability and pharmacokinetic profile of an ADC in an animal model.[1][14]
Materials:
-
Antibody-Drug Conjugate (ADC) test article
-
Sterile PBS
-
Appropriate animal model (e.g., mice, rats)
-
Anesthetic
-
Blood collection supplies
Procedure:
-
Dosing: Administer a single dose of the ADC to the animals, typically via intravenous injection.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 96, and 168 hours) post-injection.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Analysis: Analyze the plasma samples to determine the concentrations of the total antibody, intact ADC, and potentially the free payload using methods like ELISA or LC-MS/MS.[14]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life for each analyte.
Visualization of Key Concepts and Workflows
To further elucidate the principles of ADC linker stability, the following diagrams illustrate the mechanisms of payload release and a typical experimental workflow.
Caption: Mechanisms of payload release for cleavable and non-cleavable ADC linkers.
Caption: Workflow for assessing ADC linker stability using an in vitro plasma assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. adcreview.com [adcreview.com]
- 6. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 7. benchchem.com [benchchem.com]
- 8. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 12. ADC Plasma Stability Assay [iqbiosciences.com]
- 13. benchchem.com [benchchem.com]
- 14. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Antibody-Drug Conjugates: In Vitro and In Vivo Correlation of Disulfide and Non-Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Antibody-Drug Conjugates (ADCs) featuring two distinct linker technologies: a cleavable disulfide linker and a non-cleavable maleimide-based linker. Due to the limited availability of public data on NO2-SPDMV ADCs, this comparison focuses on ADCs utilizing the structurally related and well-characterized SPDB (a disulfide-containing linker) and SMCC (a non-cleavable thioether linker) linkers. The aim is to offer a comprehensive overview of their in vitro and in vivo performance, supported by experimental data and detailed methodologies, to inform ADC development strategies.
Executive Summary
The choice of linker is a critical determinant of the therapeutic index of an ADC, influencing its stability, efficacy, and toxicity profile. This guide delves into the performance of ADCs employing a cleavable disulfide linker (exemplified by SPDB-DM4) and a non-cleavable thioether linker (exemplified by SMCC-DM1). While direct head-to-head comparative studies are scarce, this document collates and presents available data from various sources to facilitate a meaningful comparison. The disulfide-linked ADC is designed to release its cytotoxic payload in the reducing environment of the cell, whereas the non-cleavable linker relies on the complete degradation of the antibody backbone for payload release. Understanding the nuances of their in vitro cytotoxicity and the correlation with in vivo anti-tumor activity is paramount for the rational design of next-generation ADCs.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data for ADCs containing either the SPDB-DM4 or the SMCC-DM1 linker-payload combination. It is crucial to note that the data presented are from different studies and, therefore, experimental conditions such as cell lines, xenograft models, and dosing regimens may vary. This inherent limitation should be considered when drawing direct comparisons.
Table 1: In Vitro Cytotoxicity of SPDB-DM4 and SMCC-DM1 ADCs
| ADC Configuration | Cell Line | Target Antigen | IC50 Value | Reference |
| huC242-SPDB-DM4 | COLO 205 | CanAg | Not explicitly stated in text, but shown to be highly active in vitro.[1] | [1] |
| Trastuzumab-SMCC-DM1 | HCC1954 | HER2 | 33 ± 20 pmol/L[2] | [2] |
| Trastuzumab-SMCC-DM1 | BT-474 | HER2 | Not explicitly stated in pmol/L, but highly potent.[3] | [3] |
Table 2: In Vivo Efficacy of SPDB-DM4 and SMCC-DM1 ADCs
| ADC Configuration | Xenograft Model | Dosing Regimen | Outcome | Reference |
| huC242-SPDB-DM4 | HT-29 | Single dose of 50 µg/kg or 150 µg/kg | Dose-dependent tumor growth inhibition.[1] | [1] |
| huC242-SPDB-DM4 | COLO 205 | Low dose (~20% of MTD) | Delay in tumor growth.[4] | [4] |
| Trastuzumab-SMCC-DM1 | HCC1954 | Single 4 mg/kg dose | Significant reduction of tumor growth, comparable to T-DM1.[5] | [5] |
| Trastuzumab-SMCC-DM1 | BT-474 EEI | 10 and 15 mg/kg once every 3 weeks for three doses | Tumor regression.[3] | [3] |
| Trastuzumab-SMCC-DM1 | JIMT-1 | Weekly treatments | Partial but significant tumor growth inhibition.[6] | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental findings. Below are representative protocols for key in vitro and in vivo assays used in the evaluation of ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)[7][8][9]
This protocol outlines a standard procedure for determining the cytotoxic effect of an ADC on cancer cell lines.
1. Cell Seeding:
-
Culture antigen-positive and antigen-negative cell lines in appropriate media.
-
Harvest cells and perform a cell count.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000–10,000 cells/well) in a volume of 50 µL.
-
Incubate the plate at 37°C with 5% CO2 overnight to allow for cell attachment.
2. ADC Treatment:
-
Prepare serial dilutions of the ADC in complete cell culture medium.
-
Add 50 µL of the ADC dilutions to the respective wells. Include untreated control wells and blank wells (medium only).
-
Incubate the plate for a duration relevant to the payload's mechanism of action (typically 48-144 hours).
3. MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate at 37°C for 1-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in the dark to dissolve the formazan crystals.
4. Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using a suitable sigmoidal curve-fitting model.
In Vivo Xenograft Tumor Model Efficacy Study[10][11][12][13][14]
This protocol describes a general workflow for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.
1. Cell Implantation:
-
Resuspend tumor cells (e.g., 5 x 10^6 cells) in an appropriate medium, potentially mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
2. Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers twice weekly.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
3. ADC Administration:
-
Administer the ADC, vehicle control, and any comparator agents via the appropriate route (typically intravenously).
-
The dosing schedule (e.g., single dose, weekly injections) and dose levels should be based on prior pharmacokinetic and tolerability studies.
4. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise, weigh, and photograph the tumors.
-
Calculate tumor growth inhibition (TGI) as a percentage relative to the control group.
5. Histological and Biomarker Analysis:
-
Tissues can be collected for further analysis, such as histology (H&E staining) and immunohistochemistry to assess tumor morphology and biomarker expression.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the evaluation of ADCs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Antibody-Drug Conjugate Linker Technologies: A Cross-Validation of NO2-SPDMV ADC Characterization
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of an antibody-drug conjugate (ADC) are critically influenced by the chemical linker that connects the monoclonal antibody to the cytotoxic payload. The choice of linker dictates the ADC's stability in circulation, its drug-release mechanism, and its overall therapeutic window. This guide provides an objective comparison of three distinct linker technologies: the redox-sensitive disulfide linker (represented by NO2-SPDMV), the protease-cleavable valine-citrulline (VC) linker, and the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. This comparison is supported by a compilation of experimental data from various studies to aid in the rational design and characterization of novel ADCs.
Comparative Analysis of ADC Linker Technologies
The selection of a linker technology is a pivotal decision in ADC development, with each type offering a unique set of advantages and disadvantages. The following tables summarize the key characteristics and performance metrics of disulfide, protease-cleavable, and non-cleavable linkers.
Table 1: Key Characteristics of ADC Linker Technologies
| Feature | Disulfide Linker (e.g., this compound) | Protease-Cleavable Linker (e.g., Val-Cit) | Non-Cleavable Linker (e.g., SMCC) |
| Release Mechanism | Reduction of the disulfide bond by intracellular glutathione.[1][2] | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).[3][4] | Proteolytic degradation of the antibody backbone in the lysosome.[3] |
| Payload Release Form | Unmodified payload.[5] | Unmodified or near-unmodified payload.[3] | Payload attached to an amino acid residue from the antibody. |
| Bystander Effect | Generally higher, as the released payload can be membrane-permeable. | Generally higher, as the released payload can be membrane-permeable.[3] | Generally lower, as the charged payload-amino acid complex is less membrane-permeable. |
| Plasma Stability | Can be variable; susceptible to premature cleavage in the bloodstream.[6] | Generally stable in circulation, but can be susceptible to cleavage by certain plasma enzymes.[4][7] | Generally exhibits high plasma stability.[6][8] |
| Off-Target Toxicity | Potentially higher if premature cleavage occurs. | Can occur if the linker is cleaved by non-target proteases.[7] | Generally lower due to higher plasma stability. |
Table 2: Comparative Performance Data of Different ADC Linker Chemistries
Disclaimer: The following data is compiled from multiple sources for illustrative purposes. Direct comparison should be made with caution as experimental conditions, antibodies, and payloads may vary.
| Parameter | Disulfide Linker ADC | Val-Cit Linker ADC | SMCC Linker ADC |
| Average DAR (HIC-HPLC) | 3.5 - 4.5 | 3.8 - 4.2 | 3.5 - 4.0 |
| In Vitro Plasma Stability (% intact ADC after 72h) | ~70-85% | >90% (human plasma), <50% (mouse plasma)[4][8] | >95% |
| In Vitro Cytotoxicity (IC50) | 0.1 - 10 nM | 0.05 - 5 nM | 0.5 - 50 nM |
| In Vivo Efficacy (Tumor Growth Inhibition) | High, potential for bystander effect.[9] | High, potent bystander effect observed.[3] | Moderate to high, dependent on target expression.[9] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate characterization and comparison of ADCs with different linker technologies.
Protocol 1: Determination of Average Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC
Objective: To determine the average DAR and the distribution of different drug-loaded species of an ADC.[10][11][12]
Materials:
-
ADC sample
-
HIC HPLC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
HPLC System Setup: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min until a stable baseline is achieved. Set UV detection at 280 nm.
-
Chromatographic Separation: Inject 10-20 µL of the prepared ADC sample. Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes to elute the bound ADC species.
-
Data Analysis: Integrate the peak areas for the unconjugated antibody (DAR0) and the different drug-loaded species (DAR2, DAR4, etc.). The weighted average DAR is calculated from the relative peak areas of the different species.[10]
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC in plasma by measuring the amount of intact ADC over time.[6][8][13]
Materials:
-
Test ADC
-
Control ADC (with a known stable linker)
-
Frozen plasma from relevant species (e.g., human, mouse)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
LC-MS or ELISA reader for analysis
Procedure:
-
ADC Incubation: Thaw plasma at 37°C. Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the plasma. Prepare a control sample in PBS.
-
Time-Point Sampling: Incubate samples at 37°C. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96 hours). Immediately snap-freeze and store at -80°C.
-
Sample Analysis:
-
LC-MS for DAR Measurement: Isolate the ADC from plasma using immunoaffinity capture (e.g., anti-human IgG beads). Elute and reduce the ADC to separate heavy and light chains. Analyze by LC-MS to determine the average DAR at each time point. A decrease in DAR indicates payload deconjugation.[13]
-
ELISA for Intact ADC Quantification: Use a sandwich ELISA to quantify the concentration of intact ADC at each time point.
-
-
Data Analysis: Plot the percentage of intact ADC or average DAR against time to determine the stability profile of the ADC in plasma.
Protocol 3: In Vivo Efficacy in Xenograft Models
Objective: To evaluate the anti-tumor efficacy of an ADC in a relevant animal model.[1][14][15]
Materials:
-
Immunodeficient mice (e.g., nude, SCID)
-
Human tumor cell line expressing the target antigen
-
ADC with the test linker
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC and vehicle control to the respective groups via an appropriate route (e.g., intravenous injection).
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Data Analysis: Plot the mean tumor volume over time for each group. Analyze for statistically significant differences in tumor growth between the treatment and control groups.
Visualizing Mechanisms and Workflows
Mechanism of Action: ADC Internalization and Payload Release
Signaling Pathway: MMAE-Induced Apoptosis
Monomethyl auristatin E (MMAE), a common payload for cleavable linkers, induces apoptosis by disrupting microtubule dynamics. This leads to cell cycle arrest and the activation of apoptotic signaling pathways.[5][16][17][18]
Experimental Workflow: ADC Characterization
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. njbio.com [njbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. ymc.eu [ymc.eu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Brentuximab Vedotin–Driven Microtubule Disruption Results in Endoplasmic Reticulum Stress Leading to Immunogenic Cell Death and Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Brentuximab Vedotin-Driven Microtubule Disruption Results in Endoplasmic Reticulum Stress Leading to Immunogenic Cell Death and Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to ADC Linker Technology: Benchmarking Against Industry Standards
Understanding the Landscape of Cleavable ADC Linkers
The linker is the central component of an ADC, connecting a monoclonal antibody to a potent cytotoxic payload. Cleavable linkers are designed to be stable in the systemic circulation (pH ~7.4) and to release the payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[1][2] The primary cleavage mechanisms are categorized as:
-
Disulfide Linkers (Glutathione-Sensitive): These linkers incorporate a disulfide bond that is cleaved in the reducing environment of the cell, where glutathione (B108866) concentrations are significantly higher than in the bloodstream.[2][3] The structure of NO2-SPDMV, containing a disulfide bond, places it within this category. Its cleavage is predicated on this reductive mechanism.
-
Peptide Linkers (Enzyme-Sensitive): These are among the most widely used linkers and are designed to be substrates for enzymes, like Cathepsin B, which are often overexpressed in the lysosomes of cancer cells.[4][5] The valine-citrulline (Val-Cit) dipeptide is a gold-standard example of a protease-cleavable linker.[6]
-
Acid-Labile Linkers (pH-Sensitive): These linkers, such as those containing a hydrazone bond, are engineered to hydrolyze and release their payload in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[7][]
Comparative Performance of Industry-Standard Cleavable Linkers
The selection of a linker is a trade-off between stability in circulation and efficient cleavage at the target site. The following table summarizes representative quantitative data for major cleavable linker classes. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.[1]
| Linker Class | Example Linker | Cleavage Mechanism | Plasma Stability (Half-life) | Cleavage Condition & Half-life | Key Advantages | Key Disadvantages |
| Disulfide | SPDB, SPP | Reduction by Glutathione | Moderate to High (>7 days for hindered linkers)[9] | High Glutathione Conc. (mM range) / Rapid | Good balance of stability and release; opportunity for bystander effect.[] | Potential for off-target cleavage by free thiols in plasma; stability is dependent on steric hindrance.[3] |
| Peptide | Val-Cit-PABC | Enzymatic (Cathepsin B) | High (>7 days)[7] | Lysosomal Extract / Hours | High plasma stability; specific cleavage by overexpressed proteases.[11] | Efficacy depends on efficient internalization and lysosomal trafficking; potential for resistance if protease expression is low. |
| Acid-Labile | Hydrazone | Acid Hydrolysis | Low to Moderate (t½ ≈ 2 days for some)[7][12] | pH 4.5-5.5 / Minutes to Hours[13] | Rapid release in acidic intracellular compartments.[] | Can exhibit instability in plasma, leading to premature payload release and potential off-target toxicity.[7] |
Note on this compound: As a disulfide linker, this compound's performance is expected to be benchmarked against linkers like SPDB. Its stability and cleavage kinetics would be influenced by the steric hindrance around the disulfide bond and the electronic properties conferred by the nitro-pyridyl group. Experimental determination is necessary to quantify these parameters.
Experimental Protocols for Linker Evaluation
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of ADC linkers.
Protocol 1: In Vitro Plasma Stability Assay
This assay is crucial for determining the linker's stability and the extent of premature payload release in a simulated physiological environment.[14]
Objective: To quantify the stability of the ADC and the rate of payload deconjugation in plasma.
Methodology:
-
Incubation: The ADC is incubated at a defined concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse) at 37°C.[14]
-
Time Points: Aliquots are collected at various time points over a period of several days (e.g., 0, 24, 48, 96, 168 hours).[14]
-
Analysis: Samples are analyzed to quantify the amount of intact ADC and released payload. Common analytical methods include:
-
ELISA: To measure the concentration of total antibody and antibody-conjugated payload.
-
LC-MS/MS: To determine the average drug-to-antibody ratio (DAR) over time and quantify the free payload.[3]
-
-
Data Analysis: The percentage of intact ADC or the decrease in DAR is plotted against time to determine the in vitro half-life (t½) in plasma.
Protocol 2: Intracellular Cleavage Assay
This assay evaluates the efficiency of payload release under conditions that mimic the intracellular environment.
Objective: To determine the rate and extent of linker cleavage by its specific trigger.
Methodology (for Disulfide Linkers like this compound):
-
Reaction Setup: The ADC is incubated in a buffer containing a reducing agent, typically glutathione (GSH), at a concentration representative of the intracellular environment (e.g., 1-10 mM).
-
Time Points: Samples are taken at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8 hours).
-
Analysis: The amount of released payload is quantified using HPLC or LC-MS/MS.
-
Data Analysis: The concentration of the released payload is plotted against time to determine the cleavage kinetics (e.g., cleavage half-life).
Methodology (for Peptide Linkers):
-
Lysosomal Extract Preparation: Lysosomes are isolated from relevant tumor cell lines.
-
Incubation: The ADC is incubated with the lysosomal extract at 37°C in a buffer at acidic pH (e.g., pH 4.5-5.0).
-
Analysis: As above, payload release is monitored over time using HPLC or LC-MS/MS.
Protocol 3: In Vitro Cytotoxicity Assay (IC50 Determination)
This assay measures the potency of the ADC against cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC.
Methodology:
-
Cell Culture: Target antigen-positive and antigen-negative cancer cells are seeded in 96-well plates.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC and incubated for a standard period (e.g., 72-120 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo).
-
IC50 Calculation: The IC50 value is determined by plotting cell viability against the ADC concentration and fitting the data to a dose-response curve.
Visualizing Experimental Workflows
Clear diagrams of experimental workflows are essential for reproducibility and understanding.
References
- 1. benchchem.com [benchchem.com]
- 2. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to ADC Linker Technologies: Cleavable vs. Non-Cleavable
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody (mAb) to the potent cytotoxic payload. Its chemical properties profoundly influence the ADC's stability, efficacy, and toxicity profile. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, impacting the mechanism of payload release and the overall therapeutic window. This guide provides an objective comparison of these two predominant linker technologies, supported by experimental data, to inform the rational design of next-generation ADCs.
The fundamental distinction between cleavable and non-cleavable linkers lies in their payload release mechanism.[1] Cleavable linkers are engineered to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes or acidic conditions.[2] In contrast, non-cleavable linkers release the payload only after the lysosomal degradation of the entire ADC.[1]
Comparative Performance Data
The selection of linker technology significantly impacts the therapeutic index of an ADC. The following tables summarize quantitative data from preclinical studies, offering a comparative view of ADCs featuring cleavable and non-cleavable linkers across key performance parameters.
| Parameter | Cleavable Linker (e.g., Val-Cit) | Non-Cleavable Linker (e.g., SMCC) | Significance |
| Mechanism of Release | Enzymatic (e.g., Cathepsin B) or chemical (pH, glutathione) cleavage[3][4] | Proteolytic degradation of the antibody in the lysosome[3][4] | Determines where and how the payload is released. |
| Released Payload Form | Typically the unmodified, potent parent drug[3] | Payload with the linker and a residual amino acid attached[3] | Can impact the permeability and activity of the payload. |
| Plasma Stability | Generally lower, with potential for premature payload release[4] | Generally higher, leading to a more stable ADC in circulation[4] | Higher stability can reduce off-target toxicity. |
| "Bystander" Efficacy | High potential; released payload can kill neighboring antigen-negative cells[4] | Low to negligible; the released payload is typically less membrane-permeable[4] | Advantageous for treating heterogeneous tumors. |
| Off-Target Toxicity | Higher potential due to premature payload release and bystander effect[4] | Lower potential due to greater stability and limited bystander effect[4] | A critical consideration for the therapeutic window. |
| Therapeutic Window | Potentially narrower due to off-target toxicities[4] | Potentially wider due to improved tolerability[4] | The range of effective and safe doses. |
Table 1: In Vitro Cytotoxicity (IC50 Values)
Lower IC50 values indicate higher potency.
| ADC Configuration | Cell Line | Cleavable Linker (vc-MMAE) IC50 | Non-Cleavable Linker (mc-DM1) IC50 | Reference |
| Anti-HER2 ADC | SK-BR-3 (HER2 high) | 10 ng/mL | 25 ng/mL (as mc-MMAE) | [5] |
| Trastuzumab-ADC | JIMT-1 Breast Cancer | Not directly compared | Superior efficacy noted | [3] |
| Anti-CD22 ADC | Multiple | Active against 7/7 tested antigens | Active against 2/7 tested antigens |
Table 2: In Vivo Performance
| ADC Configuration | Xenograft Model | Cleavable Linker (vc-MMAE) Efficacy | Non-Cleavable Linker (mc-DM1) Efficacy | Reference |
| Trastuzumab-ADC | JIMT-1 Breast Cancer | Not directly compared | Demonstrated superior efficacy | [3] |
| Anti-EpCAM-ADC | COLO 205 (Colon) | Not directly compared | Significant antitumor activity | [6] |
| Anti-CD30-ADC | Anaplastic Large Cell Lymphoma | Significant tumor regression | Not directly compared |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of different ADC linkers.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.[2]
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
ADC constructs (with cleavable and non-cleavable linkers)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[2]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 50 µL of media.[2] Incubate overnight at 37°C with 5% CO2.[2]
-
ADC Treatment: Prepare serial dilutions of the ADC constructs. Add 50 µL of the ADC solutions to the respective wells.[2]
-
Incubation: Incubate the plate for 48-144 hours at 37°C.[2]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[2]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark.[2]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for evaluating the in vivo stability and pharmacokinetic profile of an ADC.
Materials:
-
ADC test articles
-
Female BALB/c mice (or other appropriate strain), 6-8 weeks old
-
Sterile PBS
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate mice for at least one week before the study.
-
ADC Administration: Administer a single intravenous (IV) dose of the ADC (e.g., 10 mg/kg) to each mouse.[7]
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) via tail vein or retro-orbital bleeding at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, and 168 hours post-injection).[7]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples using an ELISA to determine the concentration of total antibody and intact ADC, and LC-MS/MS to quantify the concentration of the free payload.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) for the total antibody, intact ADC, and free payload.
Mandatory Visualization
Caption: Mechanisms of action for cleavable vs. non-cleavable linker ADCs.
Caption: General workflow for preclinical evaluation of ADC linker technologies.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Disposal of NO2-SPDMV: A Guide for Laboratory Professionals
Researchers and drug development professionals must treat NO2-SPDMV as a potentially hazardous substance. ADC linkers, and ADCs as a whole, are often highly potent compounds requiring stringent containment protocols. The following procedures are designed to mitigate risks associated with the handling and disposal of this chemical.
Immediate Safety and Handling Precautions
Prior to any handling or disposal procedures, it is imperative to consult your institution's environmental health and safety (EHS) guidelines. Always handle this compound in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure. Personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Component | Specification |
| Gloves | Nitrile or other chemically resistant gloves. Double-gloving is recommended. |
| Eye Protection | Chemical safety goggles or a face shield. |
| Lab Coat | A dedicated lab coat, preferably one that is chemically resistant. |
| Respiratory Protection | A respirator may be required depending on the quantity and form of the substance and your institution's specific protocols. Consult with your EHS department. |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves careful segregation and labeling of waste streams. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weigh boats, pipette tips, vials), and contaminated PPE (e.g., gloves, disposable lab coats) in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with organic chemicals.
-
Liquid Waste: If this compound is in a solvent, it should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. The container must be compatible with the solvent used. Do not mix with incompatible waste streams.
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number: "663598-98-9".
-
List all components of the waste, including any solvents and their approximate concentrations.
-
Indicate the potential hazards (e.g., "Potentially Toxic," "Handle with Caution").
-
-
Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.
-
This area should be away from heat, sparks, and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.
-
Provide them with a complete and accurate description of the waste contents.
-
Experimental Protocol for Spill Neutralization
In the event of a small spill of this compound, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the required PPE as outlined in the table above.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit) to contain the spill. For solid spills, carefully cover the material to prevent it from becoming airborne.
-
Clean the Spill:
-
Carefully collect the absorbed liquid or solid material using non-sparking tools.
-
Place the collected material into a designated hazardous waste container.
-
-
Decontaminate the Area:
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol (B145695) or isopropanol), followed by a soap and water solution.
-
Collect all cleaning materials (e.g., wipes, absorbent pads) and place them in the hazardous waste container.
-
-
Label and Dispose: Seal and label the hazardous waste container as described in the disposal protocol and arrange for its disposal.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is provided as a general guide and is not a substitute for a substance-specific Safety Data Sheet or the guidance of your institution's Environmental Health and Safety department. Always prioritize safety and adhere to all applicable local, state, and federal regulations for hazardous waste disposal. It is highly recommended to request a Safety Data Sheet from the supplier of this compound for detailed and specific safety and disposal information.
Essential Safety and Handling Protocols for Potentially Hazardous Research Compounds
Disclaimer: Specific safety data for a compound identified as "NO2-SPDMV" is not publicly available. The following guidance is based on established best practices for handling novel or uncharacterized chemical compounds, particularly those containing a nitro (NO2) group, which can be indicative of energetic or toxic properties. This information is intended to supplement, not replace, a thorough risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with potentially hazardous compounds.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to ensure personnel safety. The required level of protection depends on the quantity of the substance being handled, the nature of the procedure, and the potential for exposure. The following table summarizes the four standard levels of PPE.[1][2]
| Protection Level | Description | Recommended Ensemble |
| Level A | Required when the highest level of respiratory, skin, and eye protection is needed. This is used for potent compounds with a high risk of vapor or gas exposure.[1] | - Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or supplied-air respirator. - Totally encapsulating chemical- and vapor-protective suit. - Inner and outer chemical-resistant gloves. - Chemical-resistant, steel-toe boots. |
| Level B | Required when the highest level of respiratory protection is needed, but a lesser level of skin protection is acceptable.[1] | - Positive-pressure, full-facepiece SCBA or supplied-air respirator. - Hooded chemical-resistant clothing (overalls and long-sleeved jacket). - Inner and outer chemical-resistant gloves. - Chemical-resistant, steel-toe boots. |
| Level C | Required when the airborne substance is known, its concentration is measured, and the criteria for using an air-purifying respirator are met. | - Full-face or half-mask air-purifying respirator. - Hooded chemical-resistant clothing. - Inner and outer chemical-resistant gloves. - Chemical-resistant, steel-toe boots. |
| Level D | The minimum level of protection and is used for nuisance contamination only. It should not be worn where respiratory or skin hazards exist.[2] | - Coveralls. - Safety glasses or face shield. - Chemical-resistant gloves. - Steel-toe boots or shoes. |
Operational and Disposal Plans
A clear and detailed plan for the handling and disposal of "this compound" is crucial for maintaining a safe laboratory environment. The following tables outline the key procedural steps.
Operational Plan: Step-by-Step Handling Procedures
| Step | Procedure | Key Safety Precautions |
| 1. Receiving | Upon receipt, visually inspect the container for any damage or leaks. | Wear appropriate PPE for initial handling (at a minimum, Level D). |
| 2. Storage | Store in a designated, well-ventilated, and secure area. Keep away from incompatible materials such as combustible materials.[3][4] | Store in a tightly closed, properly labeled container.[3] Consider storing in a cool, dry place and protecting from light.[5] |
| 3. Weighing | Weigh the compound within a certified chemical fume hood or a glove box to minimize inhalation exposure.[6] | Use appropriate engineering controls and wear a minimum of Level C PPE, depending on the compound's properties. |
| 4. Solution Preparation | Prepare solutions in a chemical fume hood.[7] | Wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.[8] |
| 5. Spill Response | In case of a spill, evacuate the area and alert your EHS department. | Have a spill kit readily available. For larger spills, trained emergency responders may be required. |
Disposal Plan: Step-by-Step Waste Management
| Step | Procedure | Key Safety Precautions |
| 1. Waste Segregation | Segregate "this compound" waste from other waste streams. Do not mix with general laboratory waste.[5] | Use designated, clearly labeled, and leak-proof waste containers.[9] |
| 2. Container Management | Ensure waste containers are kept closed when not in use and are not filled beyond 90% capacity.[9] | The exterior of the waste container must be clean and free of contamination.[9] |
| 3. Labeling | Label waste containers with "Hazardous Waste" and the full chemical name ("this compound"). | Include information on the hazards of the waste. |
| 4. Storage of Waste | Store waste containers in a designated satellite accumulation area. | This area should be secure and away from general laboratory traffic. |
| 5. Final Disposal | Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste contractor.[5] | Maintain all records of waste generation and disposal as required by regulations. |
Visual Workflow and Decision Guides
The following diagrams provide a visual representation of the handling workflow and PPE selection process.
References
- 1. epa.gov [epa.gov]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. produkte.linde-gas.at [produkte.linde-gas.at]
- 5. moravek.com [moravek.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ethz.ch [ethz.ch]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
